Methyl farnesoate
Description
Properties
IUPAC Name |
methyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-13(2)8-6-9-14(3)10-7-11-15(4)12-16(17)18-5/h8,10,12H,6-7,9,11H2,1-5H3/b14-10+,15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKXNIPBVLQYAB-VDQVFBMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC(=O)OC)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C(=O)OC)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893654 | |
| Record name | Methyl farnesoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10485-70-8 | |
| Record name | Methyl farnesoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010485708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl farnesoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl Farnesoate: A Technical Guide to its Core Functions and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction to Methyl Farnesoate (MF)
This compound (MF) is an acyclic sesquiterpenoid hormone crucial to the biology of arthropods, particularly crustaceans.[1] Structurally, it is the non-epoxidized precursor to the well-known insect juvenile hormone III (JH III), from which it differs only by the absence of an epoxide group.[2][3][4] In crustaceans, where true juvenile hormones have not been detected, MF is considered the endogenous analog, regulating a wide array of developmental and physiological processes.[5][6]
MF is synthesized and secreted primarily by the mandibular organs (MO), which are homologous to the corpora allata in insects.[6][7][8][9] Its discovery and subsequent research have identified it as a key regulator in processes such as reproduction, molting, morphogenesis, and sex determination, making it a focal point for studies in crustacean endocrinology and potential applications in aquaculture.[5][8][9][10]
Biosynthesis of this compound
The synthesis of MF is a multi-step enzymatic process that begins with acetyl-CoA and proceeds through the conserved mevalonate (B85504) pathway to produce the precursor farnesyl pyrophosphate.[2][11] The final, crustacean-specific steps convert this precursor into this compound. The entire pathway is subject to complex regulation, notably by inhibitory neuropeptides from the eyestalk, such as Mandibular Organ-Inhibiting Hormone (MO-IH).[9][12]
The key enzymes 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and farnesoic acid O-methyltransferase (FAMeT) represent critical control points in the pathway.[13]
Caption: Biosynthesis pathway of this compound from Acetyl-CoA.
Primary Functions of this compound
MF is a pleiotropic hormone with several well-documented primary functions in crustaceans.
Regulation of Reproduction
One of the most significant roles of MF is the regulation of reproduction in both sexes.[12]
-
In Females: High levels of MF are strongly correlated with vitellogenesis (yolk production).[7][8] It acts as a potent gonadotropin, stimulating ovarian maturation and oocyte development.[7][14] MF secretion from the mandibular organs is typically highest during the vitellogenic stages.[14]
-
In Males: Elevated MF titers are associated with larger reproductive systems, enhanced testicular development, and more aggressive mating behaviors.[7][8][15]
Control of Molting
MF plays a crucial role in controlling the molt cycle, a process fundamental to crustacean growth.[10] It appears to work in concert with other hormones, such as ecdysteroids. Injection of MF can accelerate the molting process.[16] This function is consistent with the role of its insect analog, JH, in preventing precocious metamorphosis and regulating molting.[2] A specific this compound-binding protein (MFBP) has been identified that participates in this process, with evidence suggesting that endogenous MFBP inhibits molting.[5][6]
Morphogenesis and Development
Similar to juvenile hormone in insects, MF is involved in maintaining juvenile morphology and regulating metamorphosis.[2][17] In Drosophila, for instance, MF has been shown to play a dual role in regulating metamorphosis.[2][11] It can also influence sex determination; in daphnids, exposure to MF can increase the proportion of males in a brood.[3][17]
Signaling Pathway
The mechanism of MF action involves a signaling cascade that culminates in the regulation of target gene expression. While not fully elucidated in all crustaceans, the pathway is understood to be analogous to the juvenile hormone signaling pathway in insects.
The process begins with MF being transported through the hemolymph, protected from degradation by binding proteins (MFBPs).[5][6] Upon reaching a target cell, MF likely binds to an intracellular receptor complex. In insects, the JH receptor is a heterodimer of Methoprene-tolerant (Met) and Germ cell-expressed (Gce) proteins. Homologs of these proteins are considered likely candidates for the MF receptor in crustaceans. This ligand-receptor complex then translocates to the nucleus, binds to specific DNA response elements, and modulates the transcription of target genes responsible for initiating physiological responses like vitellogenesis or molting.
References
- 1. Quantification of this compound levels in hemolymph by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Plays a Dual Role in Regulating Drosophila Metamorphosis | PLOS Genetics [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Crustacean this compound–binding protein is an insect juvenile hormone–binding protein homolog that inhibits molting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The MF Curse: Investigating the Role of this compound on Crustacean Molting – Department of Biology | CSU [biology.colostate.edu]
- 11. This compound Plays a Dual Role in Regulating Drosophila Metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound synthesis in the lobster mandibular organ: The roles of HMG-CoA reductase and farnesoic acid-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cris.bgu.ac.il [cris.bgu.ac.il]
- 16. academic.oup.com [academic.oup.com]
- 17. (E,E)-Methyl Farnesoate - Echelon Biosciences [echelon-inc.com]
The Discovery and Core Functions of Methyl Farnesoate in Crustaceans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl farnesoate (MF), a sesquiterpenoid hormone, is a key regulator of crustacean physiology, acting as a functional analog to the juvenile hormone III (JHIII) found in insects. First identified in 1987, MF plays a pivotal role in a multitude of biological processes, including reproduction, molting, and morphogenesis. This technical guide provides an in-depth overview of the discovery of this compound, its biosynthesis, physiological functions, and signaling pathways in crustaceans. It is designed to serve as a comprehensive resource, incorporating detailed experimental protocols, quantitative data, and visual representations of the underlying molecular mechanisms to aid researchers and professionals in the fields of crustacean biology and drug development.
The Landmark Discovery of this compound
The discovery of this compound in crustaceans marked a significant milestone in invertebrate endocrinology. Prior to the late 1980s, the identity of the crustacean juvenile hormone remained elusive. In 1987, a seminal paper by Laufer, Borst, and their colleagues provided the first definitive identification of a juvenile hormone-like compound in a crustacean.[1]
Working with the spider crab, Libinia emarginata, the researchers utilized liquid chromatography (LC) and gas chromatography-mass spectrometry (GC/MS) to identify this compound as a secretory product of the mandibular organs (MO), glands analogous to the insect corpora allata which produce juvenile hormone.[2][3] Their research demonstrated that the synthesis of MF by the mandibular organs varied depending on the sex, reproductive stage, and eyestalk ablation status of the crab, providing the initial evidence for its hormonal role.[2][3] This discovery opened the door to a new era of research into the hormonal control of crustacean development and reproduction.
Biosynthesis of this compound
This compound is synthesized in the mandibular organs from common isoprenoid precursors. The biosynthetic pathway is a multi-step process involving several key enzymes. The pathway begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce farnesyl pyrophosphate (FPP). In the final steps, farnesyl pyrophosphate is converted to farnesoic acid (FA), which is then methylated to form this compound by the enzyme farnesoic acid O-methyltransferase (FAO-MeT).[4]
The regulation of MF synthesis is primarily under the negative control of a neuropeptide hormone produced in the X-organ-sinus gland complex located in the eyestalks. This hormone, known as mandibular organ-inhibiting hormone (MO-IH), suppresses the activity of key enzymes in the MF biosynthetic pathway, thereby controlling the circulating titers of MF.[5] Eyestalk ablation, a common experimental technique, removes the source of MO-IH, leading to a significant increase in MF synthesis and release.[5]
Figure 1: Biosynthesis pathway of this compound in the mandibular organ.
Quantitative Data on this compound Levels
The concentration of this compound in the hemolymph of crustaceans varies significantly depending on the species, sex, developmental stage, and physiological condition. Eyestalk ablation consistently leads to a dramatic increase in MF titers, highlighting the inhibitory role of the eyestalk neuropeptides. The following table summarizes representative MF levels reported in the literature for various crustacean species.
| Species | Condition | Hemolymph MF Level (ng/mL) | Reference |
| Libinia emarginata (Spider Crab) | Intact Male | 10 - 50 | Laufer et al. (1987) |
| Eyestalk Ablated Male | > 200 | Laufer et al. (1987) | |
| Vitellogenic Female | 20 - 100 | Laufer et al. (1987) | |
| Homarus americanus (American Lobster) | Intact Male | 2.0 | Li et al. (2005) |
| 14-day Eyestalk Ablated Male | ~24 | Li et al. (2005)[5] | |
| Cancer magister (Dungeness Crab) | Intermolt | ~1 | Tamone & Chang (1993) |
| Premolt | ~15 | Tamone & Chang (1993) | |
| Carcinus maenas (Green Crab) | Low Salinity Stress | 12.8 ± 2.4 | Lovett et al. (2001)[1] |
| Normal Salinity | 3.5 ± 0.7 | Lovett et al. (2001)[1] | |
| Penaeus vannamei (Whiteleg Shrimp) | Ovarian Stage II | ~1.5 | Alfaro-Montoya et al. (2014) |
| Ovarian Stage IV | ~4.5 | Alfaro-Montoya et al. (2014) |
Experimental Protocols
Extraction of this compound from Hemolymph
This protocol is a synthesis of methods described in the literature for the extraction of MF from crustacean hemolymph for subsequent quantification by HPLC or GC-MS.
-
Hemolymph Collection: Collect hemolymph from the arthrodial membrane at the base of a walking leg using a chilled syringe containing an anticoagulant solution (e.g., 10% sodium citrate).
-
Initial Extraction: Immediately transfer the hemolymph to a glass tube containing 2 volumes of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new glass tube.
-
Liquid-Liquid Extraction: Add an equal volume of hexane (B92381) or isooctane (B107328) to the supernatant. Vortex for 1 minute and then centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Organic Phase Collection: Carefully collect the upper organic phase containing the lipids, including MF.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of hexane or the mobile phase to be used for HPLC analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System: Utilize a normal-phase HPLC system equipped with a silica (B1680970) column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of a low percentage of diethyl ether in hexane (e.g., 1-2%) is commonly used. The exact percentage may need to be optimized for specific column and system configurations.
-
Injection: Inject the reconstituted sample extract onto the column.
-
Detection: Monitor the eluent using a UV detector at a wavelength of 220 nm.
-
Quantification: Determine the concentration of MF by comparing the peak area of the sample to a standard curve generated with known concentrations of synthetic MF.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization (Optional but Recommended for Sensitivity): For increased sensitivity and improved chromatographic peak shape, the extracted MF can be derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC System: Use a gas chromatograph equipped with a capillary column suitable for nonpolar compounds (e.g., DB-5ms).
-
Injection: Inject the derivatized or underivatized sample into the GC inlet.
-
Temperature Program: A typical temperature program starts at a lower temperature (e.g., 150°C), ramps up to a higher temperature (e.g., 250°C), and holds for a period to ensure elution of the compound.
-
Mass Spectrometer: Operate the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. Key ions for MF (underivatized) are m/z 69, 114, and 250.
-
Quantification: Quantify MF by comparing the abundance of a characteristic ion in the sample to a standard curve prepared with known amounts of derivatized or underivatized MF standard.
Signaling Pathways of this compound
The molecular mechanisms through which this compound exerts its physiological effects are complex and involve at least two distinct signaling pathways.
The Methoprene-Tolerant (Met) Receptor Pathway
Similar to the juvenile hormone signaling pathway in insects, MF in crustaceans can bind to an intracellular receptor called Methoprene-tolerant (Met). Upon binding MF, Met forms a heterodimer with another protein, such as Taiman (Tai), and this complex then binds to specific response elements on the DNA. This binding event typically leads to the transcriptional activation of downstream target genes, such as Krüppel-homolog 1 (Kr-h1), which in turn mediates many of the physiological responses to MF, including the inhibition of metamorphosis and the regulation of reproductive processes.
Figure 2: The Methoprene-Tolerant (Met) signaling pathway for this compound.
Interaction with the Ecdysteroid Signaling Pathway
This compound also interacts with the ecdysteroid signaling pathway, which is the primary regulator of molting. The ecdysteroid receptor is a heterodimer of the Ecdysone Receptor (EcR) and the Retinoid X Receptor (RXR). While MF does not directly bind to RXR, it has been shown to synergistically enhance the transcriptional activity of the EcR-RXR complex in the presence of ecdysteroids. This suggests a crosstalk between the MF and ecdysteroid signaling pathways, allowing for the coordinated regulation of molting and reproduction. The precise mechanism of this synergistic action is an active area of research.
Figure 3: Interaction of this compound with the ecdysteroid signaling pathway.
Conclusion and Future Directions
The discovery of this compound has revolutionized our understanding of crustacean endocrinology. As the crustacean juvenile hormone, MF is a central player in the regulation of key life history traits. The elucidation of its biosynthetic and signaling pathways provides numerous potential targets for the development of novel strategies for aquaculture, pest management, and the assessment of endocrine-disrupting chemicals in aquatic environments.
Future research will likely focus on further dissecting the downstream targets of the MF signaling pathways, understanding the tissue-specific roles of MF, and exploring the intricate crosstalk with other hormonal systems. The development of more sensitive and high-throughput methods for MF quantification will also be crucial for advancing our knowledge of this important hormone. This technical guide serves as a foundational resource to support these ongoing and future research endeavors.
References
- 1. Effects of this compound on the Growth and Antioxidant Capacity of Neocaridina denticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Evolution Analysis of the Complete this compound Biosynthesis and Related Pathway Genes in the Mud Crab, Scylla paramamosain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis in the lobster mandibular organ: The roles of HMG-CoA reductase and farnesoic acid-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Methyl Farnesoate in Invertebrates: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl farnesoate (MF), a sesquiterpenoid hormone, plays a pivotal role in the regulation of vital physiological processes in a wide range of invertebrates, particularly crustaceans and insects. Structurally analogous to the juvenile hormone III (JH III) of insects, MF is central to reproduction, molting, morphogenesis, and behavior. This technical guide provides a comprehensive overview of the this compound synthesis pathway, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for its study. Quantitative data on enzyme kinetics and hormone titers are presented for comparative analysis, and critical pathways and workflows are visualized to facilitate a deeper understanding of this essential endocrine system. This document is intended to serve as a core resource for researchers investigating invertebrate endocrinology and for professionals in the aquaculture and pharmaceutical industries seeking to modulate invertebrate development and reproduction.
Introduction
This compound is a crucial sesquiterpenoid hormone in invertebrates, acting as a non-epoxidized analog of insect juvenile hormone III.[1][2] Its synthesis primarily occurs in the mandibular organs (MO) of crustaceans, which are considered homologous to the corpora allata of insects.[3][4] The circulating levels of MF in the hemolymph are tightly regulated and have been shown to correlate with reproductive cycles and molting stages.[5][6] Given its significant influence on invertebrate physiology, the MF synthesis pathway presents a promising target for the development of novel strategies in aquaculture and pest management.
The this compound Biosynthesis Pathway
The synthesis of this compound begins with acetyl-CoA and proceeds through the well-conserved mevalonate (B85504) pathway to produce the precursor farnesyl pyrophosphate (FPP).[3][7] From FPP, a series of arthropod-specific enzymatic reactions lead to the final product, this compound.[7] The key enzymes in the terminal steps of this pathway are of particular interest as they represent potential points of regulation.
The generally accepted pathway is as follows:
-
Acetyl-CoA to Farnesyl Pyrophosphate (FPP): This initial phase follows the canonical mevalonate pathway, involving key enzymes such as HMG-CoA synthase and HMG-CoA reductase.[7][8]
-
FPP to Farnesoic Acid (FA): FPP is converted to farnesoic acid through a series of oxidation steps.
-
Farnesoic Acid (FA) to this compound (MF): The final step is the methylation of farnesoic acid, catalyzed by the enzyme farnesoic acid O-methyltransferase (FAOMeT), also referred to as juvenile hormone acid methyltransferase (JHAMT).[9][10][11] This terminal enzyme is a critical regulatory point in MF biosynthesis.[12][13]
References
- 1. Quantification of this compound levels in hemolymph by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sicb.org [sicb.org]
- 3. Signaling Pathways That Regulate the Crustacean Molting Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Evolution Analysis of the Complete this compound Biosynthesis and Related Pathway Genes in the Mud Crab, Scylla paramamosain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis in the lobster mandibular organ: The roles of HMG-CoA reductase and farnesoic acid-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-hydroxy-3-methylglutaryl-coenzyme A reductase in the lobster mandibular organ: regulation by the eyestalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A farnesoic acid O-methyltransferase (FAMeT) from Exopalaemon carinicauda is responsive to Vibrio anguillarum and WSSV challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A putative farnesoic acid O-methyltransferase (FAMeT) orthologue in Drosophila melanogaster (CG10527): relationship to juvenile hormone biosynthesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular evidence for farnesoic acid O-methyltransferase (FAMeT) involved in the biosynthesis of vitellogenin in the Chinese mitten crab Eriocheir sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neuropeptide regulation of biosynthesis of the juvenoid, this compound, in the edible crab, Cancer pagurus - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Farnesoate: A Juvenile Hormone Analog in Crustaceans - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl farnesoate (MF) is a sesquiterpenoid hormone that plays a pivotal role in the regulation of various physiological processes in crustaceans, including development, reproduction, metamorphosis, and molting.[1][2][3][4] Structurally similar to insect juvenile hormone III (JH III), lacking only the epoxide group, MF is considered its crustacean counterpart.[2][5][6] Synthesized and secreted by the mandibular organs, which are homologous to the insect corpora allata, MF's functions are diverse and species-specific.[4][5][7] This technical guide provides a comprehensive overview of MF, focusing on its signaling pathways, quantitative physiological effects, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.
Core Concepts: this compound Signaling
The action of this compound is primarily mediated through a receptor complex. The current understanding of the MF signaling pathway involves the following key components:
-
This compound (MF): The ligand that initiates the signaling cascade.
-
Methoprene-tolerant (Met): A PAS-bHLH (Per-Arnt-Sim basic-Helix-Loop-Helix) protein that acts as the direct binding partner for MF.[8]
-
Steroid Receptor Coactivator (SRC): A co-activator protein that dimerizes with the MF-bound Met.[8][9]
-
MF-Met-SRC Complex: This activated trimeric complex functions as a transcription factor, binding to specific response elements in the promoter regions of target genes to regulate their expression.[8]
The binding of MF to Met is thought to induce a conformational change that facilitates its dimerization with SRC, leading to the activation of downstream gene transcription.[8]
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Quantitative Data on this compound Effects
The physiological effects of this compound have been quantified in various crustacean species. The following tables summarize key quantitative data from the literature.
Table 1: In Vivo and In Vitro Effects of this compound on Crustacean Physiology
| Species | Parameter | Treatment/Concentration | Observed Effect | Reference |
| Neocaridina denticulata | Body Length | 0.4 µg/kg MF in feed (40 days) | Significantly enhanced growth compared to control. | [3] |
| Neocaridina davidi | Gene Expression (Hepatopancreas) | 1 ppm MF (in vitro, 3h) | 65 differentially expressed genes identified. | [1] |
| Marsupenaeus japonicus | Larval Survival (Nauplius to Zoea) | EC50: 7.67 µM MF | 50% mortality. | [10] |
| Marsupenaeus japonicus | Metamorphosis (Nauplius to Zoea) | EC50: 0.12 µM MF | 50% inhibition of metamorphosis. | [10] |
| Marsupenaeus japonicus | Larval Survival (Zoea to Mysis) | EC50: 1.25 µM MF | 50% mortality. | [10] |
| Marsupenaeus japonicus | Larval Survival (Mysis to Post-larva) | EC50: 0.65 µM MF | 50% mortality. | [10] |
| Daphnia magna | Male Offspring Production | 52 nM MF | Production of mixed broods of males and females. | [11] |
| Daphnia magna | Male Offspring Production | 400 nM MF | Production of all-male broods. | [11] |
| Homarus americanus | Hemolymph MF Levels (Male) | Eyestalk ablation (Day 1) | 540% increase from initial 2.0 ng/mL. | [12] |
| Homarus americanus | Hemolymph MF Levels (Male) | Eyestalk ablation (Day 14) | 1200% increase from initial levels. | [12] |
| Macrobrachium rosenbergii | Ovarian Protein Content | MF injection | 315.21% increase compared to controls. | [13] |
| Macrobrachium rosenbergii | Ovarian Lipid Content | MF injection | 118.39% increase compared to controls. | [13] |
Table 2: Binding Affinities and Receptor Interactions of this compound
| Species | Protein/Receptor | Ligand | Dissociation Constant (Kd) / EC50 | Method | Reference |
| Cancer magister | Hemolymph Binding Proteins (34 & 44 kDa) | [3H]Farnesyl diazomethyl ketone (FDK) | ~65 nM | Photoaffinity labeling | [14] |
| Cancer magister | Hemolymph Binding Proteins | This compound (MF) | 145 +/- 10 nM | Ligand binding assay (Scatchard analysis) | [14] |
| Daphnia magna | RXR:EcR Heterodimer | Ecdysteroid + MF | Synergistic activation of luciferase reporter | Luciferase reporter assay | [15][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of this compound.
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol is a generalized procedure for the quantification of MF in hemolymph or tissue samples, based on principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]
1. Sample Preparation: a. Collect hemolymph or tissue samples and immediately freeze in liquid nitrogen. Store at -80°C until analysis. b. For hemolymph, add an equal volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., d6-MF) to precipitate proteins. c. For tissues, homogenize in a suitable buffer and then perform a liquid-liquid extraction with a nonpolar solvent like hexane (B92381) or a solid-phase extraction (SPE).[18] d. Centrifuge the mixture to pellet precipitated proteins or cellular debris. e. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the dried extract in a small volume of the initial mobile phase.
2. LC-MS/MS Analysis: a. Chromatography: Use a C18 reverse-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). i. Parent Ion (Q1): m/z corresponding to [MF+H]+. ii. Product Ions (Q3): Select at least two characteristic fragment ions for quantification and confirmation. c. Quantification: Generate a standard curve using known concentrations of MF and the internal standard. Calculate the concentration of MF in the samples based on the peak area ratios.
Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for measuring changes in the expression of MF-related genes.[1][3][5][19]
1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from tissues of interest using a commercial kit (e.g., TRIzol reagent or RNeasy kit).[5] b. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis. c. Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[1][5]
2. qRT-PCR: a. Design and validate primers for target genes (e.g., Met, SRC, vitellogenin) and a stable reference gene (e.g., actin, EF-1α).[3] b. Prepare the reaction mixture containing cDNA template, primers, and a SYBR Green master mix.[1][19] c. Perform the PCR in a real-time thermal cycler with a typical program: initial denaturation (e.g., 95°C for 3 min), followed by 40 cycles of denaturation (e.g., 95°C for 10 s) and annealing/extension (e.g., 60°C for 30 s).[1][3] d. Include a melt curve analysis to verify the specificity of the amplification products. e. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene.[1][3]
Protocol 3: Gene Silencing by RNA Interference (RNAi)
This protocol describes a general method for knocking down the expression of specific genes to study their function in MF signaling.[5][20][21][22]
1. dsRNA Synthesis: a. Amplify a 300-500 bp region of the target gene (e.g., Met) by PCR using primers with T7 promoter sequences at the 5' end. b. Use the PCR product as a template for in vitro transcription using a T7 RNA polymerase kit to synthesize sense and antisense RNA strands. c. Anneal the complementary RNA strands to form double-stranded RNA (dsRNA). d. Purify and quantify the dsRNA.
2. dsRNA Delivery: a. Inject a specific amount of dsRNA (e.g., 1-5 µg per gram of body weight) into the hemocoel of the crustacean.[23] b. For control groups, inject a non-specific dsRNA (e.g., GFP dsRNA) or saline buffer.[23]
3. Analysis: a. Collect tissues at different time points post-injection (e.g., 24, 48, 72 hours). b. Assess the knockdown efficiency by measuring the target gene's mRNA levels using qRT-PCR (as described in Protocol 2). c. Analyze the physiological or phenotypic changes resulting from the gene knockdown (e.g., altered molting frequency, delayed ovarian development).
Protocol 4: In Situ Hybridization (ISH) for Localization of Gene Expression
This protocol provides a general workflow for visualizing the spatial expression pattern of a gene of interest (e.g., MF receptor) within tissues.[23][24][25][26][27]
1. Probe Synthesis: a. Linearize a plasmid containing the cDNA of the target gene. b. Synthesize digoxigenin (B1670575) (DIG)-labeled antisense and sense (as a negative control) RNA probes through in vitro transcription.[23][25]
2. Tissue Preparation: a. Dissect and fix the tissue of interest in 4% paraformaldehyde.[23][24] b. Dehydrate the tissue through an ethanol (B145695) series and embed in paraffin (B1166041) or prepare for cryosectioning. c. Cut thin sections (5-10 µm) and mount them on slides.
3. Hybridization: a. Rehydrate the sections and treat with Proteinase K to improve probe penetration.[24][26] b. Pre-hybridize the sections to block non-specific binding sites. c. Hybridize the sections with the DIG-labeled probe overnight at an appropriate temperature (e.g., 65-72°C).[24]
4. Detection: a. Wash the slides to remove unbound probe. b. Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).[24] c. Add a chromogenic substrate (e.g., NBT/BCIP) that will be converted by the enzyme into a colored precipitate, revealing the location of the mRNA.[24] d. Counterstain if necessary and mount the slides for microscopy.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an RNAi experiment designed to investigate the function of a gene in the this compound signaling pathway.
Conclusion
This compound is a critical hormone in crustacean endocrinology, acting as a functional analog to insect juvenile hormone. Understanding its signaling pathway and physiological effects is crucial for both basic research and applied sciences, including aquaculture and the development of novel pest control strategies. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals working in these fields, facilitating further investigation into the complex roles of this important molecule.
References
- 1. Sesquiterpenoid Hormones Farnesoic Acid and this compound Regulate Different Gene Sets in Shrimp Neocaridina davidi Hepatopancreas [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on the Growth and Antioxidant Capacity of Neocaridina denticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crustacean this compound–binding protein is an insect juvenile hormone–binding protein homolog that inhibits molting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. aminer.cn [aminer.cn]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Transcriptome Analysis of Hepatopancreas Reveals Sexual Dimorphic Response to this compound Injection in Litopenaeus vannamei | MDPI [mdpi.com]
- 10. Frontiers | Impacts of this compound and 20-Hydroxyecdysone on Larval Mortality and Metamorphosis in the Kuruma Prawn Marsupenaeus japonicus [frontiersin.org]
- 11. scispace.com [scispace.com]
- 12. This compound synthesis in the lobster mandibular organ: The roles of HMG-CoA reductase and farnesoic acid-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. Interactions of this compound and related compounds with a crustacean retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BioKB - Publication [biokb.lcsb.uni.lu]
- 17. rsc.org [rsc.org]
- 18. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Expression of this compound epoxidase (mfe) and juvenile hormone esterase (jhe) genes and their relation to social organization in the stingless bee Melipona interrupta (Hymenoptera: Apidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Gene Silencing in Crustaceans: From Basic Research to Biotechnologies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RNA Interference Applied to Crustacean Aquaculture - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Functional Study of the Role of the this compound Epoxidase Gene in the Ovarian Development of Macrobrachium nipponense - PMC [pmc.ncbi.nlm.nih.gov]
- 24. gene-atlas.brainminds.jp [gene-atlas.brainminds.jp]
- 25. zfin.org [zfin.org]
- 26. All-age whole mount in situ hybridization to reveal larval and juvenile expression patterns in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Detecting RNA base methylations in single cells by in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
Endocrine regulation by methyl farnesoate in arthropods
An In-depth Technical Guide to Endocrine Regulation by Methyl Farnesoate in Arthropods
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (MF), the immediate precursor to insect juvenile hormone III (JH III), has emerged as a crucial sesquiterpenoid hormone in its own right, particularly in crustaceans where it regulates a myriad of physiological processes analogous to JH in insects.[1][2] This document provides a comprehensive technical overview of the endocrine regulation governed by MF in arthropods. It details the biosynthesis pathway, transport mechanisms, receptor interactions, and downstream signaling cascades. Furthermore, it summarizes key physiological functions, presents quantitative data in structured tables, outlines detailed experimental protocols for studying MF, and explores its potential as a target for novel drug development, particularly in aquaculture and pest management.
Introduction to this compound
This compound is a sesquiterpenoid hormone that lacks the epoxide moiety characteristic of juvenile hormones found in most insects.[3][4] Initially considered solely a precursor to JH III, MF is now recognized as the major, and often only, juvenile hormone in many crustacean species, where it plays a pivotal role in reproduction, molting, development, and morphogenesis.[1][5][6][7] In some insects, like higher Diptera, MF is produced and released alongside other JHs and has demonstrated hormonal activity, acting both as a hormone itself and as a pro-hormone that can be converted to JH in peripheral tissues.[3][4][8] Understanding the endocrine pathways of MF is critical for advancements in arthropod endocrinology, evolution, and for developing targeted applications in agriculture and aquaculture.
MF Biosynthesis and Regulation
The synthesis of MF occurs in the mandibular organs (MO) of crustaceans, which are homologous to the corpora allata (CA) in insects.[1][9][10] The biosynthetic pathway begins with acetyl-CoA and proceeds through the canonical mevalonate (B85504) pathway to produce the precursor farnesyl pyrophosphate (FPP).[3][4][9] The final, arthropod-specific steps involve the conversion of FPP to MF.
The key regulatory enzymes in this pathway include 3-hydroxy-3-methylglutaryl CoA reductase (HMGCR) in the early steps and Juvenile hormone acid O-methyltransferase (JHAMT) in the final step, which catalyzes the methylation of farnesoic acid (FA) to form MF.[3][9][11] In many insects, a subsequent step involving a P450 epoxidase (CYP15) converts MF to JH III; this enzyme is thought to be absent in most crustaceans.[9]
Transport and Degradation
Once synthesized and released into the hemolymph, the lipophilic MF molecule is transported by carrier proteins known as binding proteins. In crustaceans, a specific this compound-binding protein (MFBP) has been identified, which is a homolog of the insect juvenile hormone-binding protein (JHBP).[12][13] These proteins protect MF from degradation by general esterases and facilitate its transport to target tissues.[1][13] The primary enzyme involved in MF degradation is juvenile hormone esterase (JHE), which hydrolyzes the methyl ester group.[14]
Receptors and Signaling Pathways
The hormonal action of MF is mediated through nuclear receptors. The primary receptors for MF and other juvenile hormones in arthropods are Methoprene-tolerant (Met) and Germ cell-expressed (Gce).[3][4][15]
The canonical signaling pathway involves the following steps:
-
Binding: MF enters the target cell and binds to the Met receptor in the cytoplasm or nucleus.
-
Dimerization: Ligand binding induces a conformational change in Met, promoting its heterodimerization with a partner protein, often the Steroid Receptor Coactivator (SRC).[14]
-
DNA Binding: The MF-Met-SRC complex translocates to the nucleus (if not already there) and binds to specific JH response elements (JHREs) in the promoter regions of target genes.
-
Transcription Activation: The complex recruits transcriptional machinery to activate the expression of primary response genes, most notably Krüppel-homolog 1 (Kr-h1).[3][4][10][15] Kr-h1 is a transcription factor that mediates many of the downstream anti-metamorphic and reproductive effects of MF/JH.[4]
There is also evidence of crosstalk between MF and ecdysteroid signaling pathways, although the precise mechanisms can differ between species.[10][14][16]
Physiological Roles of MF
MF regulates a diverse array of physiological processes in arthropods, with functions that can be species, sex, and developmental stage-specific.[2]
-
Reproduction: In many crustaceans, MF is a potent gonadotropin.[6][7] High titers are associated with vitellogenesis (yolk production) in females and the development of reproductive systems and mating behaviors in males.[6][7][17]
-
Development and Metamorphosis: Similar to JH in insects, MF plays an anti-metamorphic role, preventing precocious metamorphosis in crustacean larvae.[3][10] It is essential for maintaining the juvenile state during molting cycles.
-
Molting: MF is involved in the regulation of the molt cycle.[2][5] It can stimulate the Y-organs to secrete ecdysteroids, highlighting the interaction between these two major hormonal pathways.[2][14]
-
Sex Determination: In some species, like the water flea Daphnia, MF is a key factor in environmental sex determination, where its synthesis is necessary for the production of male offspring under specific environmental cues.[11][18]
-
Behavior and Metabolism: MF has been linked to aggressive mating behavior in male crabs and influences lipid metabolism and antioxidant capacity.[2][6][7][19]
Quantitative Data Summary
Quantitative analysis is essential for understanding the dynamics of MF signaling. The following tables summarize key data from the literature.
Table 1: Endogenous Levels of this compound in Various Arthropods
| Species | Tissue/Fluid | Developmental Stage / Condition | MF Concentration | Citation |
|---|---|---|---|---|
| Drosophila melanogaster | Whole body | Larva (3h AIW) | ~670 fmol/larva | [8] |
| Various Arthropods | Whole body | Not specified | 2 - 12 ng/g | [5][20] |
| Crustaceans | Hemolymph | Reproductive season | Higher levels | [5] |
| Crustaceans | Hemolymph | Pre-reproductive season | Lower levels |[5] |
Table 2: Binding Affinities of MF Binding Proteins and Receptors
| Species | Protein | Ligand | Apparent Dissociation Constant (Kd) | Citation |
|---|---|---|---|---|
| Cancer magister | Hemolymph MFBPs | Farnesyl diazomethyl ketone (FDK) | ~65 - 100 nM | [21] |
| Cancer magister | Hemolymph MFBPs | This compound (MF) | 145 ± 10 nM | [21] |
| Libinia emarginata | Hemolymph MFBP | this compound (MF) | 4.5 x 10⁻⁶ M |[1] |
Methodologies for Studying MF Endocrine Regulation
A variety of experimental techniques are employed to investigate the role of MF.
Quantification of this compound
Accurate quantification of endogenous MF levels is crucial. The most common methods are based on chromatography coupled with mass spectrometry.
Protocol: MF Quantification by GC-MS
-
Homogenization: Tissues (e.g., hemolymph, whole body) are homogenized in a suitable solvent like acetonitrile (B52724) or hexane.
-
Extraction: MF is extracted from the homogenate using liquid-liquid extraction or matrix solid-phase dispersion (MSPD).[5][20]
-
Purification: The extract is often purified using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to remove interfering lipids.
-
Derivatization (Optional): To improve volatility and detection, the extract can be derivatized.
-
Analysis: The purified sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). MF is identified based on its retention time and mass spectrum.[5][20] Quantification is achieved by comparing the peak area to that of a known amount of an internal standard. High-performance liquid chromatography (HPLC) with UV detection is also a viable method.[22]
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound on the Growth and Antioxidant Capacity of Neocaridina denticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Plays a Dual Role in Regulating Drosophila Metamorphosis | PLOS Genetics [journals.plos.org]
- 4. This compound Plays a Dual Role in Regulating Drosophila Metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Evolution Analysis of the Complete this compound Biosynthesis and Related Pathway Genes in the Mud Crab, Scylla paramamosain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 12. scienceopen.com [scienceopen.com]
- 13. Crustacean this compound-binding protein is an insect juvenile hormone-binding protein homolog that inhibits molting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Transcriptome Analysis of Hepatopancreas Reveals Sexual Dimorphic Response to this compound Injection in Litopenaeus vannamei [mdpi.com]
- 15. Methoprene-Tolerant (Met) Acts as this compound Receptor to Regulate Larva Metamorphosis in Mud Crab, Scylla paramamosain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interactions of this compound and related compounds with a crustacean retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. A simple and sensitive approach to quantify this compound in whole arthropods by matrix-solid phase dispersion and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quantification of this compound levels in hemolymph by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Methyl Farnesoate Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Methyl farnesoate (MF) is a crucial sesquiterpenoid hormone in crustaceans, analogous to the juvenile hormones of insects. It plays a pivotal role in regulating a wide array of physiological processes, including reproduction, molting, and sex determination. The signaling cascade initiated by MF involves a nuclear receptor complex that modulates the expression of specific target genes. A thorough understanding of this pathway is essential for research in crustacean biology and for the development of novel strategies in aquaculture and pest control. This guide provides a detailed overview of the core components of the MF signaling pathway, quantitative data on receptor binding and gene expression, detailed experimental protocols for studying the pathway, and visualizations of the key molecular interactions and workflows.
Core Components of the this compound Signaling Pathway
The canonical MF signaling pathway is mediated by a heterodimeric nuclear receptor complex. The key players in this pathway are:
-
This compound (MF): The ligand that initiates the signaling cascade. It is synthesized in the mandibular organs.
-
Methoprene-tolerant (Met): A ligand-binding nuclear receptor and a member of the bHLH-PAS family of transcription factors. Met is the primary receptor for MF.[1]
-
Steroid Receptor Co-activator (SRC): A co-activator protein that dimerizes with Met upon MF binding to form the active receptor complex.[1] This complex then functions as a transcription factor.
The this compound Signaling Pathway
The activation of the MF signaling pathway follows a series of well-defined steps, leading to the regulation of target gene expression.
3.1 Ligand Binding and Receptor Activation
In its inactive state, Met can exist as a multimer. The binding of MF to the PAS-B domain of Met induces a conformational change, leading to the dissociation of these multimers. This conformational change also promotes the heterodimerization of the MF-bound Met with SRC.[1]
3.2 Transcriptional Regulation
The activated Met/SRC heterodimer translocates to the nucleus and binds to specific response elements in the promoter regions of target genes. This binding initiates the transcription of genes involved in various physiological processes.
3.3 Downstream Physiological Effects
The downstream effects of MF signaling are diverse and include:
-
Reproduction: MF stimulates vitellogenesis, the process of yolk protein synthesis, in females and is associated with male reproductive behavior.[2]
-
Molting: The MF pathway interacts with the ecdysteroid signaling pathway to regulate the molting cycle.[3]
-
Sex Determination: In some crustacean species, MF is a key factor in male sex determination.[1]
Quantitative Data
Quantitative analysis of the MF signaling pathway provides crucial insights into its dynamics. The following tables summarize key quantitative data from various studies.
Table 1: this compound Binding Affinities
| Species | Protein | Ligand | Dissociation Constant (Kd) | Method |
| Cancer magister | Hemolymph MF binding proteins | [3H]FDK | ~65 nM | Saturation binding studies |
| Cancer magister | Hemolymph MF binding proteins | [3H]FDK | 145 ± 10 nM | Scatchard analysis |
Table 2: Differential Gene Expression in Response to this compound
| Species | Tissue | Gene | Fold Change | Experimental Condition |
| Neocaridina davidi | Hepatopancreas | Farnesyl pyrophosphate synthase (FPPS) | Upregulated | In vitro FA treatment |
| Neocaridina davidi | Hepatopancreas | Aldehyde dehydrogenase (ALDH) | Downregulated | In vitro FA treatment |
| Litopenaeus vannamei | Hepatopancreas | Chitinases | Upregulated in males | MF injection |
| Litopenaeus vannamei | Hepatopancreas | miRNA processing genes | Upregulated in females | MF injection |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the MF signaling pathway.
5.1 Luciferase Reporter Assay for MF Receptor Activation
This assay is used to quantify the ability of MF to activate its receptor and induce gene expression.
Principle: A reporter plasmid containing a luciferase gene downstream of a promoter with Met/SRC response elements is co-transfected into cells with expression plasmids for Met and SRC. Upon activation by MF, the Met/SRC complex binds to the response elements and drives the expression of luciferase, which can be quantified by measuring luminescence.
Methodology:
-
Cell Culture and Transfection:
-
Culture insect or mammalian cells (e.g., HEK293T) in appropriate media.
-
Seed cells in a 96-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with the following plasmids using a suitable transfection reagent:
-
Expression plasmid for Met.
-
Expression plasmid for SRC.
-
Luciferase reporter plasmid with response elements.
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
-
This compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of MF (and a vehicle control).
-
-
Luciferase Assay:
-
After 24-48 hours of incubation with MF, lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity by MF compared to the vehicle control.
-
5.2 RNA-Seq Analysis of MF-regulated Gene Expression
This technique is used to identify and quantify the genes that are differentially expressed in response to MF on a genome-wide scale.
Principle: RNA is extracted from control and MF-treated tissues, converted to cDNA, and sequenced using next-generation sequencing. The resulting sequence reads are mapped to a reference transcriptome or genome to quantify the expression level of each gene.
Methodology:
-
Experimental Treatment and Sample Collection:
-
Expose crustaceans to a specific concentration of MF (or a vehicle control) for a defined period.
-
Dissect the target tissue (e.g., hepatopancreas, ovary) and immediately freeze it in liquid nitrogen.
-
-
RNA Extraction and Quality Control:
-
Extract total RNA from the tissues using a suitable kit or protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare cDNA libraries from the high-quality RNA samples.
-
Sequence the libraries on a next-generation sequencing platform (e.g., Illumina).
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome or assemble a de novo transcriptome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between the control and MF-treated groups.
-
Perform functional annotation and pathway analysis of the DEGs.
-
5.3 Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
qRT-PCR is used to validate the expression changes of specific target genes identified from RNA-seq or other screening methods.
Principle: RNA is reverse-transcribed into cDNA, which is then used as a template for PCR with gene-specific primers. The amplification of the target gene is monitored in real-time using a fluorescent dye, allowing for the quantification of the initial amount of template.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA and synthesize cDNA as described for RNA-seq.
-
-
Primer Design and Validation:
-
Design and validate primers specific to the target genes and a reference (housekeeping) gene.
-
-
qRT-PCR Reaction:
-
Set up the qRT-PCR reaction with cDNA, primers, and a suitable master mix containing a fluorescent dye (e.g., SYBR Green).
-
Run the reaction on a real-time PCR machine.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method.
-
Conclusion
The this compound signaling pathway is a central regulatory system in crustaceans, controlling key aspects of their life cycle. The core components, the Met/SRC receptor complex, and the downstream transcriptional regulation are becoming increasingly well-understood. The experimental approaches outlined in this guide provide a robust framework for further dissecting the intricacies of this pathway. Future research in this area will likely focus on identifying novel downstream targets, elucidating the crosstalk with other signaling pathways, and leveraging this knowledge for practical applications in aquaculture and crustacean management.
References
- 1. Identification and characterization of this compound binding proteins from the crab, Cancer magister - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthesis in the lobster mandibular organ: The roles of HMG-CoA reductase and farnesoic acid-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imperial.ac.uk [imperial.ac.uk]
An In-depth Technical Guide to the Identification of Methyl Farnesoate Receptors
Abstract: Methyl farnesoate (MF), a sesquiterpenoid hormone, is a critical regulator of physiological processes in crustaceans, including reproduction and metamorphosis, functioning as an analog to the juvenile hormones (JH) of insects.[1][2] Despite its recognized importance, the definitive identification of its cognate receptor has been a subject of extensive research.[3] This guide provides a comprehensive overview of the primary candidate receptors, the experimental evidence supporting their roles, detailed protocols for key identification assays, and the signaling pathways involved. The central focus is on the leading candidate, the Methoprene-tolerant (Met) protein, with discussion of other potential receptors such as the Ultraspiracle/Retinoid X Receptor (USP/RXR) and the Farnesoid X Receptor (FXR).
Candidate Receptors for this compound
The process of identifying a ligand for an orphan receptor, known as deorphanization, employs a range of molecular and cellular techniques.[4] For this compound, research has converged on three main candidates from the nuclear receptor superfamily.
Methoprene-tolerant (Met): The Leading Candidate
The Methoprene-tolerant (Met) protein, a member of the basic helix-loop-helix-Per-Arnt-Sim (bHLH-PAS) family of transcriptional regulators, is widely considered the primary receptor for MF in crustaceans.[1][2]
-
Molecular Evidence: Cloning and sequencing of Met from various crustacean species, including the swimming crab (Portunus trituberculatus), the Chinese mitten crab (Eriocheir sinensis), and the mud crab (Scylla paramamosain), have revealed a conserved protein structure.[1][2][5] This structure includes the characteristic bHLH and PAS domains, as well as specific amino acid residues predicted to be crucial for binding MF or its insect analog, JH.[2][6]
-
Functional Evidence (Vitellogenesis): In many crustacean species, the hepatopancreas is the primary site of vitellogenin (Vg) synthesis, a key yolk precursor protein. Studies have shown that the expression of Met mRNA is high in the hepatopancreas and correlates with vitellogenic stages.[1][2] Both in vitro and in vivo experiments have demonstrated that administration of MF leads to a significant and synchronous increase in the expression of both Met and Vg, strongly suggesting that Met mediates the transcriptional regulation of Vg synthesis in response to MF.[1][2]
-
Functional Evidence (Metamorphosis): Perhaps the most direct evidence comes from gene knockdown studies. In the mud crab, RNA interference (RNAi) targeting Met was shown to block the inhibitory effect of MF on larval metamorphosis.[5][7] This indicates that Met is necessary for the MF signal to be transduced, confirming its role as a functional receptor in this critical developmental process.[5] The MF-Met signaling pathway appears to be conserved, regulating downstream genes like Krüppel-homolog 1 (Kr-h1).[5]
Ultraspiracle (USP) / Retinoid X Receptor (RXR)
USP (the insect homolog of the vertebrate Retinoid X Receptor, or RXR) is a nuclear receptor known for forming heterodimers with other receptors, most notably the ecdysone (B1671078) receptor (EcR).[8][9] Its role as a direct MF receptor is more ambiguous.
-
Binding Studies: Fluorescence-based binding assays using Drosophila USP demonstrated direct, albeit relatively low-affinity, binding to JH III and its precursors, including this compound.[9][10] The estimated dissociation constant (Kd) for JH III binding to USP was approximately 0.5 µM.[8][10]
-
Functional Reporter Assays: In contrast, luciferase reporter assays using the RXR from the crustacean Daphnia magna did not show transcriptional activation in response to MF alone.[3] However, the study revealed a synergistic effect where MF significantly enhanced the activation of the RXR:EcR heterodimer complex by ecdysteroids.[3] This suggests that MF may not act as a classical ligand that directly activates USP/RXR but rather as a modulator that enhances the sensitivity or activity of other receptor complexes.
Farnesoid X Receptor (FXR)
FXR is a nuclear receptor whose name is derived from its activation by farnesol (B120207), a precursor in the MF biosynthesis pathway.[11][12] In vertebrates, FXR is a well-established receptor for bile acids and plays a central role in regulating bile acid, lipid, and glucose homeostasis.[13][14][15] While its connection to farnesoids makes it a theoretical candidate, there is limited direct evidence supporting its role as a physiological MF receptor in arthropods. Its study remains largely confined to vertebrate metabolic diseases.[16]
Quantitative Data Summary
The following tables summarize the key findings for each candidate receptor and the available quantitative binding data.
Table 1: Summary of Evidence for Candidate this compound Receptors
| Receptor Candidate | Organism(s) Studied | Key Experimental Findings | Conclusion | Citations |
| Methoprene-tolerant (Met) | P. trituberculatus, E. sinensis, S. paramamosain | - Conserved MF/JH binding domains.- Co-expression with vitellogenin (Vg).- MF induces upregulation of both Met and Vg.- RNAi knockdown of Met blocks MF-mediated effects on metamorphosis. | Strong evidence as the primary functional receptor for MF in crustaceans. | [1],[2],[5],[17] |
| Ultraspiracle (USP/RXR) | Drosophila melanogaster, Daphnia magna | - Direct but low-affinity binding to JH III and MF shown in Drosophila.- Did not directly activate transcription in Daphnia reporter assays.- Synergistically enhanced ecdysteroid activation of the EcR:RXR complex. | Equivocal evidence. May act as a low-affinity receptor or, more likely, a modulator of other receptor pathways. | [10],[3],[9] |
| Farnesoid X Receptor (FXR) | Vertebrate models | - Activated by farnesol metabolites (bile acids).- Central role in vertebrate metabolism. | Weak evidence in arthropods. A candidate by structural analogy but lacks functional validation as an MF receptor. | [13],[14],[15] |
Table 2: Quantitative Ligand-Receptor Binding Data
| Ligand | Receptor/Binding Protein | Organism | Method | Binding Affinity (Kd) | Citations |
| This compound (MF) | MF Binding Proteins (34 & 44 kDa) | Cancer magister (crab) | Photoaffinity Labeling / Scatchard | 145 ± 10 nM | [18] |
| Juvenile Hormone III (JH III) | Ultraspiracle (USP) | Drosophila melanogaster | Fluorescence-based Assay | ~500 nM (0.5 µM) | [10],[8] |
Signaling Pathways and Experimental Workflows
Visualizing the MF-Met Signaling Pathway
The prevailing model for MF action involves its binding to a cytoplasmic Met protein, which then dimerizes with a partner protein such as Steroid Receptor Co-activator (SRC) or Taiman. This complex translocates to the nucleus and binds to specific response elements on the DNA to regulate the transcription of target genes.
Visualizing Experimental Workflows
The identification and validation of a receptor is a multi-step process that combines biochemical, cellular, and in vivo approaches.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used in MF receptor identification.
Radioligand Binding Assay
This assay is the gold standard for quantifying the direct interaction between a ligand and a receptor, determining binding affinity (Kd) and receptor density (Bmax).[19][20]
Objective: To measure the specific binding of MF to its putative receptor in a tissue homogenate.
Materials:
-
Radiolabeled ligand (e.g., [³H]MF or a photoaffinity analog like [³H]FDK).[18]
-
Unlabeled MF for competition.
-
Tissue source (e.g., hepatopancreas), flash-frozen.
-
Homogenization Buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[21]
-
Wash Buffer (ice-cold).
-
Glass fiber filters (pre-soaked in polyethyleneimine, PEI, to reduce non-specific binding).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize the tissue in 20 volumes of ice-cold homogenization buffer. Centrifuge at 1,000 x g to remove debris. Pellet the membranes from the supernatant by centrifuging at 20,000 x g for 20 minutes at 4°C. Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. Finally, resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.[21]
-
Assay Setup (96-well plate):
-
Total Binding: Add membrane preparation, a fixed concentration of radiolabeled ligand, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radiolabeled ligand, and a high concentration (e.g., 1000-fold excess) of unlabeled MF.
-
Competition: For determining affinity (Ki) of unlabeled compounds, add membrane preparation, radiolabeled ligand, and varying concentrations of the unlabeled competitor (MF).
-
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[21]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Quickly wash each filter 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
For saturation experiments (varying radioligand concentration), plot specific binding vs. ligand concentration and use non-linear regression to determine Kd and Bmax.
-
For competition experiments, plot the percentage of specific binding against the log concentration of the unlabeled competitor to calculate the IC50, from which the Ki can be derived.[21]
-
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a genetic method used to discover protein-protein interactions, such as the dimerization of a receptor with its co-activators.[22][23]
Objective: To test if the MF receptor (e.g., Met) interacts with a partner protein (e.g., SRC) in a ligand-dependent manner.
Materials:
-
Yeast strain (e.g., Y2HGold) with multiple reporter genes (e.g., HIS3, ADE2, lacZ).[24]
-
"Bait" plasmid (e.g., pGBKT7) containing the receptor cDNA fused to the GAL4 DNA-Binding Domain (DBD).
-
"Prey" plasmid (e.g., pGADT7) containing the partner protein cDNA fused to the GAL4 Activation Domain (AD).
-
Yeast transformation reagents (e.g., PEG/LiAc).
-
Selective dropout media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, and high-stringency SD/-Trp/-Leu/-His/-Ade).[24]
Protocol:
-
Plasmid Construction: Clone the full-length or ligand-binding domain of Met into the "bait" vector. Clone the potential interaction partner (SRC) into the "prey" vector.
-
Yeast Transformation: Co-transform the yeast cells with both the bait and prey plasmids using a standard protocol (e.g., heat shock with PEG/LiAc).[24]
-
Selection of Transformants: Plate the transformed yeast on double dropout (DDO) media (SD/-Trp/-Leu) to select for cells that have successfully taken up both plasmids.
-
Interaction Screening:
-
Patch colonies from the DDO plate onto high-stringency quadruple dropout (QDO) media (SD/-Trp/-Leu/-His/-Ade).
-
To test for ligand dependency, replica-plate onto QDO media with and without MF supplemented in the agar.
-
-
Reporter Gene Assay (β-galactosidase): Perform a colorimetric assay (e.g., using X-gal) to confirm the activation of the lacZ reporter gene. Interaction is indicated by the development of a blue color.
-
Analysis: Growth on the high-stringency QDO media and/or activation of the lacZ reporter indicates a physical interaction between the bait and prey proteins. If this interaction is stronger or only occurs in the presence of MF, it suggests a ligand-dependent dimerization.
Dual-Luciferase Reporter Gene Assay
This cell-based functional assay measures the ability of a ligand-activated receptor to drive the transcription of a specific gene.[25][26]
Objective: To quantify the transcriptional activity of a candidate receptor in response to MF.
Materials:
-
Mammalian or insect cell line (e.g., HEK293, HepG2, Sf9).
-
Receptor expression vector (e.g., pcDNA-Met).
-
Reporter vector containing a hormone response element upstream of a firefly luciferase gene (e.g., pGL4).[27]
-
Control vector constitutively expressing Renilla luciferase (for normalization).[28]
-
Transfection reagent (e.g., Lipofectamine).
-
This compound (MF).
-
Dual-Luciferase® Reporter Assay System (or equivalent).
-
Luminometer.
Protocol:
-
Cell Seeding: Seed cells into 24- or 96-well plates and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the three plasmids: the receptor expression vector, the firefly luciferase reporter vector, and the Renilla luciferase control vector.[28]
-
Ligand Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of MF (and a vehicle control, e.g., ethanol (B145695) or DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.
-
Luminometry:
-
Add the Firefly luciferase substrate to the cell lysate and measure the luminescence (Luminescence F).
-
Add the Stop & Glo® reagent (which quenches the firefly reaction and activates the Renilla reaction) and measure the second luminescence signal (Luminescence R).
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence (F/R) for each well to normalize for transfection efficiency and cell viability.
-
Calculate the "Fold Activation" by dividing the normalized ratio of the MF-treated samples by the normalized ratio of the vehicle control samples.
-
Plot Fold Activation vs. log[MF] to generate a dose-response curve and determine the EC50 value (the concentration of MF that produces 50% of the maximal response).
-
References
- 1. Molecular characterization of methoprene-tolerant gene (Met) in the swimming crab Portunus trituberculatus: Its putative role in this compound-mediated vitellogenin transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential role of Methoprene-tolerant (Met) in this compound-mediated vitellogenesis in the Chinese mitten crab (Eriocheir sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of this compound and related compounds with a crustacean retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A chemogenomics based approach for deorphanization of testicular receptor 4: An orphan receptor of nuclear receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methoprene-Tolerant (Met) Acts as this compound Receptor to Regulate Larva Metamorphosis in Mud Crab, Scylla paramamosain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methoprene-Tolerant (Met) Acts as this compound Receptor to Regulate Larva Metamorphosis in Mud Crab, Scylla paramamosain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Molecular Evolution of Ultraspiracle Protein (USP/RXR) in Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. This compound Plays a Dual Role in Regulating Drosophila Metamorphosis | PLOS Genetics [journals.plos.org]
- 12. This compound Plays a Dual Role in Regulating Drosophila Metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]
- 25. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Nuclear Receptor Analysis Luciferase Vectors [promega.com]
- 28. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
The Divergent Legacy of a Master Regulator: An In-depth Guide to the Evolution of Methyl Farnesoate Function in Invertebrates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl farnesoate (MF) is a critical sesquiterpenoid hormone in many invertebrates, particularly crustaceans, where it serves as the functional analog to the well-known juvenile hormones (JHs) of insects.[1] Structurally, MF is the direct unepoxidated precursor to JH III, the most common form of JH in insects.[2][3] This structural relationship underscores a key evolutionary divergence. The enzyme responsible for the final epoxidation step in JH III synthesis, a cytochrome P450 (CYP15), is notably absent in most crustacean lineages.[2] This guide explores the evolutionary trajectory of MF, detailing its biosynthesis, its multifaceted physiological roles in reproduction, development, and metamorphosis, its molecular signaling pathway, and the key experimental methodologies used to elucidate its function. Understanding this ancient regulatory system offers significant insights into invertebrate endocrinology and presents novel opportunities for targeted drug and pesticide development.
The Evolutionary Divergence: From this compound to Juvenile Hormone
The endocrine control of development and reproduction in arthropods is largely governed by a class of sesquiterpenoid hormones.[2] In insects, these are the juvenile hormones (JHs), which regulate metamorphosis, reproduction, and other physiological processes.[3] In crustaceans, the primary active sesquiterpenoid is this compound (MF).[4][5]
The evolutionary split between the MF and JH pathways hinges on a single enzymatic step. The biosynthesis of both hormones follows the mevalonate (B85504) pathway to produce farnesoic acid (FA), which is then methylated by farnesoic acid O-methyltransferase (FAMeT) to yield MF.[6] In insects, a specific epoxidase (CYP15A1) catalyzes the conversion of MF to JH III.[2] The general absence of this epoxidase gene in crustaceans suggests that MF itself is the terminal, functional hormone in these species.[2][5] This makes the MF signaling system an ancestral state from which the insect JH system evolved.
Biosynthesis and Regulation of this compound
MF is synthesized and secreted primarily by the mandibular organs (MO), which are considered homologous to the corpora allata in insects—the site of JH production.[1][7] The synthesis pathway is a multi-step process beginning with acetyl-CoA.[2] The rate of MF synthesis is not constant and is regulated by neuropeptides from the X-organ–sinus gland (XO-SG) complex located in the eyestalks.[8] Eyestalk ablation typically leads to a significant increase in MF synthesis by the mandibular organs, indicating a primary inhibitory control mechanism.[5]
Physiological Functions of this compound in Invertebrates
MF is a pleiotropic hormone with demonstrated roles in reproduction, molting, metamorphosis, and stress response.[5][9]
Role in Reproduction
MF is a potent gonadotropin in many crustacean species.[4][5] High titers of MF in the hemolymph are positively correlated with vitellogenesis (yolk production) in females.[5] In males of certain species, such as the spider crab Libinia emarginata, higher MF levels are associated with larger reproductive systems and more aggressive mating behaviors.[4][5] Administration of MF can induce ovarian maturation and increase vitellogenin levels, sometimes more effectively than traditional eyestalk ablation methods.[10]
Role in Molting and Metamorphosis
Similar to JH in insects, MF plays a role in maintaining the juvenile state and regulating molting.[9][11] It is often considered to have an anti-metamorphic function, preventing premature progression to the adult form.[7] The interplay between MF and ecdysteroids (the molting hormones) is crucial for proper developmental timing. Furthermore, a recently identified MF-binding protein (MFBP), a homolog of insect JH-binding protein, has been shown to inhibit molting, confirming MF's role in this process.[1]
Other Functions
Studies have implicated MF in a variety of other processes. In daphnids, MF can influence the sex ratio of offspring by programming embryos to develop into males under certain environmental conditions.[12] It has also been shown to play a role in the response to osmotic stress.[13]
The this compound Signaling Pathway
The molecular mechanism of MF action involves a nuclear receptor complex. The canonical pathway involves MF binding to the receptor Methoprene-tolerant (Met).[14] Upon ligand binding, Met forms a heterodimer with Steroid Receptor Co-activator (SRC). This activated Met/SRC complex then binds to specific response elements on target genes, modulating their transcription.[14] This signaling cascade is a critical component of the MF pathway and shows deep evolutionary conservation with the insect JH signaling system.
Quantitative Analysis of MF Function
The effects of MF are dose-dependent, and its concentration in the hemolymph varies significantly with developmental and reproductive stages.[13]
Table 1: Effects of this compound (MF) Administration on Reproductive Parameters in the Freshwater Prawn, Macrobrachium rosenbergii
| Treatment Group | Ovarian Index (% increase) | Oocyte Diameter (% increase) | Ovarian Vitellogenin (% increase) |
| Eyestalk Ablation (ESX) - Vit. Stage I | 276.92 | 66.66 | 12.72 |
| Eyestalk Ablation (ESX) - Vit. Stage II | 380.76 | 450.00 | 40.60 |
| Eyestalk Ablation (ESX) - Vit. Stage III | 403.38 | 754.16 | 53.33 |
| MF Injected | 315.21 | - | - |
| Ovarian Protein (MF Injected) | 315.21% increase vs control | - | - |
| Ovarian Lipid (MF Injected) | 118.39% increase vs control | - | - |
| Data synthesized from a study on the effects of MF injection and eyestalk ablation (ESX) over a 30-day period.[10] Percentages represent the increase compared to initial controls. |
Table 2: Hemolymph Titers of this compound in Select Crustaceans
| Species | Condition | MF Titer (ng/mL) | Reference |
| Libinia emarginata (Spider Crab) | Vitellogenic Female | 15 - 45 | [5] |
| Libinia emarginata (Spider Crab) | Large Claw, Abraded Male | ~25 - 40 | [5] |
| Libinia emarginata (Spider Crab) | Small Claw, Unabraded Male | < 5 | [5] |
| Homarus americanus (American Lobster) | Secondary Vitellogenesis | Varies, peak production | [15] |
| Cancer magister (Dungeness Crab) | Male | Binding proteins identified | [16] |
| Note: Absolute values can vary significantly based on assay method and precise physiological state. This table provides representative ranges. |
Key Experimental Protocols for Studying MF Function
Elucidating the role of MF relies on a combination of analytical, biochemical, and molecular techniques.
Quantification of MF Titers by High-Performance Liquid Chromatography (HPLC)
This method provides a rapid and sensitive means of measuring MF levels in hemolymph.[17]
Protocol:
-
Hemolymph Collection: Collect hemolymph from the animal into an anticoagulant buffer on ice.
-
Extraction: Extract the sesquiterpenoids from the hemolymph using an organic solvent like hexane (B92381) or isooctane. Vortex vigorously and centrifuge to separate the phases.
-
Drying and Reconstitution: Evaporate the organic phase to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
HPLC Separation: Inject the sample onto a normal-phase HPLC system.
-
Column: 5-µm silica (B1680970) column (e.g., 250 x 4.6 mm).
-
Mobile Phase: A non-polar solvent system, such as 1.3% diethyl ether in hexane.
-
Detection: UV detector set to 220 nm.
-
-
Quantification: Compare the peak area of the sample to a standard curve generated with pure MF to determine the concentration. The limit of detection can be less than 250 pg/mL.[17]
Measurement of MF Biosynthesis via Radiochemical Assay
This technique measures the rate of MF synthesis and release by the mandibular organs (MO) in vitro.[18]
Protocol:
-
MO Dissection: Dissect mandibular organs from the specimen and place them in an appropriate incubation medium (e.g., crustacean saline).
-
Radiolabeling: Add a radiolabeled precursor, typically L-[³H-methyl]methionine, to the medium. The methyl group from methionine is transferred to farnesoic acid to form MF.
-
Incubation: Incubate the MOs for a set period (e.g., 2-16 hours) at a controlled temperature.
-
Separation: At the end of the incubation, separate the MO tissue from the medium.
-
Extraction: Extract MF from both the medium (released MF) and the homogenized MO tissue (glandular MF) using an organic solvent (e.g., isooctane).
-
Quantification: Measure the radioactivity of the extracts using a liquid scintillation counter. The amount of incorporated radioactivity is proportional to the amount of MF synthesized.
-
Validation (Optional): Use HPLC to confirm that the radiolabeled product is indeed MF.[18]
Functional Genomics using RNA Interference (RNAi)
RNAi is a powerful tool for studying gene function by silencing the expression of a target gene, such as a receptor or an enzyme in the MF pathway.[11][19]
References
- 1. scienceopen.com [scienceopen.com]
- 2. Identification and Evolution Analysis of the Complete this compound Biosynthesis and Related Pathway Genes in the Mud Crab, Scylla paramamosain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Juvenile hormone - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A farnesoic acid O-methyltransferase (FAMeT) from Exopalaemon carinicauda is responsive to Vibrio anguillarum and WSSV challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. This compound and its role in crustacean reproduction and development [ouci.dntb.gov.ua]
- 10. longdom.org [longdom.org]
- 11. Gene Silencing in Crustaceans: From Basic Research to Biotechnologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effects of this compound on the Growth and Antioxidant Capacity of Neocaridina denticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Farnesoic acid and this compound production during lobster reproduction: possible functional correlation with retinoid X receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of this compound levels in hemolymph by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Production of this compound by the mandibular organs of the mud crab, Scylla serrata: validation of a radiochemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Functional Study of the Role of the this compound Epoxidase Gene in the Ovarian Development of Macrobrachium nipponense - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Methyl Farnesoate: A Technical Guide from Acetyl-CoA Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl farnesoate (MF) is a sesquiterpenoid hormone crucial for regulating various physiological processes in crustaceans, including reproduction, molting, and metamorphosis. As an analog of the insect juvenile hormone III (JH III), the biosynthetic pathway of MF presents a compelling target for the development of novel crustacean-specific pest control agents and for advancing our understanding of arthropod endocrinology. This technical guide provides an in-depth exploration of the biosynthesis of this compound, beginning with the fundamental building block, acetyl-CoA, and culminating in the formation of the active hormone. The guide details the enzymatic steps, presents available quantitative data, outlines experimental protocols for key enzymes, and visualizes the intricate pathways involved.
The Biosynthetic Pathway: From Acetyl-CoA to this compound
The synthesis of this compound is a multi-step process that can be conceptually divided into two major stages: the highly conserved mevalonate (B85504) (MVA) pathway, which produces the universal isoprenoid precursor farnesyl pyrophosphate (FPP), and the subsequent arthropod-specific steps that convert FPP to this compound.[1]
The Mevalonate Pathway: Acetyl-CoA to Farnesyl Pyrophosphate
The mevalonate pathway is an essential metabolic route in eukaryotes, archaea, and some bacteria for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks of all isoprenoids.[2] The pathway commences with the condensation of three acetyl-CoA molecules and proceeds through a series of enzymatic reactions.
The key enzymatic steps of the mevalonate pathway are as follows:
-
Acetoacetyl-CoA Thiolase (AACT): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.[3]
-
HMG-CoA Synthase (HMGS): Acetoacetyl-CoA condenses with a third molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[3]
-
HMG-CoA Reductase (HMGR): HMG-CoA is reduced to mevalonate in a rate-limiting step catalyzed by HMG-CoA reductase. This enzyme is a major regulatory point in the pathway and is the target of statin drugs.[4]
-
Mevalonate Kinase (MVK): Mevalonate is phosphorylated to mevalonate-5-phosphate.[5][6]
-
Phosphomevalonate Kinase (PMVK): Mevalonate-5-phosphate is further phosphorylated to mevalonate-5-pyrophosphate.[7][8]
-
Mevalonate Diphosphate (B83284) Decarboxylase (MDD): Mevalonate-5-pyrophosphate is decarboxylated to yield isopentenyl pyrophosphate (IPP).
-
Isopentenyl Diphosphate Isomerase (IPPI): IPP is reversibly isomerized to its more reactive allylic isomer, dimethylallyl pyrophosphate (DMAPP).[9][10]
-
Farnesyl Pyrophosphate Synthase (FPPS): DMAPP is condensed with two molecules of IPP in a sequential manner to form the 15-carbon farnesyl pyrophosphate (FPP).[11]
Terminal Steps: Farnesyl Pyrophosphate to this compound
The conversion of FPP to this compound involves a series of enzymatic reactions that are specific to arthropods. These final steps occur primarily in the mandibular organ (MO) in crustaceans.[12]
The terminal pathway consists of the following enzymatic conversions:
-
Farnesyl Pyrophosphatase (FPPase): FPP is hydrolyzed to farnesol (B120207).
-
Farnesol Dehydrogenase (FOHD): Farnesol is oxidized to farnesal. This step is NADP+-dependent in some insects.[13]
-
Farnesal Dehydrogenase (FALD): Farnesal is further oxidized to farnesoic acid.
-
Farnesoic Acid O-Methyltransferase (FAMeT): In the final and committing step, a methyl group from S-adenosyl-L-methionine (SAM) is transferred to the carboxyl group of farnesoic acid to produce this compound.[14]
Quantitative Data on Key Enzymes
The following tables summarize the available quantitative data for key enzymes in the this compound biosynthetic pathway. It is important to note that kinetic parameters can vary significantly between species and experimental conditions.
Table 1: Kinetic Parameters of Mevalonate Pathway Enzymes
| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax | kcat (s-1) | Reference(s) |
| HMG-CoA Reductase | Diploptera punctata (Cockroach) Corpora Allata | (3S)-HMG-CoA | 7.6 | - | - | [4] |
| HMG-CoA Reductase | Homarus americanus (Lobster) Mandibular Organ | HMG-CoA | 11 | - | - | [15] |
| Mevalonate Kinase | Rat Ovary | DL-Mevalonate | 3.6 ± 0.5 | - | - | [16] |
| Mevalonate Kinase | Rat Ovary | MgATP2- | 120 ± 7.7 | - | - | [16] |
| Phosphomevalonate Kinase | Streptococcus pneumoniae | Phosphomevalonate | 4.2 | - | 3.4 | [7][8] |
| Phosphomevalonate Kinase | Streptococcus pneumoniae | ATP | 74 | - | 3.4 | [7][8] |
| Isopentenyl Diphosphate Isomerase | Escherichia coli | IPP | 10 ± 0.1 | - | - | [17] |
| Farnesyl Pyrophosphate Synthase | - | GPP | 0.7 | - | 38/min | [18] |
| Farnesyl Pyrophosphate Synthase | - | IPP | 0.6 | - | 38/min | [18] |
Table 2: Kinetic Parameters of Terminal Pathway Enzymes
| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference(s) |
| Farnesol Dehydrogenase | Aedes aegypti (Mosquito) | (E,E)-Farnesol | 15.3 ± 2.1 | 1.6 ± 0.1 | [13] |
| Farnesal Dehydrogenase | Polygonum minus (Plant) | Farnesal | 130 | 0.045 | [19] |
Table 3: Effects of Eyestalk Ablation on HMGR and FAMeT Activity in Homarus americanus
| Days After Eyestalk Ablation | HMGR Activity (% of Control) | FAMeT Activity (% of Control) | Reference(s) |
| 1 | ~550 | ~200 | [20] |
| 14 | ~370 | ~1500 | [20] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of enzymatic activities and pathway dynamics. Below are representative protocols for two key regulatory enzymes in the this compound biosynthesis pathway.
Protocol 1: HMG-CoA Reductase Activity Assay (Colorimetric)
This protocol is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.[2][21][22][23]
Materials:
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT)
-
NADPH solution (e.g., 10 mM in assay buffer)
-
HMG-CoA solution (e.g., 10 mM in water)
-
Purified HMG-CoA reductase or tissue homogenate
-
Spectrophotometer capable of measuring absorbance at 340 nm with temperature control
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and NADPH to a final concentration of 0.2-0.4 mM.
-
Enzyme Addition: Add a known amount of purified HMG-CoA reductase or tissue homogenate to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding HMG-CoA to a final concentration of 0.1-0.5 mM.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Calculation of Activity: Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Protocol 2: Farnesoic Acid O-Methyltransferase (FAMeT) Activity Assay (Radiochemical)
This assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) into farnesoic acid to form this compound.[24]
Materials:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Farnesoic acid solution (e.g., 1 mM in ethanol)
-
S-adenosyl-L-[methyl-3H]methionine ([3H]SAM)
-
Purified FAMeT or mandibular organ homogenate
-
Scintillation cocktail and scintillation counter
-
Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, farnesoic acid (e.g., 10-50 µM final concentration), and [3H]SAM (e.g., 1-5 µCi).
-
Enzyme Addition: Add the purified FAMeT or mandibular organ homogenate to the reaction mixture.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent. Vortex thoroughly to extract the radiolabeled this compound into the organic phase.
-
Quantification: Transfer a known volume of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculation of Activity: Calculate the amount of product formed based on the specific activity of the [3H]SAM and the measured radioactivity.
Signaling Pathways and Regulation
The biosynthesis of this compound is tightly regulated to ensure appropriate hormonal signaling. A key regulatory mechanism in crustaceans involves the neuropeptide Mandibular Organ-Inhibiting Hormone (MOIH), which is produced in the X-organ-sinus gland complex in the eyestalk. MOIH acts to suppress the synthesis of MF in the mandibular organ.
// Nodes Acetyl_CoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Mevalonate_Pathway [label="Mevalonate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; FPP [label="Farnesyl Pyrophosphate\n(FPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; FA [label="Farnesoic Acid\n(FA)", fillcolor="#F1F3F4", fontcolor="#202124"]; MF [label="this compound\n(MF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MOIH [label="Mandibular Organ-\nInhibiting Hormone\n(MOIH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="MOIH Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Signaling_Cascade [label="Intracellular\nSignaling Cascade", fillcolor="#FBBC05", fontcolor="#202124"]; FAMeT [label="Farnesoic Acid\nO-Methyltransferase\n(FAMeT)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Acetyl_CoA -> Mevalonate_Pathway [arrowhead=vee, color="#5F6368"]; Mevalonate_Pathway -> FPP [arrowhead=vee, color="#5F6368"]; FPP -> FA [label="Terminal\nSteps", arrowhead=vee, color="#5F6368"]; FA -> MF [arrowhead=vee, color="#5F6368", label=" ", headlabel="FAMeT", labelfontcolor="#4285F4"]; MOIH -> Receptor [arrowhead=vee, color="#EA4335"]; Receptor -> Signaling_Cascade [arrowhead=vee, color="#FBBC05"]; Signaling_Cascade -> FAMeT [arrowhead=tee, color="#EA4335", label="Inhibition"];
// Invisible edges for alignment {rank=same; Acetyl_CoA; MOIH} {rank=same; Mevalonate_Pathway; Receptor} {rank=same; FPP; Signaling_Cascade} {rank=same; FA; FAMeT} } .dot Caption: MOIH signaling pathway regulating this compound biosynthesis.
Experimental Workflow
A typical experimental workflow to investigate the biosynthesis of this compound and its regulation is outlined below.
// Nodes Tissue_Homogenization [label="1. Tissue Homogenization\n(e.g., Mandibular Organ)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme_Purification [label="2. Enzyme Purification\n(e.g., Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activity_Assay [label="3. Enzyme Activity Assay\n(Spectrophotometric or Radiometric)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kinetic_Analysis [label="4. Kinetic Parameter Determination\n(Km, Vmax, kcat)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor_Screening [label="5. Inhibitor Screening\n(e.g., for drug development)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="6. Gene Expression Analysis\n(e.g., qPCR, RNA-Seq)", fillcolor="#FBBC05", fontcolor="#202124"]; Pathway_Analysis [label="7. Pathway Analysis and Modeling", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Tissue_Homogenization -> Enzyme_Purification [arrowhead=vee, color="#5F6368"]; Enzyme_Purification -> Activity_Assay [arrowhead=vee, color="#5F6368"]; Activity_Assay -> Kinetic_Analysis [arrowhead=vee, color="#5F6368"]; Kinetic_Analysis -> Inhibitor_Screening [arrowhead=vee, color="#5F6368"]; Tissue_Homogenization -> Gene_Expression [arrowhead=vee, color="#5F6368"]; Kinetic_Analysis -> Pathway_Analysis [arrowhead=vee, color="#5F6368"]; Gene_Expression -> Pathway_Analysis [arrowhead=vee, color="#5F6368"]; } .dot Caption: A generalized experimental workflow for studying MF biosynthesis.
Conclusion
The biosynthesis of this compound from acetyl-CoA is a complex and tightly regulated process that is fundamental to crustacean physiology. A thorough understanding of this pathway, from the initial steps of the mevalonate pathway to the final methylation of farnesoic acid, is essential for both basic and applied research. The data and protocols presented in this guide provide a solid foundation for researchers to investigate this pathway further, with the ultimate goal of developing innovative strategies for crustacean aquaculture and pest management, as well as deepening our knowledge of arthropod endocrinology. The continued exploration of the kinetic properties of the biosynthetic enzymes and the intricacies of their regulation will undoubtedly pave the way for new discoveries in this exciting field.
References
- 1. Purification and Characterization of a Novel NAD(P)+-Farnesol Dehydrogenase from Polygonum minus Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and regulation of HMG-CoA reductase during a cycle of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural Characterization and Functional Analysis of Mevalonate Kinase from Tribolium castaneum (Red Flour Beetle) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.uhi.ac.uk [pure.uhi.ac.uk]
- 8. The kinetic mechanism of phosphomevalonate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of an Isopentenyl Diphosphate Isomerase involved in the Juvenile Hormone pathway in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of an isopentenyl diphosphate isomerase involved in the juvenile hormone pathway in Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and Evolution Analysis of the Complete this compound Biosynthesis and Related Pathway Genes in the Mud Crab, Scylla paramamosain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NADP+-dependent farnesol dehydrogenase, a corpora allata enzyme involved in juvenile hormone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A farnesoic acid O-methyltransferase (FAMeT) from Exopalaemon carinicauda is responsive to Vibrio anguillarum and WSSV challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sicb.org [sicb.org]
- 16. The activity and kinetic properties of mevalonate kinase in superovulated rat ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crystal structure of isopentenyl diphosphate:dimethylallyl diphosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel NAD+-Farnesal Dehydrogenase from Polygonum minus Leaves. Purification and Characterization of Enzyme in Juvenile Hormone III Biosynthetic Pathway in Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound synthesis in the lobster mandibular organ: The roles of HMG-CoA reductase and farnesoic acid-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]
- 23. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 24. Elucidation of the role of farnesoic acid O-methyltransferase (FAMeT) in the giant freshwater prawn, Macrobrachium rosenbergii: Possible functional correlation with ecdysteroid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Crustacean Development: A Technical Guide to Methyl Farnesoate Synthesis in the Mandibular Organ
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of methyl farnesoate (MF) in the mandibular organ (MO) of crustaceans. MF, a sesquiterpenoid hormone analogous to the juvenile hormone of insects, plays a pivotal role in regulating critical physiological processes such as reproduction, molting, and morphogenesis.[1][2][3][4][5] Understanding the intricacies of its biosynthesis and regulation is paramount for research in crustacean endocrinology and for the development of novel strategies in aquaculture and pest management.
The this compound Biosynthetic Pathway
The synthesis of MF originates from acetyl-CoA and proceeds through the well-conserved mevalonate (B85504) pathway to produce the precursor farnesyl pyrophosphate (FPP).[6] From FPP, a series of arthropod-specific enzymatic reactions leads to the final product, this compound. The entire process is localized within the mandibular organs, which are considered homologous to the insect corpus allatum.[6][7]
The key enzymatic steps in the MF biosynthetic pathway are:
-
3-hydroxy-3-methylglutaryl-CoA reductase (HMGR): A rate-limiting enzyme in the early stages of the mevalonate pathway, responsible for the production of mevalonate.[8]
-
Farnesoic acid O-methyltransferase (FAOMeT): The terminal enzyme in the pathway, which catalyzes the methylation of farnesoic acid to yield this compound.[1][8][9]
A comprehensive identification of genes involved in the entire pathway, including those in acetyl-CoA metabolism, the mevalonate pathway, sesquiterpenoid synthesis, and the methionine cycle (which provides the methyl group for the final step), has been achieved in species like the mud crab, Scylla paramamosain.[6]
Figure 1: The biosynthetic pathway of this compound, highlighting key enzymes.
Regulation of Mandibular Organ Activity
The synthesis of MF is meticulously regulated, primarily through inhibitory neuropeptides originating from the X-organ-sinus gland complex located in the eyestalks.[1][10] This neuroendocrine control ensures that MF production is coordinated with other physiological events, such as the molt cycle.
Neuropeptidergic Inhibition
The primary inhibitory factor is the Mandibular Organ-Inhibiting Hormone (MOIH) , a member of the crustacean hyperglycemic hormone (CHH) family of neuropeptides.[1][9][10] MOIH acts directly on the mandibular organs to suppress MF synthesis.[10] Eyestalk ablation (ESA), a common experimental technique that removes the source of MOIH, leads to a significant increase in both the size of the MO and the circulating levels of MF.[8][11][12] Conversely, injection of sinus gland extracts containing MOIH can transiently decrease hemolymph MF levels.[8]
Studies have shown that MOIH specifically inhibits the activity of farnesoic acid O-methyltransferase (FAOMeT), the final enzyme in the MF biosynthetic pathway.[1][8] Interestingly, MOIH does not appear to affect the activity or mRNA levels of HMG-CoA reductase, suggesting that different eyestalk peptides may regulate different steps of the pathway.[8]
Stimulatory Factors
While the inhibitory control of MF synthesis is well-documented, evidence for stimulatory factors also exists. In the crayfish Procambarus clarkii, Red Pigment-Concentrating Hormone (RPCH) has been shown to stimulate the mandibular organ to synthesize MF.[7] This stimulation can be mimicked by the calcium ionophore A23187, suggesting a role for calcium signaling in the upregulation of MF synthesis.[7] Conversely, Pigment-Dispersing Hormone (PDH) has an inhibitory effect on MO activity.[7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ripublication.com [ripublication.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound on the Growth and Antioxidant Capacity of Neocaridina denticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Evolution Analysis of the Complete this compound Biosynthesis and Related Pathway Genes in the Mud Crab, Scylla paramamosain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound synthesis in the lobster mandibular organ: The roles of HMG-CoA reductase and farnesoic acid-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropeptide regulation of biosynthesis of the juvenoid, this compound, in the edible crab, Cancer pagurus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and significance of mandibular organ-inhibiting hormone in the crab, Cancer pagurus. Involvement in multihormonal regulation of growth and reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence that ecdysteroids and this compound control allometric growth and differentiation in a crustacean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Natural Sources of Methyl Farnesoate in Marine Life: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl farnesoate (MF) is a sesquiterpenoid hormone that plays a crucial role in the regulation of various physiological processes in marine invertebrates, particularly crustaceans. Structurally similar to the juvenile hormone III (JH III) found in insects, MF is involved in reproduction, molting, metamorphosis, and morphogenesis. This technical guide provides a comprehensive overview of the natural sources of this compound in marine life, with a focus on quantitative data, experimental protocols for its detection and measurement, and the signaling pathways through which it exerts its effects.
Natural Occurrence and Quantitative Levels of this compound
This compound is primarily synthesized in the mandibular organs (MO) of crustaceans.[1][2] From there, it is released into the hemolymph to reach target tissues. While crustaceans are the most studied group, the discovery of MF in other marine invertebrates, such as annelids, suggests a more ancient and widespread role for this signaling molecule.[3][4]
The concentration of MF in the hemolymph and other tissues can vary significantly depending on the species, developmental stage, sex, and physiological state of the animal. For instance, levels of MF are often elevated during vitellogenesis in females and are associated with reproductive maturation in males.[5] Eyestalk ablation, a common experimental procedure that removes the source of mandibular organ-inhibiting hormone (MOIH), typically leads to a significant increase in MF synthesis and hemolymph titers.
Below is a summary of reported this compound concentrations in various marine invertebrates.
| Phylum | Class | Species | Tissue/Fluid | Concentration | Condition | Reference |
| Arthropoda | Malacostraca | Homarus americanus (American Lobster) | Hemolymph | <0.4 ng/mL | Intact | [2] |
| Hemolymph | 2.0 - 31.2 ng/mL | 4 days post-eyestalk ablation | [2] | |||
| Mandibular Organ | 8.1 ng/gland | Intact | [2] | |||
| Mandibular Organ | 106.9 ng/gland | Bilateral eyestalk ablation | [2] | |||
| Nephrops norvegicus (Norway Lobster) | Hemolymph | 0.5 - 1.0 ng/mL | Intact | [6] | ||
| Hemolymph | ~10-fold increase | Eyestalk ablation | [6] | |||
| Libinia emarginata (Spider Crab) | Hemolymph | 11 - 24 ng/mL | - | [6] | ||
| Macrobrachium rosenbergii (Giant Freshwater Prawn) | Hemolymph | 17 - 24 ng/mL | - | [6] | ||
| Carcinus maenas (Green Crab) | Hemolymph | Elevated levels | Hypo-osmotic stress | [7] | ||
| Portunus trituberculatus (Swimming Crab) | Hemolymph | Low | Ovarian development stages I & II | [8] | ||
| Hemolymph | Considerably increased | Ovarian development stage III | [8] | |||
| Hemolymph | High | Ovarian development stage IV | [8] | |||
| Pontastacus leptodactylus (Narrow-clawed Crayfish) | Hemolymph | ~1.4 ng/mL | Control and after MF injection | [9] | ||
| Annelida | Polychaeta | Platynereis dumerilii | Head | ~5510 pg/mg protein | Premature | [4] |
| Head | ~2870 pg/mg protein | Mature | [4] |
Biosynthesis of this compound
The biosynthesis of this compound in crustaceans begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce farnesyl pyrophosphate. This is then converted to farnesoic acid, which is subsequently methylated to form this compound. The final step is catalyzed by the enzyme farnesoic acid O-methyltransferase (FAMeT). The entire biosynthetic pathway is primarily localized within the mandibular organs.
References
- 1. Regulation of this compound in the hemolymph and mandibular organ of the lobster, Homarus americanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Insecticidal juvenile hormone analogs stimulate the production of male offspring in the crustacean Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Effects of this compound on the Growth and Antioxidant Capacity of Neocaridina denticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Juvenile hormone - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes: Quantification of Methyl Farnesoate in Crustacean Hemolymph
Introduction
Methyl farnesoate (MF) is a critical sesquiterpenoid hormone in crustaceans, analogous to the juvenile hormone in insects. It plays a pivotal role in regulating a wide array of physiological processes, including reproduction, molting, morphogenesis, and stress responses.[1][2][3] The quantification of MF levels in the hemolymph is essential for researchers studying crustacean endocrinology, aquaculture, and for drug development professionals investigating endocrine disruption. This document provides detailed protocols for the collection of hemolymph and the quantification of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The concentration of this compound in crustacean hemolymph can vary significantly depending on the species, sex, and developmental stage. The following tables summarize reported MF levels from various studies.
Table 1: this compound Hemolymph Concentrations in Various Crustacean Species
| Species | Sex/Stage | MF Concentration (ng/mL) | Analytical Method | Reference |
| Portunus trituberculatus | Ovarian Stage I & II | Low | GC-MS | [2][4] |
| Portunus trituberculatus | Ovarian Stage III & IV | 5.58 - 32.80 | GC-MS | [2][4] |
| Nephrops norvegicus | Male & Female | 0.5 - 1.0 | HPLC | [5][6] |
| Homarus americanus | Not Specified | 0.4 - 0.8 | Not Specified | [5] |
| Libinia emarginata | Not Specified | 11 - 24 | Not Specified | [5] |
| Macrobrachium rosenbergii | Not Specified | 17 - 24 | Not Specified | [5] |
| Travancoriana schirnerae | Avitellogenic | 5.7 ± 0.7 | GC-MS | [1] |
| Travancoriana schirnerae | Previtellogenic | 12.8 ± 1.3 | GC-MS | [1] |
| Travancoriana schirnerae | Early Vitellogenic | 91.8 ± 3.8 | GC-MS | [1] |
| Travancoriana schirnerae | Mid- & Late Vitellogenic | 22.1 - 32.1 | GC-MS | [1] |
| Pontastacus leptodactylus | Male | 1.38 - 1.41 | Not Specified | [6] |
| Procambarus clarkii | Not Specified | 0.5 - 3.0 | Not Specified | [6] |
Experimental Protocols & Workflows
Accurate quantification of this compound begins with proper sample collection and preparation. The following sections detail the necessary protocols.
Experimental Workflow Overview
The overall process for quantifying this compound from hemolymph involves several key stages, from initial sample collection through to final data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Hemolymph Levels of this compound During Ovarian Development of the Swimming Crab Portunus trituberculatus, and Its Relation to Transcript Levels of HMG-CoA Reductase and Farnesoic Acid O-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on the Growth and Antioxidant Capacity of Neocaridina denticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.uchicago.edu [journals.uchicago.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. scielo.br [scielo.br]
Application Note: High-Sensitivity Extraction of Methyl Farnesoate from Arthropod Tissues
Introduction
Methyl farnesoate (MF) is a crucial sesquiterpenoid hormone in crustaceans and insects, playing a key role in regulating physiological and developmental processes such as reproduction, molting, and morphogenesis.[1] As an analog of the insect juvenile hormone III, the accurate quantification of MF in various tissues is essential for endocrinological, developmental, and toxicological studies. This application note provides detailed protocols for the extraction, purification, and quantification of this compound from biological matrices, primarily hemolymph, tailored for researchers in crustacean and insect physiology, as well as for professionals in drug development targeting arthropod-specific pathways. Two primary extraction methodologies are presented: a classic liquid-liquid extraction (LLE) for robust, general-purpose applications, and a high-sensitivity solid-phase microextraction (SPME) technique ideal for trace-level detection.
Core Methodologies
The successful quantification of this compound relies on efficient extraction from the complex biological matrix, followed by sensitive and specific analytical detection. Gas chromatography-mass spectrometry (GC-MS) is a preferred method for both identification and quantification due to its high sensitivity and selectivity.[2][3] High-performance liquid chromatography (HPLC) with UV detection also serves as a reliable quantification technique.[4]
Experimental Workflow Overview
The general workflow for this compound analysis from tissue samples involves sample collection and preparation, followed by either liquid-liquid extraction or solid-phase microextraction, and finally, quantification by chromatographic methods.
References
Application Notes and Protocols for In Vitro Bioassays of Methyl Farnesoate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl farnesoate (MF) is a sesquiterpenoid hormone, analogous to the juvenile hormones (JHs) of insects, that plays a crucial role in regulating a wide array of physiological processes in crustaceans and other arthropods. These processes include reproduction, molting, metamorphosis, and stress responses. The study of MF activity is paramount for understanding arthropod endocrinology and has significant applications in aquaculture, pest management, and the development of novel insecticides. This document provides detailed application notes and protocols for key in vitro bioassays designed to assess the biological activity of this compound.
This compound Signaling Pathway
This compound primarily exerts its effects through a nuclear receptor complex. The current understanding of the MF signaling pathway involves the binding of MF to a heterodimeric receptor composed of the Methoprene-tolerant (Met) and Steroid Receptor Coactivator (SRC) proteins. This ligand-receptor binding event initiates a conformational change in the receptor complex, leading to its interaction with specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes. This interaction subsequently modulates the transcription of these genes, resulting in a physiological response.
Quantitative Data Summary
The following table summarizes quantitative data from various in vitro bioassays for this compound activity. This allows for a comparative overview of MF's potency and efficacy in different biological contexts.
| Bioassay Type | Species/System | Endpoint Measured | MF Concentration/EC₅₀/K | Reference(s) |
| Reporter Gene Assay | Daphnia magna | Luciferase activity | EC₅₀: ~5 µM | [1] |
| Insect Cell Line (Sf9) | Luciferase activity | 10⁻⁶ M | [2] | |
| Ligand Binding Assay | Cancer magister (hemolymph) | MF binding protein affinity | Kd: 145 ± 10 nM | |
| Libinia emarginata (hemolymph) | MF binding protein affinity | Kd: 4.5 x 10⁻⁶ M | ||
| Vitellogenin Synthesis | Cherax quadricarinatus (ovary) | Vitellogenin accumulation | 15 µM (significant increase) | [3][4] |
| Neohelice granulata (ovary) | Protein synthesis | 15 µM (no significant effect) | [5] | |
| Ecdysteroid Secretion | Cancer magister (Y-organs) | Ecdysteroid secretion | 10⁻⁷ to 10⁻⁵ M (dose-dependent) | |
| Scylla serrata (Y-organs) | Ecdysteroid secretion | 10⁻⁶ M | [6] |
Experimental Protocols
Luciferase Reporter Gene Assay for MF Activity
This assay quantitatively measures the ability of this compound to activate gene expression through its cognate receptor.
Materials:
-
Mammalian (e.g., HEK293T) or insect (e.g., Sf9) cell line
-
Cell culture medium and supplements
-
Expression vectors for Met and SRC
-
Luciferase reporter vector containing multiple copies of a JHRE upstream of a minimal promoter
-
Transfection reagent
-
This compound
-
Luciferase assay system (lysis buffer and substrate)
-
White, clear-bottom 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Met and SRC expression vectors and the JHRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours to allow for expression of the transfected genes.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of MF or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 18-24 hours.
-
Cell Lysis: Remove the medium and lyse the cells by adding the luciferase lysis buffer.
-
Luminescence Measurement: Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Plot the normalized luciferase activity against the log of the MF concentration and determine the EC₅₀ value.[7][8][9][10]
In Vitro Vitellogenin Synthesis Assay
This assay assesses the effect of this compound on the synthesis of vitellogenin, a key yolk protein precursor, in crustacean ovarian or hepatopancreatic tissue explants.
Materials:
-
Female crustaceans in the desired reproductive stage
-
Dissection tools
-
Sterile crustacean saline or culture medium
-
This compound
-
24-well culture plates
-
Homogenization buffer
-
Microcentrifuge
-
Vitellogenin ELISA kit or reagents for developing an in-house ELISA (anti-vitellogenin antibody, secondary antibody-HRP conjugate, TMB substrate)
-
Plate reader
Protocol:
-
Tissue Dissection: Dissect the ovaries or hepatopancreas from female crustaceans under sterile conditions.
-
Explant Preparation: Cut the tissue into small, uniform-sized explants (e.g., 2-3 mm³).
-
Culture Setup: Place the explants into wells of a 24-well plate containing sterile crustacean culture medium.
-
Treatment: Add this compound to the culture medium at the desired final concentrations. Include a vehicle control group.
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours) at an appropriate temperature.
-
Sample Preparation: After incubation, remove the medium and wash the explants with saline. Homogenize the tissue in an appropriate buffer.
-
Clarification: Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Vitellogenin Quantification (ELISA): a. Coat a 96-well plate with a capture anti-vitellogenin antibody. b. Block the plate to prevent non-specific binding. c. Add diluted tissue homogenates and vitellogenin standards to the wells. d. Incubate and wash the plate. e. Add a detection anti-vitellogenin antibody (often conjugated to an enzyme like HRP). f. Incubate and wash the plate. g. Add the enzyme substrate (e.g., TMB) and stop the reaction. h. Measure the absorbance at the appropriate wavelength.[11][12][13][14][15]
-
Data Analysis: Construct a standard curve and determine the concentration of vitellogenin in the samples. Compare the vitellogenin levels between the MF-treated and control groups.[3][4]
In Vitro Ecdysteroid Secretion Assay
This assay measures the stimulatory effect of this compound on the secretion of ecdysteroids from the Y-organs, the primary molting glands in crustaceans.
References
- 1. researchgate.net [researchgate.net]
- 2. Interactions of this compound and related compounds with a crustacean retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effect of this compound on the vitellogenin content of ovary and hepatopancreas, in the crayfish Cherax quadricarinatus (2012) | D. A. Medesani | 11 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Induction of vitellogenesis, this compound synthesis and ecdysteroidogenesis in two edible crabs by arachidonic acid and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Luciferase Assay System Protocol [worldwide.promega.com]
- 9. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 10. med.upenn.edu [med.upenn.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mybiosource.com [mybiosource.com]
- 14. neogen.com [neogen.com]
- 15. biocompare.com [biocompare.com]
Application of Methyl Farnesoate in Crustacean Aquaculture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Methyl farnesoate (MF) is a sesquiterpenoid hormone, analogous to the juvenile hormone III in insects, that plays a crucial role in regulating various physiological processes in crustaceans.[1][2][3][4] Its application in aquaculture has shown significant potential for enhancing production efficiency by manipulating crustacean growth, molting, and reproduction.[5][6][7]
1.1. Regulation of Molting and Growth:
MF is recognized as a key hormone in the induction of molting and, consequently, growth in crustaceans.[8][9] It is understood to stimulate the synthesis and release of ecdysteroids from the Y-organs, which are the primary molting hormones.[8][9] The administration of exogenous MF has been shown to shorten the molt cycle duration in several commercially important species.[10] However, the effects can be dose- and time-dependent, with low concentrations sometimes enhancing growth more effectively over the long term, while high concentrations may initially inhibit it.[8][11]
1.2. Stimulation of Reproduction:
MF is a potent gonadotropin in crustaceans, actively promoting reproductive processes in both males and females.[1][4][12]
-
In Females: MF stimulates vitellogenesis, the process of yolk protein synthesis and accumulation in the oocytes.[1][13] Studies have demonstrated that MF administration leads to a significant increase in ovarian index, oocyte diameter, and vitellogenin levels.[14][15] This can lead to enhanced ovarian maturation and potentially increased fecundity.[13][14] The levels of MF in the hemolymph are often positively correlated with ovarian development.[5]
-
In Males: High titers of MF are associated with larger reproductive systems and more aggressive mating behaviors.[1][12]
1.3. Larval Development and Metamorphosis:
The application of MF during larval stages can influence metamorphosis. However, the effects are complex and can be detrimental if not carefully managed. Studies on the kuruma prawn (Marsupenaeus japonicus) have shown that while MF is involved in the metamorphic process, exposure to high concentrations can lead to increased mortality due to disruptions in molting associated with metamorphosis.[2]
1.4. Stress Response and Metabolism:
Recent research suggests that MF also plays a role in regulating metabolism and immune responses.[11] Transcriptomic analyses have revealed that MF can modulate the expression of genes related to metabolic pathways, antioxidant capacity, and cellular stress responses.[11]
II. Quantitative Data Summary
Table 1: Effects of this compound on Growth and Molting
| Species | Treatment | Observation Period | Key Findings | Reference |
| Neocaridina denticulata (Juvenile) | Dietary MF (0.4, 4, 40 µg/kg) | 40 days | Low-concentration (0.4 µg/kg) significantly enhanced growth by day 40. Higher concentrations showed initial inhibition. | [11] |
| Oziothelphusa senex senex (Male) | MF injection (10⁻⁸ moles/crab) | 28 days | 100% molt observed in crabs injected with MF and maintained in Ca(OH)₂ medium. | [10] |
| Litopenaeus vannamei | MF injection (0.1, 1.0 µ g/shrimp ) | Not specified | Molting numbers were highest in the 1.0 µg MF group, similar to eyestalk ablated group. | [7] |
Table 2: Effects of this compound on Reproduction
| Species | Treatment | Observation Period | Key Findings | Reference |
| Macrobrachium rosenbergii (Female) | MF injection | 30 days | Significant increase in mean ovarian index, oocyte diameter, and ovarian vitellogenin levels. Total ovarian protein and lipid increased by 315.21% and 118.39% respectively. | [14] |
| Travancoriana schirnerae (Female) | MF injection | Not specified | Induced ovarian growth in all phases of oogenesis, with increased ovarian indices and oocyte diameter. | [15] |
| Oziothelphusa senex senex (Female & Male) | MF injection | Not specified | Significantly increased mean oocyte diameter, testicular follicle diameter, and gonad indices. | [6] |
| Litopenaeus vannamei (Female) | MF injection (0.1, 1.0 µ g/shrimp ) | Not specified | Ovarian maturation stimulated, with effects comparable to eyestalk ablation but with higher survival rates. | [7] |
Table 3: Effects of this compound on Larval Development
| Species | Larval Stage | Treatment (EC₅₀ values) | Observation Period | Key Findings | Reference |
| Marsupenaeus japonicus | Nauplius to Zoea | MF: 7.67 µM (mortality), 0.12 µM (metamorphosis) | 48 hours | High mortality and delayed metamorphosis at higher concentrations. | [2] |
| Marsupenaeus japonicus | Zoea to Mysis | MF: 1.25 µM (mortality) | Not specified | High mortality triggered by disruption of molting. | [2] |
| Marsupenaeus japonicus | Mysis to Post-larvae | MF: 0.65 µM (mortality) | Not specified | High mortality triggered by disruption of molting. | [2] |
III. Experimental Protocols
Protocol 1: In Vivo Administration of this compound by Injection
This protocol is adapted from studies on Macrobrachium rosenbergii and Oziothelphusa senex senex.[10][14]
1. Materials:
- trans, trans-Methyl farnesoate (Echelon Biosciences, USA or similar)
- 95% Ethanol (B145695)
- Crustacean saline solution
- Microsyringe (e.g., Hamilton syringe)
- Experimental animals (crabs, prawns, etc.)
- Acclimatization tanks with appropriate aeration and water quality control
2. Procedure:
- Acclimatization: Acclimatize experimental animals to laboratory conditions (e.g., Temperature 27 ± 1°C; 12h light/12h dark photoperiod) for at least one week.[14]
- Preparation of MF Stock Solution: Dissolve a known weight of this compound in 95% ethanol to prepare a concentrated stock solution. Store at -20°C.
- Preparation of Injection Solution: On the day of injection, dilute the MF stock solution with crustacean saline to the desired final concentration. The final concentration of ethanol should be minimized to avoid toxicity. A common effective concentration of MF is in the range of 10⁻⁸ moles per animal.[10]
- Control Group: Prepare a vehicle control solution containing the same concentration of ethanol in crustacean saline as the experimental group.
- Injection:
- Carefully handle the animal to minimize stress.
- Inject a specific volume of the MF solution or vehicle control into the animal. The injection site is typically the musculature at the base of a walking leg or into the hemocoel.
- The injection volume should be small to avoid injury.
- Post-injection Care: Return the animals to their respective tanks and monitor for molting, reproductive development, or other parameters of interest.
- Data Collection: At predetermined time points, sacrifice a subset of animals to measure parameters such as gonad index, oocyte diameter, hemolymph vitellogenin levels, or molt staging.
Protocol 2: Dietary Administration of this compound
This protocol is based on a study on Neocaridina denticulata.[11]
1. Materials:
- trans, trans-Methyl farnesoate
- Basal feed ingredients (e.g., fish meal, soybean meal, etc.)
- Feed pelletizer
- Oven for drying feed
- Experimental animals
- Experimental tanks
2. Procedure:
- Feed Preparation:
- Prepare a basal diet formulation appropriate for the target crustacean species.
- Dissolve the required amount of MF in a small amount of ethanol.
- Evenly spray the MF solution onto the basal feed mixture. For example, to achieve concentrations of 0.4, 4, and 40 µg/kg of feed.[11]
- For the control diet, spray an equivalent amount of ethanol without MF.
- Thoroughly mix the ingredients.
- Pellet the feed using a feed pelletizer.
- Dry the pellets in an oven at a low temperature (e.g., 40-50°C) to evaporate the ethanol and reduce moisture content.
- Store the prepared diets in airtight containers at 4°C.
- Feeding Trial:
- Randomly distribute the experimental animals into different treatment groups (control and various MF concentrations).
- Feed the animals with their respective experimental diets to satiation, typically 2-3 times daily.
- Maintain optimal water quality parameters throughout the experiment.
- Data Collection:
- Measure growth parameters (e.g., body weight, length) at regular intervals (e.g., every 10 days).[11]
- At the end of the experiment, collect tissues for biochemical or molecular analysis (e.g., digestive enzyme activity, antioxidant enzyme assays, transcriptomics).[11]
IV. Visualization
Diagram 1: this compound Biosynthesis and Signaling Pathway
Caption: Overview of this compound biosynthesis and its signaling mechanism.
Diagram 2: Experimental Workflow for In Vivo Injection of this compound
Caption: Workflow for studying the effects of injected this compound.
Diagram 3: Experimental Workflow for Dietary Administration of this compound
Caption: Workflow for assessing dietary this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Impacts of this compound and 20-Hydroxyecdysone on Larval Mortality and Metamorphosis in the Kuruma Prawn Marsupenaeus japonicus [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. oak.go.kr [oak.go.kr]
- 8. Crustacean Molting: Regulation and Effects of Environmental Toxicants | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Effects of this compound on the Growth and Antioxidant Capacity of Neocaridina denticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pmaquasupply.com [pmaquasupply.com]
- 14. longdom.org [longdom.org]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Methyl Farnesoate for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl farnesoate (MF) is a crucial sesquiterpenoid hormone in crustaceans, analogous to the juvenile hormones (JH) in insects.[1][2][3] It plays a pivotal role in regulating a multitude of physiological processes, including reproduction, growth, molting, and morphogenesis.[2][4] Specifically, MF is known to stimulate vitellogenesis (egg maturation) in females and is associated with the development of reproductive systems and mating behaviors in males.[1][4] Its structural similarity to insect JH III, lacking only the epoxide group, makes it a significant subject of study in comparative endocrinology and pest control research.[5] The synthesis of MF in a laboratory setting is essential for conducting controlled studies to elucidate its precise biological functions and to explore its potential applications in aquaculture and as a target for novel drug development.
Experimental Workflow for this compound Research
The overall workflow for synthesizing and utilizing this compound in a research context involves several key stages, from initial chemical synthesis to final biological analysis. This process ensures the production of a pure, well-characterized compound for reliable and reproducible experimental results.
Caption: Overall research workflow from synthesis to biological assay.
Protocol 1: Chemical Synthesis of this compound
This protocol details the synthesis of this compound via the esterification of farnesoic acid. The method is adapted from established procedures for esterifying carboxylic acids.[6]
Materials:
-
Farnesoic acid (mixture of isomers)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 g of farnesoic acid in 20 mL of anhydrous methanol.
-
Catalyst Addition: While stirring the solution in an ice bath, slowly add 0.2 mL of concentrated sulfuric acid dropwise.
-
Reflux: Remove the flask from the ice bath, attach a reflux condenser, and heat the mixture to reflux (approximately 65-70°C). Let the reaction proceed for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing 50 mL of cold water and 30 mL of diethyl ether.
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Discard the lower aqueous layer. Wash the organic layer sequentially with:
-
2 x 30 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
1 x 30 mL of brine (to remove excess water).
-
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound as an oil.
Protocol 2: Purification and Characterization
The crude product from synthesis requires purification to remove unreacted starting material and byproducts. Characterization is then performed to confirm the identity and purity of the final compound.
A. Purification by Column Chromatography
-
Column Preparation: Pack a glass chromatography column with silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) (95:5 v/v) slurry.
-
Loading: Dissolve the crude this compound oil in a minimal amount of hexane and load it onto the column.
-
Elution: Elute the column with a hexane/ethyl acetate gradient, starting with 98:2 and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.
B. Characterization by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for both identifying and quantifying this compound.[7]
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ng/mL) of the purified product in hexane or another suitable solvent.
-
GC-MS Analysis: Inject the sample into the GC-MS system.
-
Typical GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Program the oven with a temperature gradient suitable for sesquiterpenoids (e.g., initial temp 100°C, ramp to 250°C).
-
MS Conditions: Use Electron Ionization (EI) mode.[7]
-
-
Data Analysis: Compare the retention time and mass spectrum of the synthesized product with a known standard or with library data to confirm its identity. Purity can be estimated from the relative peak area in the chromatogram.
Quantitative Data Summary
The following table summarizes key quantitative data related to the analysis and biological activity of this compound.
| Parameter | Value / Range | Method / Context | Reference |
| Analytical Detection | |||
| Detection Limit (LOD) | 1.3 ng/L | SPME-GC-MS in growth medium | [7] |
| Hemolymph Levels (Intact) | ~2.0 ng/mL | HPLC analysis in male lobsters | [8] |
| Hemolymph Levels (ESA*) | Increases up to 1200% of initial | HPLC analysis in male lobsters 14 days post-ablation | [8] |
| Biological Activity | |||
| Effective Dietary Dose | 0.4 µg/kg feed | Enhanced growth in juvenile Neocaridina denticulata | [2] |
| High Dietary Dose | 40 µg/kg feed | Restricted growth, increased oxidative stress in shrimp | [2] |
*ESA: Eyestalk Ablation, a technique used to induce hormone production.
Biological Context: this compound Biosynthesis Pathway
This compound is synthesized endogenously in crustaceans, primarily in the mandibular organs.[4][9][10] The synthesis follows the mevalonate (B85504) pathway, which is common for all isoprenoids.[8][9] Two key enzymes in this pathway are HMG-CoA reductase (HMGR), an early rate-limiting step, and farnesoic acid O-methyltransferase (FAMeT), the final step that methylates farnesoic acid to produce MF.[8][11]
Caption: Simplified mevalonate pathway for MF biosynthesis.
Application Protocol: In Vivo Feeding Study
This protocol provides an example of how to use the synthesized this compound in a biological study to assess its effects on crustacean growth, based on methodologies described in the literature.[2]
Objective: To determine the dose-dependent effect of dietary this compound on the growth and development of a model crustacean species (e.g., Neocaridina denticulata).
Materials:
-
Purified, characterized this compound
-
Ethanol (B145695) (95%)
-
Basal diet feed (powdered)
-
Distilled water
-
Experimental animals (e.g., juvenile shrimp)
-
Aquaria system with controlled parameters (temperature, light cycle)
Methodology:
-
Stock Solution Preparation: Dissolve a precise amount of this compound in ethanol to create a concentrated stock solution (e.g., 1 mg/mL).
-
Diet Preparation:
-
Calculate the volume of MF stock solution needed to achieve the desired final concentrations in the feed (e.g., 0.4 µg/kg, 4 µg/kg, 40 µg/kg).
-
For each concentration, dilute the required amount of MF stock solution in a small volume of distilled water.
-
Add the MF solution to a pre-weighed amount of the powdered basal diet and mix thoroughly to form a uniform dough.
-
Prepare a control diet using the same procedure but with the ethanol/water vehicle only.
-
Extrude the dough into pellets of a suitable size, dry them in an oven at a low temperature (e.g., 60°C) to ~10% moisture, and store at -20°C.[2]
-
-
Experimental Setup:
-
Randomly assign animals to different treatment groups (Control, Low Dose, Medium Dose, High Dose) with multiple replicates for each.
-
Acclimate the animals for a set period before starting the experiment.
-
-
Feeding Trial:
-
Feed the animals their respective experimental diets daily for a predetermined period (e.g., 40 days).[2]
-
Maintain consistent feeding rates and monitor water quality regularly.
-
-
Data Collection:
References
- 1. pmaquasupply.com [pmaquasupply.com]
- 2. Effects of this compound on the Growth and Antioxidant Capacity of Neocaridina denticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Functional Study of the Role of the this compound Epoxidase Gene in the Ovarian Development of Macrobrachium nipponense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound synthesis in the lobster mandibular organ: The roles of HMG-CoA reductase and farnesoic acid-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Evolution Analysis of the Complete this compound Biosynthesis and Related Pathway Genes in the Mud Crab, Scylla paramamosain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (E,E)-Methyl Farnesoate - Echelon Biosciences [echelon-inc.com]
- 11. sicb.org [sicb.org]
Application Notes and Protocols for RNAi Knockdown of Methyl Farnesoate Pathway Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing RNA interference (RNAi) to study the function of genes within the methyl farnesoate (MF) pathway in crustaceans. This technology is a powerful tool for elucidating gene function and identifying potential targets for crustacean aquaculture and pest management.
Introduction to the this compound Pathway
This compound (MF) is a crucial sesquiterpenoid hormone in crustaceans, analogous to the juvenile hormone (JH) III in insects.[1][2][3] It plays a pivotal role in regulating a wide array of physiological processes, including reproduction, molting, development, and morphogenesis.[1][2][3] The biosynthesis of MF primarily occurs in the mandibular organs and involves a series of enzymatic steps. Key enzymes in this pathway include Farnesoic Acid O-methyltransferase (FAMeT), which catalyzes the final step in MF synthesis, and this compound Epoxidase (MFE), which is involved in the conversion of MF to JH III in insects, though its role in crustaceans is still under investigation.[1][4]
The MF signaling pathway is thought to involve the receptor Methoprene-tolerant (Met) and a downstream cascade including Krüppel homolog 1 (Kr-h1) and E93, collectively known as the MEKRE93 pathway, which regulates the expression of target genes involved in various physiological processes.[5][6]
Application of RNAi in Studying the MF Pathway
Key Genes Targeted by RNAi in the MF Pathway:
-
Farnesoic Acid O-methyltransferase (FAMeT): As a rate-limiting enzyme in MF biosynthesis, knocking down FAMeT expression is expected to decrease MF titers, leading to phenotypes associated with MF deficiency, such as altered vitellogenesis and molting.[1]
-
This compound Epoxidase (MFE): While the primary function of MFE is associated with JH III synthesis in insects, studying its knockdown in crustaceans can help elucidate its potential role in MF metabolism and its impact on development and reproduction.
Quantitative Data from RNAi Knockdown Studies
The following tables summarize quantitative data from various studies that have employed RNAi to knockdown genes in the this compound pathway.
| Target Gene | Species | dsRNA Dose | Knockdown Efficiency | Phenotypic Effect | Reference |
| FAMeT | Litopenaeus vannamei | Not specified | Significant decrease in LvFAMeT expression | Prevention of advancement to the final molt stage | [1] |
| RXR | Carcinus maenas | Not specified | Significant decrease in RXR and Vg mRNA levels | Decreased MF levels in hemolymph and reduced ovarian index | [1] |
| Rab7 | Penaeus monodon | Not specified | Significant reduction of Rab7 transcript | Not directly related to MF pathway, but demonstrates systemic RNAi | [7] |
| Endogenous Genes | Litopenaeus vannamei | 5 µg of dsRNA | Effective mRNA knockdown | Demonstrates functional RNAi in shrimp | [8] |
| Rab7 | Penaeus vannamei | 0.01 µg/g body weight | >80% gene knockdown | Demonstrates high efficiency of RNAi with nanoparticles | [9] |
Experimental Protocols
This section provides detailed protocols for key experiments involved in the RNAi knockdown of MF pathway genes in crustaceans.
Protocol 1: Double-Stranded RNA (dsRNA) Synthesis
This protocol outlines the steps for in vitro synthesis of dsRNA targeting a gene of interest.
Materials:
-
High-fidelity DNA polymerase
-
Gene-specific primers with T7 promoter sequence overhangs
-
dNTPs
-
cDNA template from the target crustacean species
-
In vitro transcription kit (e.g., MEGAscript™ RNAi Kit)
-
Nuclease-free water
-
Agarose (B213101) gel electrophoresis system
-
RNA purification kit
Procedure:
-
Primer Design: Design gene-specific primers (19-25 nucleotides) that flank a 300-500 bp region of the target gene's coding sequence. Add the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') to the 5' end of both the forward and reverse primers.
-
PCR Amplification of the DNA Template:
-
Set up a PCR reaction using the T7-tagged primers and cDNA from the target organism as a template.
-
Use a high-fidelity DNA polymerase to minimize errors.
-
Perform PCR with an appropriate annealing temperature and extension time for your primers and template.
-
Verify the PCR product size and purity by agarose gel electrophoresis.
-
-
In Vitro Transcription:
-
Use a commercial in vitro transcription kit following the manufacturer's instructions.
-
Typically, 1 µg of the purified PCR product is used as a template.
-
The reaction mixture contains the DNA template, transcription buffer, ATP, CTP, GTP, UTP, and T7 RNA polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
dsRNA Annealing and Purification:
-
After transcription, the single-stranded RNAs will anneal to form dsRNA by heating the reaction mixture to 75°C for 5 minutes, followed by slow cooling to room temperature.
-
Treat the dsRNA with DNase I and RNase A (if the kit does not already include this step) to remove the DNA template and any single-stranded RNA.
-
Purify the dsRNA using an RNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Quantification and Quality Control:
-
Measure the concentration of the dsRNA using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity and size of the dsRNA by running an aliquot on a 1% agarose gel. A single, sharp band of the expected size should be visible.
-
Store the purified dsRNA at -80°C until use.
-
Protocol 2: dsRNA Injection in Shrimp
This protocol describes the intramuscular injection of dsRNA into shrimp.
Materials:
-
Purified dsRNA of the target gene
-
Control dsRNA (e.g., GFP dsRNA)
-
Sterile saline solution (e.g., 150 mM NaCl)
-
Insulin syringes with fine needles (e.g., 29-gauge)
-
Holding tanks with aerated water
-
Target shrimp species (e.g., Litopenaeus vannamei)
Procedure:
-
Animal Acclimation: Acclimate the shrimp to the experimental conditions for at least 48 hours before the injection.
-
dsRNA Preparation: Dilute the purified dsRNA to the desired concentration (e.g., 1-5 µg/µL) in sterile saline. A typical injection volume is 1 µL per gram of body weight.[8][9]
-
Injection Procedure:
-
Carefully hold the shrimp and gently bend its abdomen.
-
Insert the needle into the muscle of the third or fourth abdominal segment at a 45-degree angle.
-
Slowly inject the dsRNA solution.
-
For the control group, inject an equivalent amount of control dsRNA (e.g., GFP dsRNA).
-
-
Post-Injection Care:
-
Return the injected shrimp to their holding tanks immediately.
-
Monitor the shrimp daily for any signs of stress or mortality.
-
Provide regular feeding and maintain water quality.
-
-
Sample Collection: Collect tissues (e.g., hepatopancreas, mandibular organ, gills) at specific time points post-injection (e.g., 24, 48, 72 hours) for gene expression analysis and phenotypic assessment.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Knockdown Analysis
This protocol details the steps to quantify the reduction in target gene expression following RNAi.
Materials:
-
Tissue samples from dsRNA-injected and control shrimp
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for the target gene and a reference gene (e.g., β-actin, GAPDH)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from the collected tissue samples using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer and agarose gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with reverse transcriptase.
-
-
Primer Design for qRT-PCR:
-
Design primers for the target gene and a stable reference gene. The amplicons should be between 100-200 bp.
-
Whenever possible, design primers that anneal outside the region targeted by the dsRNA to avoid amplification of any remaining dsRNA fragments.
-
-
qRT-PCR Reaction:
-
Set up the qRT-PCR reactions in triplicate for each sample and each gene (target and reference).
-
A typical reaction mixture includes cDNA template, forward and reverse primers, and qRT-PCR master mix.
-
Run the reactions on a qRT-PCR instrument with a standard thermal cycling profile (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both the dsRNA-treated and control samples.
-
Calculate the relative expression of the target gene using the 2-ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the control samples.
-
Visualizations
This compound (MF) Biosynthesis and Signaling Pathway
Caption: Overview of the this compound (MF) biosynthesis and signaling pathway in crustaceans.
Experimental Workflow for RNAi Knockdown
References
- 1. Gene Silencing in Crustaceans: From Basic Research to Biotechnologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Evolution Analysis of the Complete this compound Biosynthesis and Related Pathway Genes in the Mud Crab, Scylla paramamosain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breaking the MF curse: the regulatory role of the this compound – MEKRE93 pathway in crustacean molting [mountainscholar.org]
- 6. sicb.org [sicb.org]
- 7. Ingestion of bacteria expressing dsRNA triggers specific RNA silencing in shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Double-Stranded RNA Induces Sequence-Specific Antiviral Silencing in Addition to Nonspecific Immunity in a Marine Shrimp: Convergence of RNA Interference and Innate Immunity in the Invertebrate Antiviral Response? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-viral RNAi nanoparticles protect shrimp against white spot disease - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Agonist and Antagonist Screening of the Methyl Farnesoate Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Methyl Farnesoate Receptor (MfR) is a key nuclear receptor in crustaceans, playing a crucial role in the regulation of developmental processes and reproduction. As a heterodimer of the Methoprene-tolerant (Met) and Steroid Receptor Co-activator (SRC) proteins, MfR is activated by its natural ligand, this compound (MF), a juvenile hormone analog.[1][2] Upon activation, the MfR complex acts as a transcription factor, modulating the expression of downstream target genes. The identification and characterization of MfR agonists and antagonists are of significant interest for aquaculture, pest control, and the development of novel therapeutics.
These application notes provide detailed protocols for robust and reproducible screening of MfR modulators using two primary methodologies: a Luciferase Reporter Gene Assay and a Bioluminescence Resonance Energy Transfer (BRET) Assay.
This compound Receptor Signaling Pathway
The activation of the this compound Receptor initiates a signaling cascade that culminates in the regulation of target gene expression. The binding of this compound to the Met subunit induces a conformational change that promotes its heterodimerization with SRC. This activated MfR complex then translocates to the nucleus and binds to specific response elements in the promoter regions of target genes, thereby modulating their transcription. A key downstream target of this pathway is Krüppel homolog 1 (Kr-h1), a transcription factor involved in the regulation of metamorphosis.[1]
References
Application Notes and Protocols for the Analysis of Methyl Farnesoate by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl farnesoate (MF) is a sesquiterpenoid hormone that plays a crucial role in the regulation of various physiological processes in arthropods, including reproduction, development, and morphogenesis.[1][2] It is a non-epoxidized precursor of juvenile hormone III (JH III) and is considered the primary juvenile hormone in crustaceans.[2] Accurate and sensitive quantification of MF in biological matrices such as hemolymph, tissues, and growth media is essential for understanding its physiological functions and for the development of novel pest control agents and aquaculture therapeutics.
This document provides detailed application notes and protocols for the analysis of this compound using two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
Both HPLC and GC-MS are powerful techniques for the quantification of this compound. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used with various detection methods, most commonly ultraviolet (UV) detection for MF analysis. Both normal-phase and reversed-phase chromatography can be employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it ideal for the analysis of MF at trace levels.[1][3] When operated in selected ion monitoring (SIM) mode, GC-MS provides excellent specificity and low limits of detection.[3]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for HPLC and GC-MS methods for the analysis of this compound.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Parameter | Normal-Phase HPLC-UV |
| Limit of Detection (LOD) | < 250 pg/mL[4] |
| Limit of Quantitation (LOQ) | Not specified |
| Linearity Range | Not specified |
| Recovery | Not specified |
| Precision (%RSD) | Not specified |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | SPME-GC-MS | Matrix-Solid Phase Dispersion GC-MS |
| Limit of Detection (LOD) | 1.3 ng/L[5] | Not specified |
| Limit of Quantitation (LOQ) | 4.3 ng/L[5] | 1.2-3.1 ng/g[1] |
| Linearity Range | LOQ - 100 ng/L[5] | Not specified |
| Recovery | 90.5 ± 5.9 – 105 ± 13%[6] | 69 - 96%[1] |
| Precision (%RSD) | < 14%[5] | Not specified |
Experimental Protocols
Sample Preparation
Protocol 1: Liquid-Liquid Extraction (LLE) for Hemolymph
This protocol is adapted from methods described for the extraction of MF from crustacean and insect hemolymph.[5][7]
-
Collect 1-2 mL of hemolymph into a chilled tube containing a 4% NaCl solution and acetonitrile (B52724) (ratio of water to acetonitrile 4:5).[8]
-
Add an appropriate internal standard, such as a non-biological isomer of MF (e.g., cis,trans-MF), to each sample.[8]
-
Add 1 mL of hexane (B92381) to the tube, vortex vigorously for 30 seconds, and centrifuge at 750 x g for 10 minutes to separate the phases.[8]
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction of the aqueous phase with a second 1 mL portion of hexane.[8]
-
Pool the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for either HPLC or GC-MS analysis (e.g., hexane for normal-phase HPLC or GC-MS).
Protocol 2: Solid-Phase Microextraction (SPME) for Aqueous Samples (e.g., Growth Media)
This protocol is based on a validated method for the analysis of MF in Daphnia pulex growth medium.[5]
-
Place a 10 mL aqueous sample in a 20 mL headspace vial.
-
If an internal standard is used, spike the sample at this stage.
-
Expose a conditioned SPME fiber (e.g., 1 cm–50/30 μm DVB-CAR-PDMS) to the headspace of the sample.
-
Incubate the vial at 80°C for 50 minutes with agitation.[9]
-
After extraction, immediately desorb the fiber in the GC injector.
HPLC Method
Protocol 3: Normal-Phase HPLC-UV
This method is suitable for the quantification of MF in cleaned-up extracts.[4]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: 5-µm silica (B1680970) column (250 x 4.6 mm I.D.).[4]
-
Mobile Phase: 1.3% diethyl ether in hexane.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 220 nm.[4]
-
Quantification: Create a calibration curve using authentic MF standards.
GC-MS Method
Protocol 4: SPME-GC-MS in Selected Ion Monitoring (SIM) Mode
This highly sensitive method is ideal for trace-level analysis of MF.[5]
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Injector: Splitless mode at 260°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: Rxi-5Sil MS capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 2 min.
-
Ramp 1: 15°C/min to 180°C.
-
Ramp 2: 20°C/min to 270°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for this compound: m/z 69, 114, and 250 (quantification ion in bold).[10]
-
Ions to Monitor for Internal Standard (e.g., methyl decanoate): m/z 74, 143, and 186.[10]
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 150°C.
-
-
Quantification: Generate a calibration curve by analyzing standards of known concentrations.
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound analysis.
This compound Signaling Pathway
Caption: Proposed this compound signaling pathway in Daphnia.
Discussion
The choice between HPLC and GC-MS for this compound analysis will depend on the specific research question and sample type. The normal-phase HPLC-UV method is relatively simple and can be used for samples with higher concentrations of MF.[4] However, for trace-level quantification, especially in complex matrices, the selectivity and sensitivity of GC-MS are superior.[1][3] The SPME-GC-MS method, in particular, offers a solvent-free extraction alternative and has been validated for the analysis of MF in aqueous media with excellent sensitivity.[5]
The provided signaling pathway diagram illustrates the current understanding of how this compound acts at the molecular level, particularly in the context of environmental sex determination in crustaceans like Daphnia. Environmental cues can trigger MF synthesis, which then activates the this compound receptor (MfR), a heterodimer of the proteins Methoprene-tolerant (Met) and Steroid Receptor Co-activator (SRC).[11][12] This activated receptor complex then modulates the expression of downstream target genes, leading to physiological responses such as male offspring production.[13] Upstream signaling may involve neurotransmitter receptors like the NMDA receptor, while downstream effects can be mediated through pathways such as the protein kinase C pathway.[13][14]
These protocols and the accompanying information provide a solid foundation for researchers to develop and implement robust analytical methods for the quantification of this compound and to further investigate its important biological roles.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Plays a Dual Role in Regulating Drosophila Metamorphosis | PLOS Genetics [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of this compound levels in hemolymph by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry Method for the Analysis of this compound Released in Growth Medium by Daphnia pulex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Agonist-mediated assembly of the crustacean this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMDA receptor activation upstream of this compound signaling for short day-induced male offspring production in the water flea, Daphnia pulex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR/Cas9 Editing of Methyl Farnesoate Synthesis Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl farnesoate (MF) is a crucial sesquiterpenoid hormone in crustaceans, analogous to the juvenile hormone III in insects. It plays a pivotal role in regulating a myriad of physiological processes, including molting, reproduction, and sex determination. The synthesis of MF primarily occurs in the mandibular organ, a homolog of the insect corpus allatum. The biosynthetic pathway of MF involves several key enzymes, with farnesoic acid O-methyltransferase (FAMeT) catalyzing the final step: the conversion of farnesoic acid to this compound.[1][2][3]
Targeted disruption of genes within the MF synthesis pathway using the CRISPR/Cas9 system offers a powerful approach to elucidate the specific functions of MF and to explore potential applications in aquaculture and drug development. By creating precise genetic knockouts, researchers can study the phenotypic consequences of MF deficiency and identify potential targets for manipulating crustacean development and reproduction.
These application notes provide a comprehensive overview and detailed protocols for the CRISPR/Cas9-mediated editing of genes involved in this compound synthesis, with a particular focus on farnesoic acid O-methyltransferase (FAMeT).
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach, the following diagrams illustrate the this compound synthesis pathway and a generalized workflow for CRISPR/Cas9-mediated gene editing.
Caption: this compound Synthesis Pathway.
References
- 1. Characterization of the putative farnesoic acid O-methyltransferase (LvFAMeT) cDNA from white shrimp, Litopenaeus vannamei: Evidence for its role in molting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A farnesoic acid O-methyltransferase (FAMeT) from Exopalaemon carinicauda is responsive to Vibrio anguillarum and WSSV challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of the role of farnesoic acid O-methyltransferase (FAMeT) in the giant freshwater prawn, Macrobrachium rosenbergii: Possible functional correlation with ecdysteroid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl Farnesoate Treatment in Crustacean Ovarian Maturation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl farnesoate (MF) is a sesquiterpenoid hormone, analogous to the juvenile hormone (JH) in insects, that plays a crucial role in the regulation of reproduction and development in crustaceans.[1][2] It is synthesized and secreted by the mandibular organs and is a key endocrine factor controlling vitellogenesis, the process of yolk protein synthesis and accumulation in oocytes.[3][4] Exogenous application of MF has been demonstrated to be an effective method for inducing and accelerating ovarian maturation in a variety of commercially important crustacean species, offering a promising alternative to traditional methods like eyestalk ablation which can cause high mortality and stress.[5][6]
These application notes provide a comprehensive overview of the use of this compound to stimulate ovarian development in crustaceans. They include a summary of its effects, detailed experimental protocols, and a description of the underlying signaling pathways.
Data Summary: Efficacy of this compound Treatment
The administration of this compound has been shown to significantly enhance several key indicators of ovarian maturation in various crustacean species. The following tables summarize the quantitative data from key studies.
Table 1: Effect of this compound on Ovarian Maturation in Procambarus clarkii (Crayfish)
| Treatment Duration | Parameter | Control Group | This compound (MF) Treated Group | Fold Increase | Reference |
| 30 Days | Ovary Size | - | 2- to 10-fold larger | 2-10x | [7] |
| 30 Days | Vitellogenesis Stage | Early | Late | - | [7] |
| 60 Days | Ovary Size | - | Enlarged | - | [7] |
| During Vitellogenesis | Hemolymph MF Levels | - | Twice as great | 2x | [7] |
Table 2: Effect of this compound on Ovarian Maturation in Macrobrachium rosenbergii (Freshwater Prawn)
| Parameter | Control Group | Eyestalk Ablated (ESX) Group | This compound (MF) Injected Group | Reference |
| Ovarian Index Increase (%) | - | 276.92 - 403.38 | - | [5] |
| Oocyte Diameter Increase (%) | - | 66.66 - 754.16 | - | [5] |
| Ovarian Vitellogenin Levels Increase (%) | - | 12.72 - 53.33 | - | [5] |
| Ovarian Total Protein Increase (%) | - | 145.07 | 315.21 | [5] |
| Ovarian Total Lipid Increase (%) | - | 72.05 | 118.39 | [5] |
Table 3: Effect of this compound on Vitellogenesis in Various Crab Species
| Species | Treatment | Effect | Reference |
| Oziotelphusa senex senex | MF Injection | Increased ovarian index, oocyte diameter, and ovarian vitellogenin levels | [5] |
| Scylla serrata | Arachidonic Acid, PGF2α, PGE2 | Increased ovarian index, oocyte diameter, ovarian vitellogenin, hemolymph ecdysteroid and MF levels | [8] |
Experimental Protocols
The following are generalized protocols for the in vivo and in vitro application of this compound to induce ovarian maturation. Researchers should optimize these protocols based on the specific crustacean species, animal size, and experimental objectives.
In Vivo Administration of this compound
This protocol describes the direct injection of MF into the animal.
Materials:
-
This compound (Echelon Biosciences, or equivalent)
-
Ethanol (B145695) (for stock solution)
-
Saline solution (appropriate for the crustacean species)
-
Microsyringe
-
Experimental animals (e.g., shrimp, crabs, crayfish)
-
Holding tanks with appropriate environmental conditions
Procedure:
-
Preparation of MF Stock Solution: Dissolve this compound in absolute ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Store at -20°C.
-
Preparation of Injection Solution: Dilute the MF stock solution with saline to the desired final concentration (e.g., 0.1 µg/µL or 1.0 µg/µL). The final ethanol concentration should be minimized to avoid toxicity.
-
Animal Acclimation: Acclimate the experimental animals to the laboratory conditions for a sufficient period before starting the experiment.
-
Injection: Inject a specific volume of the MF solution into the shrimp, typically in the abdominal sinus, on a regular schedule (e.g., once a week).[9] The dosage will vary depending on the species and body weight (e.g., 1.0 µg MF per gram of body weight).
-
Control Group: Inject a control group with the same volume of saline containing the same low percentage of ethanol used for the MF dilution.
-
Monitoring: Monitor the animals regularly for changes in ovarian development. This can be done by observing external changes in the ovaries (color, size) or by sacrificing a subset of animals at different time points for histological analysis and measurement of parameters like the Gonadosomatic Index (GSI) and oocyte diameter.
In Vitro Ovarian Explant Culture with this compound
This protocol is for studying the direct effect of MF on ovarian tissue.
Materials:
-
This compound
-
Culture medium appropriate for crustacean tissues
-
Sterile dissection tools
-
Petri dishes or culture plates
-
Incubator with controlled temperature and atmosphere
-
Ovarian tissue from experimental animals
Procedure:
-
Preparation of MF-supplemented Medium: Add this compound to the culture medium to achieve the desired final concentration.
-
Tissue Dissection: Aseptically dissect the ovaries from the crustacean.
-
Explant Culture: Place small fragments of the ovarian tissue in the culture plates containing either control medium or MF-supplemented medium.
-
Incubation: Incubate the explants under appropriate conditions (temperature, CO2 levels) for a specific period.
-
Analysis: After incubation, analyze the ovarian fragments for changes in vitellogenin gene expression (e.g., via qRT-PCR) or protein synthesis.[1]
Signaling Pathways and Mechanisms of Action
This compound is believed to induce ovarian maturation through a complex signaling cascade that primarily involves the stimulation of vitellogenin synthesis.
Caption: Signaling pathway of this compound in inducing ovarian maturation.
The mandibular organ produces and secretes MF into the hemolymph.[1] MF then acts on target tissues, primarily the hepatopancreas (the crustacean equivalent of the liver), to stimulate the synthesis of vitellogenin (Vg), the precursor to the major yolk protein.[3] The newly synthesized Vg is then released into the hemolymph and sequestered by developing oocytes in the ovary, leading to oocyte growth and maturation. The synthesis and release of MF are negatively regulated by the Mandibular Organ-Inhibiting Hormone (MOIH), which is produced in the X-organ-sinus gland complex located in the eyestalks.[5]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo experiment investigating the effects of this compound on ovarian maturation.
Caption: A typical experimental workflow for in vivo MF treatment.
Conclusion
This compound is a potent inducer of ovarian maturation in a wide range of crustacean species. The application of exogenous MF can significantly accelerate vitellogenesis and oocyte development, making it a valuable tool for both basic research into crustacean reproductive endocrinology and for improving the efficiency of commercial aquaculture breeding programs. The protocols and information provided here serve as a guide for researchers and professionals in the field to design and execute experiments utilizing this important hormone.
References
- 1. Frontiers | Insights on Molecular Mechanisms of Ovarian Development in Decapod Crustacea: Focus on Vitellogenesis-Stimulating Factors and Pathways [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. pmaquasupply.com [pmaquasupply.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Stimulation of Molting and Ovarian Maturation by this compound in the Pacific White Shrimp Litopenaeus vannamei (Boone, 1931) -Fisheries and Aquatic Sciences | Korea Science [koreascience.kr]
- 7. Stimulation of ovarian maturation in the crayfish Procambarus clarkii by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. oak.go.kr [oak.go.kr]
Application Notes and Protocols: Methyl Farnesoate in Insect Pest Control Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl farnesoate (MF) is a naturally occurring sesquiterpenoid insect hormone that plays a crucial role in regulating various physiological processes, including metamorphosis, reproduction, and development.[1][2] As a juvenile hormone (JH) analog, MF and its derivatives are gaining attention in the field of insect pest control as potential biorational insecticides.[3] These compounds disrupt the normal life cycle of insects, offering a more target-specific and potentially safer alternative to conventional broad-spectrum pesticides.[4] This document provides detailed application notes and protocols for the use of this compound in insect pest control research, summarizing key quantitative data, experimental methodologies, and relevant biological pathways.
Mechanism of Action: The Juvenile Hormone Signaling Pathway
This compound exerts its insecticidal effects by interfering with the juvenile hormone (JH) signaling pathway, which is essential for maintaining the larval state and preventing premature metamorphosis. The binding of JH or its analogs, like MF, to the intracellular receptor Methoprene-tolerant (Met) initiates a cascade of gene expression that inhibits the developmental transition to the pupal and adult stages.
Below is a diagram illustrating the simplified juvenile hormone signaling pathway in insects.
References
Troubleshooting & Optimization
Technical Support Center: Organic Synthesis of Methyl Farnesoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low yields during the organic synthesis of methyl farnesoate.
Troubleshooting Guide: Low Yield of this compound
This guide addresses specific issues that can lead to suboptimal yields during the synthesis of this compound, with a focus on the common two-step synthesis from farnesol (B120207): 1) oxidation to farnesoic acid and 2) esterification to this compound.
| Problem | Potential Cause | Recommended Solution |
| Low conversion of farnesol (Starting material recovered) | 1. Inactive Oxidizing Agent: The activity of oxidizing agents like manganese dioxide (MnO₂) can vary depending on its preparation and age.[1] 2. Insufficient Reagent: An inadequate molar excess of the oxidizing agent may lead to incomplete oxidation.[1] 3. Low Reaction Temperature: The oxidation of allylic alcohols may require elevated temperatures to proceed at a reasonable rate. | 1. Use freshly prepared or activated manganese dioxide. The effectiveness of MnO₂ is highly dependent on its preparation method. 2. Increase the molar ratio of the oxidizing agent to farnesol. A large excess (e.g., 5-10 equivalents) of MnO₂ is often necessary.[1] 3. Ensure the reaction is conducted at the optimal temperature as specified in the protocol. Gentle reflux in a suitable solvent is common. |
| Formation of multiple products during oxidation | 1. Over-oxidation: Stronger oxidizing agents or harsh reaction conditions can lead to the formation of undesired byproducts. 2. Isomerization: The double bonds in farnesol can isomerize under certain conditions. 3. Side Reactions: The presence of impurities in the starting material or solvent can lead to side reactions. | 1. Use a mild and selective oxidizing agent like manganese dioxide, which is known for oxidizing allylic alcohols to aldehydes and carboxylic acids.[1][2] 2. Maintain careful control over reaction temperature and time to minimize isomerization. 3. Use high-purity starting materials and anhydrous solvents. |
| Low yield in the esterification step (Farnesoic acid recovered) | 1. Reaction Equilibrium: Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[3][4][5][6] 2. Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.[4][7] 3. Steric Hindrance: Although less of an issue with methanol (B129727), steric hindrance can slow down esterification with bulkier alcohols. | 1. To drive the reaction to completion, remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[3][7] Using a large excess of methanol can also shift the equilibrium.[4] 2. Ensure an adequate catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[4][7] 3. Use a sufficient excess of methanol and allow for adequate reaction time. |
| Product is dark or contains impurities after esterification | 1. Acid-catalyzed Side Reactions: Strong acid catalysts at elevated temperatures can cause degradation or polymerization of the unsaturated farnesoic acid.[8] 2. Incomplete Reaction: The presence of unreacted farnesoic acid can complicate purification. | 1. Use the minimum effective amount of acid catalyst and avoid excessively high temperatures. Consider using a milder, solid-supported acid catalyst. 2. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the complete consumption of farnesoic acid. |
| Difficulty in purifying the final product | 1. Similar Polarity of Byproducts: Side products from the oxidation or esterification steps may have similar polarities to this compound, making separation by column chromatography challenging. 2. Residual Acid: Traces of the acid catalyst or unreacted farnesoic acid can remain in the final product. | 1. Optimize the reaction conditions to minimize byproduct formation. Use a high-resolution chromatography technique if necessary. 2. During the work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and straightforward method for the organic synthesis of this compound starts with the allylic alcohol, farnesol. The synthesis involves two main steps: the oxidation of farnesol to farnesoic acid, followed by the Fischer esterification of farnesoic acid with methanol to yield the final product, this compound.
Q2: Which oxidizing agent is best for converting farnesol to farnesoic acid?
Manganese dioxide (MnO₂) is a frequently used and effective oxidizing agent for this transformation.[1] It is a mild oxidant that selectively oxidizes the primary allylic alcohol group of farnesol. It is important to use activated MnO₂ and a sufficient excess to ensure complete conversion.[1]
Q3: How can I improve the yield of the Fischer esterification step?
The Fischer esterification is an equilibrium-limited reaction.[3][4][6] To maximize the yield of this compound, it is crucial to shift the equilibrium towards the product side. This can be achieved by:
-
Using a large excess of methanol: This will drive the reaction forward according to Le Châtelier's principle.[4]
-
Removing water: Water is a byproduct of the reaction, and its removal will prevent the reverse reaction (hydrolysis of the ester). This can be done using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent like molecular sieves.[3][7]
Q4: What are the typical catalysts for the esterification of farnesoic acid?
Strong protic acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common catalysts for Fischer esterification.[4][7] Lewis acids can also be employed. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]
Q5: How can I monitor the progress of the synthesis?
Thin-Layer Chromatography (TLC) is an effective and simple technique to monitor the progress of both the oxidation and esterification steps. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the disappearance of the reactant and the appearance of the product.
Q6: What are the key considerations for the purification of this compound?
Purification is typically achieved by column chromatography on silica (B1680970) gel. Key considerations include:
-
Neutralization: Ensure all acidic components from the reaction are neutralized and removed during the work-up before chromatography.
-
Solvent System: A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is commonly used for elution. The optimal ratio should be determined by TLC analysis.
-
Characterization: After purification, the identity and purity of the this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocols
Protocol 1: Oxidation of Farnesol to Farnesoic Acid
-
Materials: Farnesol, activated manganese dioxide (MnO₂), and a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Procedure:
-
Dissolve farnesol in the chosen solvent in a round-bottom flask.
-
Add a significant excess (e.g., 5-10 molar equivalents) of activated manganese dioxide to the solution.[1]
-
Stir the mixture vigorously at room temperature or under gentle reflux.
-
Monitor the reaction progress by TLC until the farnesol spot is no longer visible.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.
-
Wash the filter cake with additional solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain crude farnesoic acid.
-
Protocol 2: Fischer Esterification of Farnesoic Acid
-
Materials: Farnesoic acid, anhydrous methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Procedure:
-
Dissolve the crude farnesoic acid in a large excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress by TLC until the farnesoic acid spot disappears.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted farnesoic acid.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Representative Yields for this compound Synthesis Steps
| Step | Starting Material | Reagents/Catalyst | Solvent | Temperature | Time | Yield (%) |
| Oxidation | Farnesol | MnO₂ (10 eq.) | Hexane | Reflux | 24 h | ~70-85% |
| Esterification | Farnesoic Acid | Methanol (excess), H₂SO₄ (cat.) | Methanol | Reflux | 4-8 h | ~80-95% |
Note: Yields are approximate and can vary significantly based on reaction scale, purity of reagents, and specific reaction conditions.
Visualizations
Biosynthesis of this compound
The biosynthesis of this compound in crustaceans proceeds via the mevalonate (B85504) pathway, culminating in the methylation of farnesoic acid.
References
- 1. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 2. The reactivity of manganese dioxide towards different substrates in organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. byjus.com [byjus.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
Technical Support Center: Methyl Farnesoate (MF) Experiments
This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with methyl farnesoate (MF).
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A: Proper storage is critical to prevent degradation. For solid MF, store it dry at -20°C. Prepare concentrated stock solutions in an appropriate organic solvent like anhydrous DMSO or ethanol (B145695). Aliquot these stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).
Q2: My this compound won't dissolve in my aqueous buffer/media. What should I do?
A: this compound has very poor solubility in water. It should first be dissolved in an organic solvent such as DMSO or ethanol to create a concentrated stock solution. To prepare your final working solution, dilute the stock solution in a stepwise manner into your pre-warmed aqueous buffer or cell culture medium. Add the stock solution dropwise while vortexing the medium to avoid precipitation. It is crucial to keep the final concentration of the organic solvent low (e.g., <0.5% for DMSO) to prevent toxicity in cell-based assays.
Q3: I'm seeing no effect or inconsistent results in my bioassay. What are the likely causes?
A: Inconsistent results often stem from three main issues:
-
Compound Degradation: Your MF may have degraded due to improper storage, using a stock solution that is too old, or exposure to harsh conditions (light, high temperature, or non-optimal pH). Always use freshly prepared dilutions from a properly stored, unexpired stock.
-
Precipitation: The compound may be precipitating out of your aqueous assay medium, especially at higher concentrations. This lowers the actual concentration of soluble MF, leading to a reduced or absent biological effect. Visually inspect your wells for precipitate under a microscope.
-
Enzymatic Degradation: If you are working with tissue homogenates, cell lysates, or hemolymph, endogenous esterase enzymes can rapidly hydrolyze MF into its inactive form, farnesoic acid. The hepatopancreas in crustaceans, for example, has very high esterase activity.[1] Assays with these biological matrices should be performed quickly, on ice, and potentially with esterase inhibitors.
Q4: How stable is this compound in solution?
A: Stability is dependent on the solvent, temperature, pH, and light exposure. In organic solvents stored at -80°C, it is stable for months. In aqueous solutions, its stability is significantly lower. While specific kinetic data for MF is limited, related ester compounds are known to be unstable at alkaline pH. For optimal stability in aqueous media, it is recommended to maintain a neutral to slightly acidic pH (pH < 7) and to protect the solution from light by using amber vials or covering containers with foil.
Q5: Which tissues have the highest this compound degradation activity?
A: In crustaceans, the hepatopancreas exhibits the highest level of esterase activity responsible for MF degradation.[1] Significant activity can also be found in other tissues. When preparing tissue homogenates for binding studies or receptor assays, this enzymatic activity must be considered as it can rapidly deplete the active MF in your sample.
Troubleshooting Guides
Guide 1: Inconsistent Bioassay Results (e.g., variable IC50, low potency)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Compound Precipitation: MF is falling out of solution in the aqueous assay medium. | Visually inspect wells for crystals. Lower the final MF concentration. Optimize the final DMSO concentration (keep below 0.5%). Perform serial dilutions into pre-warmed media rather than a single large dilution. |
| Inaccurate Pipetting: Hydrophobic compounds can adhere to pipette tips, leading to inconsistent dispensing. | Use low-retention pipette tips. Ensure complete dispensing by rinsing the tip in the well solution. Calibrate pipettes regularly. | |
| No biological activity or significantly lower potency than expected | Degraded MF Stock: Stock solution was stored improperly, is too old, or has undergone multiple freeze-thaw cycles. | Prepare a fresh working solution from a new aliquot of a properly stored stock solution. If the problem persists, use a new batch of solid MF. |
| Enzymatic Degradation: Endogenous esterases in your sample (e.g., tissue lysate) are hydrolyzing the MF. | Prepare samples and conduct the assay on ice. Minimize incubation times. Consider adding a general esterase inhibitor (after confirming it doesn't interfere with your assay). | |
| Assay signal decreases over time | Chemical Instability: MF is degrading in the assay buffer over the course of the experiment. | Check the pH of your assay buffer; aim for neutral or slightly acidic conditions. Protect the plate from light. Reduce the duration of the experiment if possible. |
Guide 2: Low or No Detection of MF during Quantification (HPLC/GC-MS)
| Observed Problem | Potential Cause | Recommended Solution |
| Low MF yield after extraction from biological samples (e.g., hemolymph) | Enzymatic Degradation during Sample Prep: Esterases in the hemolymph degraded MF before or during extraction. | Collect hemolymph directly into a chilled tube containing an organic solvent like acetonitrile (B52724) or methanol (B129727) to immediately precipitate proteins and quench enzyme activity.[1] Keep samples on ice throughout the extraction process. |
| Inefficient Extraction: The extraction protocol is not effectively partitioning MF into the organic phase. | Ensure the correct ratio of aqueous sample to organic solvent is used. Perform multiple extractions (e.g., 3x) with fresh solvent and pool the organic layers. Ensure thorough mixing (vortexing) during liquid-liquid extraction steps. | |
| No peak corresponding to MF standard | Degraded Standard: The MF standard used to create the calibration curve has degraded. | Prepare a fresh standard solution from solid MF. Verify the concentration and purity of the standard. |
| Incorrect HPLC/GC Conditions: The column, mobile phase, or temperature is not suitable for MF. | For HPLC, use a normal-phase silica (B1680970) column with a non-polar mobile phase (e.g., 1.3% diethyl ether in hexane) and UV detection at ~220 nm.[2] For GC-MS, ensure appropriate temperature ramps and ionization methods are used. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Solvent | Storage Temperature | Approximate Stability | Key Considerations |
| Solid Powder | N/A | -20°C | > 2 years | Store dry and protected from light. |
| Concentrated Stock | DMSO, Ethanol | -80°C | ~6 months | Aliquot to avoid freeze-thaw cycles. Use anhydrous solvent. |
| Concentrated Stock | DMSO, Ethanol | -20°C | ~1 month | Suitable for short-term storage. Aliquot to avoid freeze-thaw. |
| Aqueous Working Solution | Buffer, Culture Media | 4°C or Room Temp | Unstable, < 24 hours | Prepare fresh for each experiment. Protect from light. Maintain pH < 7. |
Table 2: Relative Esterase Activity (MF Hydrolysis) in Various Crustacean Tissues
Data synthesized from Homola & Chang (1997), showing that activity is highest in the hepatopancreas.[1]
| Species | Tissue | Relative Specific Activity (pmol MF hydrolyzed / min / mg protein) |
| Callianassa californiensis | Hepatopancreas | ~11,500 |
| Pugettia producta | Hepatopancreas | ~1,700 |
| Sicyonia ingentis | Hepatopancreas | ~1,050 |
| Homarus americanus | Hepatopancreas | ~240 |
| Homarus americanus | Antennal Gland | Low |
| Homarus americanus | Gill | Low |
| Homarus americanus | Muscle | Undetectable |
Experimental Protocols
Protocol 1: Preparation and Storage of MF Stock Solutions
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Microcentrifuge tubes or cryovials (amber or wrapped in foil)
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the required mass of MF for your desired volume (MW of MF = 250.38 g/mol ). For 1 mL of a 10 mM stock, you need 0.25 mg of MF.
-
Weigh the solid MF in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to the tube.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the concentrated stock solution.
-
Perform serial dilutions in your final assay buffer or culture medium immediately before use.
-
To avoid precipitation, add the stock solution to the diluent slowly while mixing. Do not add the aqueous diluent directly to the concentrated stock.
-
Protocol 2: Extraction of MF from Crustacean Hemolymph
This protocol is adapted from methods described for hemolymph extraction.[1]
-
Materials:
-
Chilled 1.5 mL microcentrifuge tubes
-
Acetonitrile
-
4% NaCl solution
-
Hexane (B92381) (HPLC grade)
-
Internal standard (e.g., 2E,6Z-isomer of MF), if available
-
-
Procedure:
-
Prepare extraction tubes in an ice bath. For each 1 mL of hemolymph to be collected, add 1.25 mL of acetonitrile to a tube.
-
Collect hemolymph (e.g., 1 mL) from the animal using a chilled syringe and immediately dispense it into the prepared tube with acetonitrile. This will precipitate proteins and halt esterase activity.
-
Add the 4% NaCl solution (1 mL for every 1 mL of hemolymph).
-
If using an internal standard, add it at this stage.
-
Vortex the tube vigorously for 30 seconds to mix.
-
Add 1 mL of hexane to the tube, vortex for 1 minute, and then centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic (hexane) phase to a clean glass tube.
-
Repeat the hexane extraction (steps 6-7) two more times on the remaining aqueous phase, pooling all organic extracts.
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the mobile phase for HPLC analysis or a suitable solvent for GC-MS.
-
Protocol 3: Generalized Radiochemical Assay for MF Esterase Activity
This protocol is based on the principles of the partition assay described by Homola & Chang (1997).
-
Materials:
-
Radiolabeled [³H]this compound
-
Tissue homogenizing buffer (e.g., Tris-HCl with protease inhibitors)
-
Tissue homogenate (e.g., from hepatopancreas)
-
Stopping solution (e.g., methanol:water:chloroform mixture)
-
Scintillation vials and scintillation fluid
-
-
Procedure:
-
Prepare tissue homogenates in buffer on ice and determine the total protein concentration (e.g., via Bradford assay).
-
In a microcentrifuge tube on ice, add a specific amount of tissue homogenate (e.g., 50 µg of total protein).
-
Initiate the reaction by adding a known amount of [³H]MF (dissolved in a minimal amount of ethanol) to the tube and mix gently. The final volume should be kept constant for all samples.
-
Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time (e.g., 10-30 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction by adding the stopping solution. This will precipitate the protein and partition the remaining unhydrolyzed [³H]MF from the hydrolyzed, more polar product ([³H]farnesoic acid).
-
Vortex and centrifuge to pellet the protein and separate the phases.
-
The unhydrolyzed [³H]MF will partition into the non-polar (chloroform) phase, while the [³H]farnesoic acid will be in the polar (aqueous/methanol) phase.
-
Take an aliquot of the non-polar phase, add it to a scintillation vial with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the amount of MF hydrolyzed based on the decrease in radioactivity in the non-polar phase compared to a control reaction stopped at time zero. Express activity as pmol MF hydrolyzed per minute per mg of protein.
-
Visualizations (Diagrams)
References
Technical Support Center: Methyl Farnesoate (MF) Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl farnesoate (MF).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological roles?
A1: this compound (MF) is a sesquiterpenoid hormone, structurally similar to insect juvenile hormone III (JH III), but lacking the epoxide group.[1] In crustaceans, it is considered the equivalent of juvenile hormone and plays crucial roles in regulating a variety of physiological processes including reproduction, molting, growth, and development.[2] It can also influence male sex determination in some species like Daphnia magna.[1]
Q2: What are the known receptors for this compound?
A2: In insects such as Drosophila melanogaster, MF has been shown to act through the juvenile hormone receptors, Methoprene-tolerant (Met) and Germ cell-expressed (Gce).[3] In crustaceans, the receptor situation is less clear, though homologs of Met are considered primary candidates.[1] There is also evidence that MF can interact with the retinoid X receptor (RXR), albeit indirectly.[4]
Q3: What are the potential on-target effects I should expect from MF treatment in arthropods?
A3: On-target effects are dose and species-dependent but can include:
-
Inhibition of metamorphosis: MF can act as a juvenilizing factor, preventing or delaying metamorphosis in larval stages.
-
Stimulation of vitellogenesis: In many female crustaceans, MF promotes yolk protein production and ovarian maturation.[5]
-
Induction of male production: In cladocerans like Daphnia magna, MF can induce the production of male offspring.
-
Regulation of growth: MF can have varied effects on growth, with some studies showing promotion at low concentrations and inhibition at higher concentrations.[2]
Q4: What are the known off-target effects of this compound?
A4: The primary documented off-target interaction of MF is with the ecdysteroid signaling pathway through the retinoid X receptor (RXR). While MF does not directly activate the Daphnia magna RXR, it can synergize with ecdysteroids to enhance the activation of the RXR:EcR (ecdysone receptor) complex.[4] High concentrations of MF have also been associated with adverse effects such as reduced somatic growth and toxicity in some non-target crustaceans.[6] To date, there is limited research on the off-target effects of MF in vertebrate systems.
Troubleshooting Guides
Problem 1: Inconsistent or no biological response to MF treatment.
| Possible Cause | Troubleshooting Step |
| Degradation of MF | MF is a lipophilic molecule and can be unstable in aqueous solutions. Prepare fresh stock solutions in an appropriate solvent (e.g., ethanol, DMSO) and store at -20°C or below. Protect from light. |
| Incorrect Dosage | The effective concentration of MF is highly species- and developmental stage-specific. Perform a dose-response curve to determine the optimal concentration for your experiment. Refer to the quantitative data tables below for reported effective concentrations. |
| Low Receptor Expression | The target tissue or developmental stage may have low expression levels of MF receptors (e.g., Met, Gce). Verify receptor expression using qPCR or other methods. |
| Metabolism of MF | The organism may rapidly metabolize MF. Consider more frequent administration or a continuous delivery system. |
Problem 2: Unexpected phenotypes or toxicity observed after MF treatment.
| Possible Cause | Troubleshooting Step |
| High Concentration | High concentrations of MF can lead to off-target effects and general toxicity, such as reduced growth.[6] Lower the concentration of MF and repeat the experiment. |
| Solvent Toxicity | The solvent used to dissolve MF (e.g., ethanol, DMSO) may be toxic at the final concentration in the culture medium. Run a solvent-only control to assess its effects. |
| Interaction with other signaling pathways | MF can synergize with the ecdysteroid pathway.[4] Consider the hormonal status of your experimental animals. |
| Contamination of MF stock | Ensure the purity of your MF. If in doubt, obtain a new, high-purity stock. |
Quantitative Data Presentation
Table 1: Binding Affinities of this compound and Related Compounds to Receptors
| Receptor/Binding Protein | Ligand | Organism | Assay Type | Binding Affinity (Kd/Ki) | Reference |
| Gce | JH III | Drosophila melanogaster | Radioligand Binding | 19.3 ± 4.5 nM (Kd) | [7] |
| Gce | This compound | Drosophila melanogaster | Competitive Binding | 87.9 nM (Ki) | [7] |
| MF Binding Proteins | This compound | Cancer magister (crab) | Scatchard Analysis | 145 ± 10 nM (Kd) | [8] |
Table 2: Effective Concentrations of this compound in Biological Assays
| Biological Effect | Organism | Effective Concentration | Reference |
| Male Production (Continuous Exposure) | Daphnia magna | > 30 nM | [5] |
| Male Production (Short-term Exposure) | Daphnia magna | 52 nM - 400 nM | [5] |
| Reduced Somatic Growth (Adverse Effect) | Triops longicaudatus (tadpole shrimp) | 10 µg/g in food pellets | [6] |
Experimental Protocols
Luciferase Reporter Assay for MF-mediated Nuclear Receptor Activation
This protocol is adapted for testing the effect of MF on a nuclear receptor of interest (e.g., RXR:EcR) in a vertebrate cell line like HEK293T.[7][9][10]
Materials:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Expression plasmids:
-
Nuclear receptor A (e.g., EcR)
-
Nuclear receptor B (e.g., RXR)
-
Reporter plasmid with hormone response elements upstream of a luciferase gene (e.g., firefly luciferase)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
-
Transfection reagent
-
This compound (and other ligands as controls)
-
Dual-luciferase assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 250,000 – 300,000 cells/mL (100 µL per well) and incubate for at least 20 hours.[7]
-
Transfection: Co-transfect the cells with the expression and reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Ligand Treatment: After 24 hours of transfection, replace the medium with a medium containing the desired concentration of MF or control ligands. Include a vehicle-only control (e.g., DMSO). Incubate for 14-16 hours.[7]
-
Cell Lysis: Wash the cells with PBS and add lysis buffer from the dual-luciferase kit.
-
Luminescence Measurement:
-
Add the firefly luciferase substrate to each well and measure the luminescence.
-
Add the Stop & Glo® reagent to quench the firefly reaction and initiate the Renilla reaction. Measure the Renilla luminescence.[7]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control.
Daphnia magna Male Induction Assay
This protocol is based on the established effect of MF on sex determination in Daphnia magna.[5]
Materials:
-
Daphnia magna cultures (parthenogenetic females)
-
Standard freshwater medium
-
This compound stock solution in ethanol
-
Glass beakers or multi-well plates
-
Dissecting microscope
Procedure:
-
Culture Preparation: Culture Daphnia magna under conditions that favor female production (e.g., long daylight, ample food).
-
Experimental Setup: Prepare test solutions of MF in standard freshwater medium at various concentrations (e.g., 0, 30, 50, 100, 200, 400 nM). Include a solvent control.
-
Exposure: Place individual adult female daphnids in the test solutions. The critical window for sex determination is during a specific 12-hour period of ovarian egg development.[5] A continuous exposure throughout the brood development is also effective.
-
Observation: After the females release their first brood in the test solutions, remove the adults.
-
Sex Determination: Allow the offspring to mature for several instars until sexual characteristics are visible under a dissecting microscope. Count the number of male and female offspring in each replicate.
-
Data Analysis: Calculate the percentage of male offspring for each MF concentration.
Radioligand Binding Assay (Competitive)
This protocol is a general guide for a competitive radioligand binding assay to determine the binding affinity of MF to a receptor of interest.[11][12]
Materials:
-
Cell membranes or tissue homogenate containing the receptor of interest
-
Radiolabeled ligand known to bind the receptor (e.g., [3H]-JH III for Gce)
-
Unlabeled this compound
-
Assay buffer
-
96-well plates
-
Glass fiber filters
-
Vacuum filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenate containing the receptor. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a constant amount of membrane preparation, a constant concentration of the radiolabeled ligand, and increasing concentrations of unlabeled MF.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of unlabeled MF. Fit the data to a one-site competition model to determine the IC50, from which the Ki for MF can be calculated.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound (MF) in insects.
Caption: Potential off-target interaction of MF with the ecdysteroid pathway.
Caption: Experimental workflow for assessing off-target effects of MF.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of this compound on the Growth and Antioxidant Capacity of Neocaridina denticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Plays a Dual Role in Regulating Drosophila Metamorphosis | PLOS Genetics [journals.plos.org]
- 4. Interactions of this compound and related compounds with a crustacean retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of ovarian development by this compound in the tadpole shrimp, Triops longicaudatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. researchgate.net [researchgate.net]
- 9. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Methyl Farnesoate Dosage for Crustacean Maturation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of methyl farnesoate (MF) for crustacean maturation experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MF) and what is its primary role in crustaceans?
A1: this compound (MF) is a sesquiterpenoid hormone, structurally similar to the insect juvenile hormone III.[1][2] It is considered a key hormone in crustaceans, playing a crucial role in regulating a variety of physiological processes, including reproduction, molting, development, and stress responses.[3][4] MF is synthesized by the mandibular organs and its levels in the hemolymph are often correlated with reproductive activity.[4][5]
Q2: How does MF influence female crustacean maturation?
A2: MF is generally considered a gonadotropin, stimulating ovarian development and vitellogenesis (yolk formation).[4][6] Administration of MF has been shown to increase ovarian indices, oocyte diameter, and vitellogenin levels in various crustacean species.[6][7][8] It appears to be most actively synthesized by females during vitellogenesis.[4][5]
Q3: What is the effect of MF on male crustacean reproduction?
A3: In males, higher levels of MF are associated with larger reproductive systems and more aggressive mating behaviors.[4][5] Studies have shown that MF injection can lead to an increase in the gonadosomatic index (GSI) and the number of spermatozoa.[9]
Q4: What are the common methods for administering MF in experimental settings?
A4: MF can be administered through several methods, including:
-
Injection: Direct injection into the crustacean's hemolymph.[9][10]
-
Dietary Supplementation: Incorporating MF into food pellets.[1][3]
-
Bio-vectors: Using a biological carrier, such as Artemia nauplii, that has been incubated with MF.[1]
-
Implants: Implanting mandibular organs (the source of MF) into non-reproductive individuals.[4][5]
Q5: Is there an optimal dosage of MF for promoting maturation?
A5: The optimal dosage of MF is highly dependent on the crustacean species, its developmental stage, and the administration method.[3] While lower concentrations often have a physiological effect on fecundity and growth, higher concentrations can sometimes have inhibitory effects or reduce somatic growth.[1][3] It is crucial to conduct dose-response experiments to determine the optimal concentration for a specific application.
Troubleshooting Guide
Problem: No significant effect on ovarian maturation is observed after MF administration.
-
Possible Cause 1: Inappropriate Dosage. The dosage may be too low to elicit a response or so high that it becomes inhibitory.
-
Solution: Conduct a pilot study with a range of MF concentrations to determine the optimal dose for your target species. For example, studies have used concentrations ranging from 0.1 µg/g to 10 µg/g in food pellets for tadpole shrimp, and injections of 250 to 1000 ng/g of body weight in crayfish.[1][9]
-
-
Possible Cause 2: Ineffective Administration Method. The chosen method of delivery may not be efficiently introducing MF into the animal's system.
-
Solution: If using dietary supplementation, ensure the feed is palatable and consumed by the animals. For injections, verify the injection site and technique to minimize leakage and stress. Consider trying an alternative administration method.
-
-
Possible Cause 3: Species-Specific or Stage-Specific Resistance. Some crustacean species or developmental stages may be less responsive to MF.
-
Solution: Review literature specific to your crustacean species. The timing of administration relative to the molt cycle and reproductive state is critical.
-
-
Possible Cause 4: Poor Animal Health. Underlying health issues can mask the effects of hormonal treatments.
-
Solution: Ensure experimental animals are healthy, properly acclimated, and maintained in optimal environmental conditions.
-
Problem: High mortality rates are observed in the experimental group.
-
Possible Cause 1: MF Toxicity at High Concentrations. High doses of MF can be toxic and lead to increased mortality.[11]
-
Solution: Reduce the concentration of MF. Refer to dose-response studies to identify a sublethal, effective dose.
-
-
Possible Cause 2: Stress from Handling and Administration. Frequent handling and injections can cause significant stress and mortality.
-
Solution: Minimize handling and optimize the administration protocol to be as quick and non-invasive as possible. For long-term studies, dietary supplementation may be a less stressful alternative to repeated injections.
-
-
Possible Cause 3: Solvent Toxicity. The solvent used to dissolve MF may be toxic to the animals.
-
Solution: Use a biocompatible solvent (e.g., ethanol) and always include a vehicle control group (animals receiving the solvent without MF) to assess the solvent's effect. Ensure the final concentration of the solvent is minimal.
-
Quantitative Data Summary
Table 1: Effects of this compound on Female Crustacean Maturation
| Species | Administration Method | Dosage | Observed Effects | Reference |
| Triops longicaudatus (Tadpole Shrimp) | MF-coated food pellets | 0.75 µg/g - 3.8 µg/g | Reduction in oocyte production | [1] |
| Macrobrachium rosenbergii (Giant Freshwater Prawn) | Injection | 0.1 µg/g body weight (daily) | Shortened ovarian maturation period | [10] |
| Travancoriana schirnerae (Freshwater Crab) | Injection | Not specified | Increased ovarian indices and oocyte diameter | [7] |
| Litopenaeus vannamei (Pacific White Shrimp) | Injection | 1.0 µ g/shrimp | Increased gonadosomatic index (GSI) | [12] |
Table 2: Effects of this compound on Male Crustacean Reproduction
| Species | Administration Method | Dosage | Observed Effects | Reference |
| Pontastacus leptodactylus (Narrow-clawed Crayfish) | Injection | 1000 ng/g body weight (weekly) | Increased gonadosomatic index (GSI) and spermatozoal number | [9] |
Experimental Protocols
Protocol 1: Preparation and Administration of MF-Supplemented Feed
-
Stock Solution Preparation: Dissolve a known weight of this compound in a minimal amount of a suitable solvent (e.g., 95% ethanol).
-
Feed Coating: Spray the MF stock solution evenly over a pre-weighed amount of commercial crustacean feed pellets.
-
Solvent Evaporation: Allow the solvent to completely evaporate from the feed pellets in a fume hood.
-
Control Feed: Prepare a control feed by spraying pellets with the same volume of solvent only.
-
Storage: Store the prepared feeds in airtight containers at -20°C until use.
-
Feeding: Provide the experimental and control feeds to the respective groups of animals at a predetermined rate and frequency.
Protocol 2: Intramuscular Injection of this compound
-
Solution Preparation: Dissolve this compound in a carrier solution (e.g., crustacean physiological saline with a small percentage of ethanol (B145695) to aid dissolution). Prepare a range of concentrations for dose-response studies.
-
Animal Preparation: Gently restrain the crustacean. The injection site is typically the musculature at the base of a walking leg or in the abdomen.
-
Injection: Using a fine-gauge needle and syringe, inject a precise volume of the MF solution into the muscle tissue.
-
Control Injection: Inject a control group with the same volume of the carrier solution (vehicle).
-
Post-Injection Care: Return the animal to its holding tank and monitor for any adverse effects.
Visualizations
Caption: Proposed signaling pathway for this compound in crustaceans.
Caption: A typical experimental workflow for optimizing MF dosage.
References
- 1. Inhibition of ovarian development by this compound in the tadpole shrimp, Triops longicaudatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of this compound on the Growth and Antioxidant Capacity of Neocaridina denticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. thaiscience.info [thaiscience.info]
- 11. Frontiers | Impacts of this compound and 20-Hydroxyecdysone on Larval Mortality and Metamorphosis in the Kuruma Prawn Marsupenaeus japonicus [frontiersin.org]
- 12. oak.go.kr [oak.go.kr]
Technical Support Center: Stability of Methyl Farnesoate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of methyl farnesoate (MF) in aqueous solutions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and stability data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound (MF) is a naturally occurring sesquiterpenoid, analogous to insect juvenile hormones, that plays a crucial role in the development, reproduction, and molting of crustaceans.[1] Due to its hydrophobic nature, MF has very low solubility in water.[2] This inherent insolubility, coupled with its susceptibility to hydrolysis, presents significant challenges for its use in aqueous-based biological assays and formulations, leading to potential precipitation and degradation.
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
The primary degradation pathway for this compound, an ester, in aqueous solutions is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of farnesoic acid and methanol.[3] This process can be catalyzed by both acids and bases, meaning the pH of the solution is a critical factor in determining the stability of MF.[3][4]
Q3: How does pH affect the stability of this compound?
The stability of this compound is significantly dependent on the pH of the aqueous solution. Ester hydrolysis is generally catalyzed by both acidic and basic conditions.[3][4] While MF is relatively stable at a neutral pH, its degradation rate increases in both acidic and, more significantly, in alkaline (basic) environments. For optimal stability, it is recommended to maintain the pH of the solution as close to neutral as possible, or slightly acidic, depending on the experimental requirements.
Q4: Can organic solvents be used to dissolve this compound?
Yes, due to its hydrophobic nature, this compound is readily soluble in many organic solvents.[2] A common practice is to prepare a concentrated stock solution of MF in an organic solvent such as ethanol (B145695), methanol, or dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be diluted into the aqueous experimental medium. However, it is crucial to keep the final concentration of the organic solvent in the aqueous solution to a minimum (typically below 1%, and for cell-based assays, often below 0.5% for DMSO) to avoid solvent-induced artifacts or toxicity.[5]
Q5: What are cyclodextrins and how can they improve the stability of this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7][8] They can encapsulate hydrophobic molecules, like this compound, within their central cavity, forming an inclusion complex.[6][7] This encapsulation effectively shields the MF molecule from the aqueous environment, which can lead to a significant increase in its apparent water solubility and a reduction in its degradation by hydrolysis.[6][7][9] Derivatives of β-cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly-methylated-β-cyclodextrin (RAMEB), are often used for this purpose due to their enhanced aqueous solubility.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of MF stock solution into aqueous buffer. | The aqueous solubility of MF has been exceeded. The concentration of the organic co-solvent may be too low to maintain solubility at the target MF concentration. | - Prepare a more dilute stock solution in the organic solvent and add a larger volume to the aqueous medium (while keeping the final organic solvent concentration within acceptable limits).- Use a serial dilution method: instead of a single large dilution, perform a series of smaller dilutions into the final assay buffer.[5]- Increase the final concentration of the organic co-solvent if the experimental system can tolerate it. Always perform a solvent tolerance test.[5]- Employ a solubilizing agent, such as cyclodextrins, to increase the aqueous solubility of MF. |
| Loss of MF activity or inconsistent results over time. | Degradation of MF in the aqueous solution due to hydrolysis. This is more likely to occur at non-neutral pH or elevated temperatures. | - Prepare fresh working solutions of MF immediately before each experiment.- Store stock solutions in an appropriate organic solvent at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[5]- Buffer the aqueous solution to maintain a stable pH, preferably between 6 and 7.- If possible, conduct experiments at lower temperatures to slow the rate of hydrolysis.- Consider using a stabilizing agent like cyclodextrins in your aqueous medium. |
| Difficulty in preparing a stable aqueous solution of MF for long-term studies. | Inherent instability of MF in aqueous media over extended periods. | - Formulate MF with cyclodextrins to form a stable inclusion complex. This can significantly enhance its stability in aqueous solutions.[6][7]- Lyophilize (freeze-dry) the MF-cyclodextrin complex to create a stable powder that can be reconstituted in water when needed.[12] |
Data on Factors Affecting this compound Stability
Table 1: Qualitative Effect of pH on this compound Stability in Aqueous Solutions
| pH Range | Relative Stability | Primary Degradation Product | Notes |
| < 4 | Moderate | Farnesoic Acid | Acid-catalyzed hydrolysis occurs. |
| 4 - 6 | Relatively Stable | Farnesoic Acid | Hydrolysis rate is generally at its minimum in this range. |
| 6 - 8 | Stable | Farnesoic Acid | Near-neutral pH provides good stability for short-term experiments. |
| > 8 | Low | Farnesoate (salt) | Base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis.[3] |
Table 2: Strategies to Enhance the Stability of this compound in Aqueous Solutions
| Strategy | Mechanism of Action | Advantages | Disadvantages/Considerations |
| pH Control | Minimizes acid or base-catalyzed hydrolysis. | Simple to implement using common laboratory buffers. | The chosen pH must be compatible with the biological system under investigation. |
| Use of Organic Co-solvents (e.g., Ethanol, DMSO) | Increases the solubility of MF, keeping it in solution. | Effective at creating high-concentration stock solutions. | The final concentration must be low enough to avoid toxicity or interference with the assay.[5] |
| Complexation with Cyclodextrins (e.g., HP-β-CD, RAMEB) | Encapsulates the hydrophobic MF molecule, protecting it from hydrolysis and increasing its aqueous solubility.[6][7][8][9] | Significantly improves both solubility and stability. Biocompatible. | May alter the bioavailability or interaction of MF with its target. The appropriate cyclodextrin (B1172386) and molar ratio must be determined experimentally. |
| Low-Temperature Storage | Reduces the rate of chemical reactions, including hydrolysis. | Effective for preserving stock and working solutions for longer periods. | May not be feasible for all experimental setups. Freeze-thaw cycles should be avoided. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a stock solution of an MF/HP-β-CD inclusion complex to enhance the solubility and stability of MF in aqueous media.
Materials:
-
This compound (MF)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (or other suitable organic solvent)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Rotary evaporator or vacuum oven
-
Sterile filter (0.22 µm)
Procedure:
-
Determine Molar Ratio: A common starting point is a 1:1 molar ratio of MF to HP-β-CD. The molecular weight of MF is approximately 250.38 g/mol , and the average molecular weight of HP-β-CD is approximately 1380 g/mol . Calculate the required mass of each component.
-
Dissolve this compound: Dissolve the calculated amount of MF in a minimal amount of ethanol in a round-bottom flask.
-
Prepare HP-β-CD Solution: In a separate beaker, dissolve the calculated amount of HP-β-CD in deionized water. Gently warm the solution while stirring to aid dissolution.
-
Combine Solutions: Slowly add the HP-β-CD solution to the ethanolic solution of MF while stirring continuously.
-
Stir: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The flask should be sealed to prevent solvent evaporation.
-
Remove Solvent: Remove the ethanol and a portion of the water using a rotary evaporator or by drying in a vacuum oven at a controlled temperature (e.g., 50°C) until a solid or semi-solid complex is formed.[12]
-
Reconstitute: The resulting complex can be dissolved in your desired aqueous buffer to the target concentration.
-
Sterilization: If required for your experiment, sterile-filter the final aqueous solution through a 0.22 µm filter.
Protocol 2: HPLC Method for Assessing the Stability of this compound
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to quantify the concentration of this compound and its primary degradation product, farnesoic acid, over time.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid or phosphoric acid (for mobile phase pH adjustment)
-
This compound standard
-
Farnesoic acid standard
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% acetic acid) may be used. For example, start with a 60:40 (acetonitrile:water) mixture and ramp up to 95:5 over 15 minutes. An isocratic mobile phase, such as methanol:water (e.g., 85:15 v/v), can also be effective.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215-220 nm (where farnesoids absorb)
-
Injection Volume: 20 µL
Stability Study Procedure:
-
Prepare MF Solution: Prepare your aqueous solution of MF at the desired concentration and conditions (e.g., specific buffer, pH, temperature).
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution, dilute if necessary with the mobile phase, and inject it into the HPLC system.
-
Incubation: Store the MF solution under the desired experimental conditions (e.g., in a temperature-controlled incubator).
-
Subsequent Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the solution, dilute as necessary, and analyze by HPLC.
-
Data Analysis:
-
Generate a calibration curve for both this compound and farnesoic acid using standards of known concentrations.
-
For each time point, integrate the peak areas for MF and farnesoic acid.
-
Use the calibration curves to determine the concentration of each compound at each time point.
-
Plot the concentration of MF versus time to determine its degradation kinetics.
-
Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Workflow for assessing this compound stability.
Caption: Factors influencing this compound stability.
References
- 1. This compound regulatory mechanisms underlying photoperiod-dependent sex determination in the freshwater crustacean Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distribution and regulation of esterases that hydrolyze this compound in Homarus americanus and other crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. US5710268A - Process for the preparation of methylated cyclodextrin derivatives, and their use as solubilizers - Google Patents [patents.google.com]
- 11. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation kinetics of mometasone furoate in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mandibular Organ Culture & Methyl Farnesoate Production
Welcome to the technical support center for researchers, scientists, and drug development professionals working with crustacean mandibular organ (MO) cultures to enhance methyl farnesoate (MF) production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MF) and why is it important in crustaceans?
A1: this compound (MF) is a sesquiterpenoid hormone, structurally similar to the juvenile hormone (JH) found in insects.[1][2] In crustaceans, MF is produced by the mandibular organs (MO) and plays a crucial role in regulating physiological processes such as reproduction, molting, growth, and development.[3][4] It is considered the crustacean equivalent of insect juvenile hormone.[5]
Q2: Which organ is responsible for MF synthesis?
A2: The mandibular organs (MO) are the exclusive site for MF synthesis in crustaceans.[6][7] These are a pair of glands derived from ectoderm located near the mandibles.[7] Within the MO, specific cell types in the fan-folded region of the gland appear to be the primary site of MF synthesis.[8][9]
Q3: How is MF synthesis regulated?
A3: MF synthesis is primarily under negative regulation by a neuropeptide called Mandibular Organ-Inhibiting Hormone (MOIH).[5][10] MOIH is produced in the X-organ-sinus-gland complex located in the eyestalks.[5][8] This hormone inhibits the final step in the MF biosynthetic pathway.[10] Consequently, removing the eyestalks (eyestalk ablation) leads to a significant increase in MF production.[3][8][11]
Q4: What is the basic pathway for MF biosynthesis?
A4: The MF biosynthesis pathway begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce farnesyl pyrophosphate (FPP).[6][12] FPP is then converted in several steps to farnesoic acid (FA). The final step is the methylation of farnesoic acid to form this compound, a reaction catalyzed by the enzyme farnesoic acid O-methyltransferase (FAOMeT).[3][10][11]
Troubleshooting Guide
Q5: My in vitro MO culture is producing very low yields of MF. What are the potential causes?
A5: Low MF yield can be attributed to several factors:
-
Presence of Inhibitory Hormones: The primary cause of low MF synthesis is the presence of endogenous Mandibular Organ-Inhibiting Hormone (MOIH). MOIH directly inhibits the key enzyme FAOMeT.[10][11] Using animals that have undergone eyestalk ablation can dramatically increase MF synthesis by removing the source of MOIH.[3]
-
Precursor Limitation: The synthesis of MF requires S-adenosyl-l-methionine (SAM) as a methyl donor for the final step. The availability of L-methionine in the culture medium is crucial. Low rates of MF biosynthesis have been observed at L-methionine concentrations below 25 microM.[13]
-
Poor Tissue Viability: The health of the mandibular organ tissue is critical. Ensure careful and rapid dissection to maintain tissue integrity. The culture medium should be appropriate for crustacean cells to ensure survival and metabolic activity.[14][15]
-
Suboptimal Incubation Time: MF biosynthesis and release increase over time in culture, often stabilizing after 6-8 hours.[13] Very short incubation periods may not be sufficient to detect significant MF accumulation.
-
Incorrect Quantification Method: Ensure your extraction and quantification methods are validated and sensitive enough. Both radiochemical assays using [3H-methyl]methionine and HPLC-UV methods have been successfully used.[13][16]
Q6: I'm observing significant variation in MF production between the left and right mandibular organs from the same animal. Is this normal?
A6: Yes, this is a known phenomenon. Mandibular organs in some species, like the mud crab Scylla serrata, show a striking asymmetry in MF biosynthesis and release.[13] This inherent biological variability precludes the direct comparison of right and left glands for assessing the effects of experimental treatments. It is advisable to use a larger sample size and pool data or use one gland for treatment and the contralateral gland as a control, while acknowledging the potential for baseline differences.
Q7: My attempts to stimulate MF production with additives are inconsistent. What should I check?
A7: Inconsistency can arise from several sources:
-
Animal's Physiological State: The response of MOs to stimuli can depend on the developmental or reproductive stage of the donor animal. For example, the extent of MOIH inhibition is dependent on the ovarian stage of the donor animal.[10]
-
Dose-Response Effects: The effects of additives, including MF itself, can be dose-dependent. Studies have shown that different concentrations of MF in feed can have varying, and sometimes opposite, effects on growth.[4] Ensure you are performing dose-response experiments to find the optimal concentration.
-
Culture Medium Composition: The basal medium must provide all necessary nutrients. While standard insect media like Medium 199 are often used, they may require supplementation with fetal bovine serum (10%) for long-term cell survival.[14]
Quantitative Data on Enhancing MF Production
Eyestalk ablation (ESA) is a common experimental technique to remove the source of MOIH and thereby stimulate MF production. The following table summarizes the effects of ESA on hemolymph MF levels and the activity of key biosynthetic enzymes in the lobster, Homarus americanus.
| Days Post-Eyestalk Ablation (ESA) | Hemolymph MF Level (% of Initial) | HMG-CoA Reductase (HMGR) Activity (% of Initial) | Farnesoic Acid O-methyltransferase (FAOMeT) Activity (% of Initial) |
| 1 | ~540% | ~260% | ~150% |
| 6 | ~700% | Not Reported | Not Reported |
| 14 | ~1200% | ~300% (mRNA) | ~270% (mRNA), ~1500% (activity) |
| (Data summarized from Li et al., 2009)[3] |
This data indicates that an initial sharp rise in MF is likely due to increased HMGR activity, while the sustained high levels in chronically ablated animals are strongly correlated with a dramatic increase in FAOMeT activity.[3]
Signaling Pathways and Experimental Workflows
MF Biosynthesis and Regulatory Pathway
The synthesis of MF is a multi-step process originating from acetyl-CoA. It is negatively regulated by neuropeptides from the eyestalk.
Caption: Negative regulation of the this compound (MF) biosynthesis pathway.
General Experimental Workflow
This workflow outlines the key steps for studying MF production in vitro, from tissue collection to data analysis.
Caption: Standard workflow for in vitro mandibular organ culture experiments.
Detailed Experimental Protocols
Protocol 1: Mandibular Organ Culture and Radiochemical Assay for MF Synthesis
This protocol is adapted from methods used to measure MF biosynthesis and release in vitro.[1][13]
Objective: To quantify the rate of MF synthesis and release by MOs in culture using a radiolabeled precursor.
Materials:
-
Crustacean saline (appropriate for the species)
-
Culture medium (e.g., Medium 199) supplemented with L-methionine (65 µM final concentration)
-
[3H-methyl]-L-methionine (radiolabeled precursor)
-
Isooctane
-
Scintillation vials and scintillation fluid
-
Dissection tools, petri dishes, 24-well culture plates
-
Incubator
Methodology:
-
Dissection: Carefully dissect the mandibular organs from the animal in cold crustacean saline. Quickly rinse the tissue to remove any adhering hemolymph or other tissues.
-
Culture Preparation: Place individual MOs (or fragments) into wells of a 24-well plate containing 500 µL of culture medium.
-
Pre-incubation: Allow the tissue to acclimate for 30-60 minutes in the incubator under appropriate conditions (e.g., species-specific temperature).
-
Initiation of Assay: Add [3H-methyl]-L-methionine to each well to a final specific activity (e.g., 5 µCi/mL). If testing inhibitory or stimulatory compounds, add them at this stage.
-
Incubation: Incubate the plates for a defined period (e.g., 4-8 hours). The rate of release remains relatively constant between 8 and 16 hours.[13]
-
Sample Collection: After incubation, carefully remove the culture medium from each well and transfer it to a separate tube. This medium contains the released MF.
-
MF Extraction (from Medium):
-
Add an equal volume of isooctane to the tube containing the culture medium.
-
Vortex vigorously for 1 minute to partition the lipophilic MF into the isooctane phase.
-
Centrifuge briefly to separate the phases.
-
Transfer a known volume of the upper isooctane layer to a scintillation vial.
-
-
Quantification:
-
Allow the isooctane to evaporate completely.
-
Add scintillation fluid to the vial.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Normalization: The rate of MF synthesis can be expressed as fmol or pmol of MF released per MO per hour. This can be further normalized to the protein content of the tissue if desired.
Protocol 2: Quantification of MF by High-Performance Liquid Chromatography (HPLC)
This protocol provides a sensitive method for measuring absolute MF levels in hemolymph or culture medium.[16]
Objective: To separate and quantify MF from a biological sample.
Materials:
-
HPLC system with a UV detector
-
Normal-phase silica (B1680970) column (e.g., 5-µm silica, 250 x 4.6 mm)
-
Mobile phase: 1.3% diethyl ether in hexane (B92381) (isocratic)
-
Acetonitrile and isooctane for extraction
-
MF standard for calibration curve
-
Glass centrifuge tubes
Methodology:
-
Sample Collection: Collect hemolymph or culture medium.
-
Extraction:
-
To 1 mL of sample, add 1 mL of acetonitrile. Vortex to precipitate proteins.
-
Add 2 mL of isooctane, vortex thoroughly, and centrifuge to separate phases.
-
Carefully transfer the upper isooctane phase to a clean glass tube.
-
Repeat the isooctane extraction on the aqueous phase to maximize recovery and pool the isooctane fractions.
-
Evaporate the pooled isooctane to dryness under a gentle stream of nitrogen.
-
-
Sample Reconstitution: Re-dissolve the dried extract in a small, known volume of the HPLC mobile phase (e.g., 100 µL).
-
HPLC Analysis:
-
Set the UV detector to 220 nm.[16]
-
Equilibrate the column with the mobile phase at a constant flow rate.
-
Inject the reconstituted sample onto the column.
-
Run the isocratic mobile phase to separate the components. MF will elute at a specific retention time.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of the MF standard.
-
Calculate the concentration of MF in the sample by comparing the peak area to the standard curve. The limit of detection for this method can be less than 250 pg/mL.[16]
-
References
- 1. "Regulation of this compound Production by the Lobster Mandibular O" by Amy Shaub '97 [digitalcommons.iwu.edu]
- 2. pmaquasupply.com [pmaquasupply.com]
- 3. This compound synthesis in the lobster mandibular organ: The roles of HMG-CoA reductase and farnesoic acid-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure and significance of mandibular organ-inhibiting hormone in the crab, Cancer pagurus. Involvement in multihormonal regulation of growth and reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ripublication.com [ripublication.com]
- 8. researchgate.net [researchgate.net]
- 9. Regional Differences in this compound Production by the Lobster Mandibular Organ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropeptide regulation of biosynthesis of the juvenoid, this compound, in the edible crab, Cancer pagurus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of sinus gland extract on mandibular organ size and this compound synthesis in the crawfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and Evolution Analysis of the Complete this compound Biosynthesis and Related Pathway Genes in the Mud Crab, Scylla paramamosain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of this compound by the mandibular organs of the mud crab, Scylla serrata: validation of a radiochemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Crustacean primary cell culture: A technical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of this compound levels in hemolymph by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity issues in methyl farnesoate immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl farnesoate (MF) immunoassays. The following sections address common cross-reactivity issues and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound (MF) is a sesquiterpenoid hormone in crustaceans, analogous to the juvenile hormones in insects. It plays a crucial role in regulating reproduction, molting, development, and morphogenesis. Accurate quantification of MF levels in hemolymph and other tissues is essential for understanding crustacean endocrinology, toxicology, and for the development of sustainable aquaculture practices.
Q2: What are the common types of immunoassays used for this compound?
The most common immunoassay formats for small molecules like this compound are competitive enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA). These assays are highly sensitive and can detect the low concentrations of MF typically found in biological samples.
Q3: What is cross-reactivity in the context of a this compound immunoassay?
Cross-reactivity occurs when the antibodies in the immunoassay bind to molecules that are structurally similar to this compound, leading to an overestimation of the MF concentration.[1] This is a significant issue as it can compromise the accuracy and specificity of the assay.[1] Potential cross-reactants include MF precursors like farnesoic acid, and other related sesquiterpenoids.
Q4: How can I minimize cross-reactivity in my this compound immunoassay?
To minimize cross-reactivity, it is crucial to use a highly specific monoclonal antibody that has been rigorously tested for its binding affinity to MF and a lack of affinity for structurally related compounds.[1] If using a polyclonal antibody, it may be necessary to purify the antiserum to remove antibodies that cross-react with other molecules. Additionally, careful optimization of assay conditions, such as incubation times and temperatures, can help to reduce non-specific binding.
Troubleshooting Guide
This guide addresses common problems encountered during this compound immunoassays.
| Problem | Possible Cause | Solution |
| High Background | - Insufficient washing- Antibody concentration too high- Blocking buffer is ineffective- Incubation temperature too high | - Increase the number and vigor of wash steps.- Optimize the antibody concentration by running a titration experiment.- Try a different blocking buffer (e.g., increase protein concentration).- Ensure incubation is performed at the recommended temperature. |
| Low Signal/Sensitivity | - Insufficient incubation time- Reagents (e.g., enzyme conjugate, substrate) have lost activity- Low antibody affinity- Inadequate sample preparation | - Increase incubation times for the antibody and/or substrate.- Use fresh reagents and ensure proper storage.- Use a high-affinity monoclonal antibody specific for this compound.- Optimize the sample extraction and preparation protocol to ensure efficient recovery of MF. |
| High Variability (Poor Precision) | - Inconsistent pipetting- Edge effects in the microplate- Improper mixing of reagents- Temperature gradients across the plate | - Calibrate pipettes regularly and use consistent technique.- Avoid using the outer wells of the plate or ensure even temperature distribution by incubating in a temperature-controlled environment.- Thoroughly mix all reagents before use.- Allow all reagents and the plate to reach room temperature before starting the assay. |
| Inaccurate Standard Curve | - Improper preparation of standards- Degradation of standard stock solution- Incorrect curve fitting model | - Prepare fresh standards for each assay.- Aliquot and store the standard stock solution at -80°C to avoid repeated freeze-thaw cycles.- Use the appropriate regression model (e.g., four-parameter logistic) for your data. |
Data Presentation: Cross-Reactivity
While specific quantitative cross-reactivity data for a commercially available this compound immunoassay kit is not readily found in the public domain, the following table illustrates how such data would be presented. This example is based on the principles of cross-reactivity testing for steroid hormone immunoassays and includes potential cross-reactants for a hypothetical this compound immunoassay.[2][3] The percent cross-reactivity is calculated as: (Concentration of MF at 50% binding / Concentration of cross-reactant at 50% binding) x 100.[2]
| Compound | Chemical Structure | Percent Cross-Reactivity (%) |
| This compound (MF) | C16H26O2 | 100 |
| Farnesoic Acid (FA) | C15H24O2 | Value to be determined experimentally |
| Juvenile Hormone III (JH III) | C16H26O3 | Value to be determined experimentally |
| Juvenile Hormone II (JH II) | C17H28O3 | Value to be determined experimentally |
| Juvenile Hormone I (JH I) | C18H30O3 | Value to be determined experimentally |
| Farnesol | C15H26O | Value to be determined experimentally |
Note: The cross-reactivity of these compounds would need to be empirically determined for each specific antibody used in the immunoassay.
Experimental Protocols
Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for this compound
This protocol provides a general framework for a competitive ELISA to quantify this compound in biological samples. Optimization of antibody concentrations, incubation times, and temperatures is essential for achieving the best results.
1. Reagent Preparation:
-
Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na2CO3 and 2.93 g of NaHCO3 in deionized water to a final volume of 1 L.
-
Wash Buffer (PBST): 0.01 M Phosphate Buffered Saline (PBS) with 0.05% Tween-20.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Primary Antibody: Dilute the anti-methyl farnesoate antibody in blocking buffer to the predetermined optimal concentration.
-
Enzyme-Conjugated Secondary Antibody: Dilute the HRP-conjugated secondary antibody in blocking buffer to the optimal concentration.
-
Substrate Solution: Prepare the substrate solution (e.g., TMB) according to the manufacturer's instructions.
-
Stop Solution: 2 M H2SO4.
-
This compound Standards: Prepare a serial dilution of a known concentration of this compound in the appropriate sample diluent.
2. Sample Preparation:
-
Extract this compound from hemolymph or tissue homogenates using an appropriate organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Evaporate the solvent and reconstitute the extract in the assay buffer.
3. Assay Procedure:
-
Coating: Add 100 µL of the MF-protein conjugate (the coating antigen) to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add 50 µL of the this compound standards or samples to the appropriate wells. Then, add 50 µL of the diluted primary antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding this compound concentrations.
-
Use a four-parameter logistic curve fit to determine the concentrations of this compound in the unknown samples.
Visualizations
Caption: Workflow for a competitive ELISA for this compound.
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting logic for common immunoassay problems.
References
Technical Support Center: Gene Expression Analysis Following Methyl Farnesoate Exposure
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting gene expression analysis after methyl farnesoate (MF) exposure in crustaceans.
Troubleshooting Guides
This section addresses common problems encountered during experimental procedures.
| Problem | Possible Cause | Recommended Solution |
| Low RNA Yield | Incomplete tissue homogenization. | Use a combination of mechanical disruption (e.g., rotor-stator homogenizer) and enzymatic lysis for chitinous tissues. Ensure complete cell lysis before proceeding.[1] |
| Overloading the RNA extraction column. | Follow the manufacturer's recommendations for the maximum amount of starting material. For tissues rich in proteins or lipids, consider diluting the lysate and splitting it between two columns.[1] | |
| RNA trapped in cellular debris. | Ensure thorough centrifugation to pellet all cellular debris before transferring the supernatant for RNA precipitation or column binding.[1] | |
| RNA Degradation | Endogenous RNases in crustacean tissues. | Immediately process fresh tissue or use an RNA stabilization reagent like RNAlater®, especially for field-collected samples. Store samples at -80°C.[2][3][4] |
| RNase contamination during extraction. | Use RNase-free water, reagents, and consumables. Wear gloves and change them frequently. Work in a designated clean area.[4] | |
| "Hidden break" in 28S rRNA in some arthropods. | This is a natural phenomenon where the 28S rRNA dissociates under heat denaturation, appearing as degradation on a gel. Run a non-denaturing gel or a formaldehyde-denaturing gel to confirm RNA integrity. An Agilent Bioanalyzer can also help differentiate this from true degradation.[5][6] | |
| Poor qPCR Results (No amplification, high Cq values, or poor efficiency) | Poor primer/probe design. | Use primer design software to create specific and efficient primers. Ensure primers span an exon-exon junction to avoid amplifying genomic DNA.[7][8] |
| Suboptimal annealing temperature. | Perform a temperature gradient qPCR to determine the optimal annealing temperature for your primer set.[8] | |
| Presence of PCR inhibitors in the RNA sample. | Ensure high-purity RNA by including extra wash steps during extraction or by performing an ethanol (B145695) precipitation. | |
| Inappropriate reference gene selection. | Validate reference genes for your specific crustacean species and experimental conditions. Commonly used genes like 18S rRNA, β-actin, and GAPDH may not always be stable.[9] | |
| Contamination with genomic DNA. | Treat RNA samples with DNase I. Use primers that span an exon-exon junction. Include a "no reverse transcriptase" (-RT) control in your qPCR setup.[7] | |
| Inconsistent or Unexpected Gene Expression Results | Variation in MF dosage or exposure time. | Carefully control the concentration of MF and the duration of exposure. Perform dose-response and time-course experiments to determine optimal conditions. |
| Biological variability among individuals. | Use a sufficient number of biological replicates to account for individual differences in response to MF. | |
| Off-target effects of MF. | Consider the purity of the MF used. Be aware that MF can interact with other signaling pathways, such as the ecdysteroid pathway.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by this compound?
A1: this compound (MF) acts as a ligand for the this compound Receptor (MfR). The MfR is a heterodimer composed of two proteins: Methoprene-tolerant (Met) and Steroid Receptor Co-activator (SRC).[12][13] Upon binding MF, the activated MfR complex functions as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes to regulate their expression.[13]
Q2: Which genes are commonly regulated by this compound in crustaceans?
A2: MF is known to regulate a variety of genes involved in reproduction, development, and sex determination.[12] In many crustacean species, MF upregulates the expression of genes involved in male sex determination, leading to an increase in male offspring.[14][15][16] It also plays a crucial role in vitellogenesis (yolk production) by stimulating the expression of the vitellogenin (Vg) gene in females.[12][17][18]
Q3: How should I choose a suitable reference gene for my qPCR analysis?
A3: The selection of a stable reference gene is critical for accurate normalization of qPCR data. The stability of commonly used housekeeping genes can vary depending on the crustacean species, tissue type, and experimental conditions. It is highly recommended to validate a panel of candidate reference genes (e.g., Actin, GAPDH, 18S rRNA, UBC, TBP) under your specific experimental setup using software like geNorm or NormFinder to identify the most stable ones.[9]
Q4: Can I use RNAi to study the function of genes in the MF signaling pathway?
A4: Yes, RNA interference (RNAi) is a powerful tool for studying gene function in crustaceans. By injecting double-stranded RNA (dsRNA) specific to a target gene (e.g., Met or SRC), you can knock down its expression and observe the resulting phenotypic changes, providing insights into its role in the MF signaling pathway.[19][20]
Quantitative Data Summary
The following tables summarize quantitative data on gene expression changes following this compound exposure from published studies.
Table 1: Differentially Expressed Genes in Daphnia magna Exposed to this compound
| Gene | Function | Fold Change | Exposure Conditions | Reference |
| dsx1 | Doublesex 1 (sex determination) | Upregulated | Acute exposure to EC50 concentration | [14][15] |
| JHAMT | Juvenile hormone acid O-methyltransferase | Upregulated | Male-inducible conditions | [16] |
| cyp15a1_c1 | This compound epoxidase | Upregulated | Chronic exposure to pravastatin (B1207561) (affects MF pathway) | [21] |
Table 2: Effect of this compound on Vitellogenin (Vg) and Met Expression
| Species | Gene/Protein | Treatment | Fold Change/Effect | Tissue | Reference |
| Cherax quadricarinatus (crayfish) | Vitellogenin | 15 µM MF (in vitro) | Significant increase | Ovary | [18] |
| Portunus trituberculatus (swimming crab) | PtVg | MF (in vivo & in vitro) | Upregulated | Hepatopancreas | [17] |
| Portunus trituberculatus (swimming crab) | PtMet | MF (in vivo & in vitro) | Upregulated | Hepatopancreas & Ovary | [17] |
Experimental Protocols
Protocol 1: In Vivo this compound Exposure and Tissue Collection
-
Animal Acclimation: Acclimate crustaceans to laboratory conditions for at least one week, providing appropriate food and maintaining water quality parameters.
-
MF Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like ethanol.
-
Exposure: Administer MF to the animals. This can be done through:
-
Injection: Inject a specific dose of MF (e.g., 10-50 ng per gram of body weight) into the hemolymph.[22]
-
Dietary Administration: Incorporate MF into the feed at a known concentration.
-
Waterborne Exposure: Add MF to the culture water to achieve the desired final concentration.
-
-
Control Group: Maintain a control group that receives the solvent (e.g., ethanol) only.
-
Tissue Dissection: At the desired time points post-exposure, dissect the target tissues (e.g., hepatopancreas, gonads, mandibular organ) on a cold surface.
-
Sample Preservation: Immediately place the dissected tissues in an RNA stabilization solution (e.g., RNAlater®) or flash-freeze them in liquid nitrogen and store at -80°C until RNA extraction.[2][4]
Protocol 2: RNA Extraction, cDNA Synthesis, and qPCR
-
RNA Extraction:
-
Homogenize the tissue sample in a lysis buffer (e.g., TRIzol® or a buffer from a commercial kit) using a rotor-stator homogenizer.[6][23]
-
Extract total RNA following the manufacturer's protocol. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel or using a Bioanalyzer. Look for intact 28S and 18S rRNA bands and an A260/A280 ratio between 1.8 and 2.0.[5]
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Include a "no reverse transcriptase" (-RT) control for each sample to check for genomic DNA contamination in the subsequent qPCR.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare a qPCR reaction mix containing SYBR Green or a probe-based master mix, forward and reverse primers for your target and reference genes, and the synthesized cDNA.
-
Run the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[24]
-
Perform a melt curve analysis at the end of the run (for SYBR Green assays) to verify the specificity of the amplified product.[7]
-
Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative gene expression levels, normalized to the validated reference gene(s).
-
Visualizations
Caption: this compound (MF) signaling pathway in crustaceans.
Caption: Workflow for gene expression analysis after MF exposure.
References
- 1. Maximize Your RNA Yield | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of post-mortem and physical degradation on RNA integrity and quality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ‘Degraded’ RNA profiles in Arthropoda and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rna-seqblog.com [rna-seqblog.com]
- 7. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. pcrbio.com [pcrbio.com]
- 9. Validation of reference genes for quantitative real-time PCR in chemical exposed and at different age’s brackish water flea Diaphanosoma celebensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. Effects of this compound on the Growth and Antioxidant Capacity of Neocaridina denticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound synthesis is necessary for the environmental sex determination in the water flea Daphnia pulex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular characterization of methoprene-tolerant gene (Met) in the swimming crab Portunus trituberculatus: Its putative role in this compound-mediated vitellogenin transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro effect of this compound on the vitellogenin content of ovary and hepatopancreas, in the crayfish Cherax quadricarinatus (2012) | D. A. Medesani | 11 Citations [scispace.com]
- 19. Methoprene-Tolerant (Met) Acts as this compound Receptor to Regulate Larva Metamorphosis in Mud Crab, Scylla paramamosain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gene Silencing in Crustaceans: From Basic Research to Biotechnologies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Methyl Farnesoate Binding Protein Isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties in the isolation and characterization of methyl farnesoate (MF) binding proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MF) and what are its binding proteins (MFBPs)?
This compound (MF) is a sesquiterpenoid hormone in crustaceans, analogous to the juvenile hormone III (JH III) in insects, though it is not epoxidized.[1] It plays a crucial role in regulating physiological processes such as reproduction, molting, and development.[2] this compound binding proteins (MFBPs) are proteins that specifically bind to MF to transport it through the hemolymph and to mediate its cellular effects. The functional receptor for MF is a heterodimer of the proteins Methoprene-tolerant (Met) and Steroid receptor co-activator (SRC), which acts as a transcription factor.[3]
Q2: Why is the isolation of this compound binding proteins so challenging?
The isolation of MFBPs presents several challenges:
-
Low Abundance: MFBPs are often present in very low concentrations in biological samples, making their detection and purification difficult.
-
Instability: Like many signaling proteins, MFBPs can be unstable and prone to degradation during purification.
-
Moderate Binding Affinity: Some MFBPs exhibit moderate binding affinity for MF, which can complicate affinity-based purification methods. For example, an MFBP in the hemolymph of Libinia emarginata was found to have a dissociation constant (Kd) of 4.5 x 10⁻⁶ M.[4]
-
Equivocal Receptor Identification: For a long time, the definitive receptor for MF was elusive, leading to challenges in designing targeted isolation strategies.[5]
-
Non-specific Binding: The hydrophobic nature of MF can lead to non-specific binding to other proteins and surfaces, causing high background signals in binding assays.[6]
-
Species-Specific Variation: MFBPs can vary significantly in their biochemical properties (e.g., molecular weight) across different crustacean species, making it difficult to develop a universal purification protocol.[7]
Q3: What are the common methods used to identify and characterize MFBPs?
Common methods for identifying and characterizing MFBPs include:
-
Radioligand Binding Assays: These assays use radiolabeled MF (e.g., [³H]MF) to quantify binding to proteins in a sample. This method can be used to determine binding affinity (Kd) and the concentration of binding sites (Bmax).
-
Photoaffinity Labeling: This technique uses a photolabile analog of MF, such as [³H]farnesyl diazomethyl ketone ([³H]FDK), which covalently binds to the MGBP upon UV irradiation.[7] This allows for the specific labeling and subsequent identification of the binding protein, for instance, through SDS-PAGE and fluorography.
-
Affinity Chromatography: This method involves immobilizing MF or an analog onto a solid support to selectively capture MFBPs from a complex protein mixture. However, the success of this technique is dependent on the binding affinity and the stability of the protein.
-
Gel Filtration Chromatography: This technique has been used to estimate the molecular weight of native MFBPs.[4]
Troubleshooting Guides
Problem 1: Low or no specific binding in a radioligand binding assay.
| Possible Cause | Troubleshooting Step |
| Degradation of MGBP | Add protease inhibitors to your buffers. Keep samples on ice throughout the procedure. |
| Inactive Radioligand | Check the age and storage conditions of your radiolabeled MF. Perform a quality control check to ensure its integrity. |
| Suboptimal Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation time. |
| Insufficient Protein Concentration | Increase the amount of protein extract used in the assay. Consider concentrating your sample. |
| Incorrect Filter Selection | If using a filter-based assay, ensure the filter material does not non-specifically bind your protein or ligand. |
Problem 2: High non-specific binding in a binding assay.
| Possible Cause | Troubleshooting Step |
| Hydrophobic Interactions | Add a low concentration of a non-ionic detergent (e.g., Tween-20) to the buffers. |
| Binding to Assay Tubes/Plates | Pre-coat the assay tubes or plates with a blocking agent like bovine serum albumin (BSA). |
| Insufficient Washing | Increase the number and/or duration of wash steps to remove unbound ligand. |
| Radioligand Concentration Too High | Use a lower concentration of the radiolabeled ligand, ideally at or below the Kd. |
| Contaminating Proteins | Partially purify your sample before the binding assay to remove proteins that may non-specifically bind MF. |
Problem 3: Low yield during affinity chromatography purification.
| Possible Cause | Troubleshooting Step |
| Weak Binding Affinity | Use a ligand with higher affinity or modify the coupling chemistry to improve ligand presentation. |
| Protein Instability | Perform the chromatography at a lower temperature (e.g., 4°C) and include stabilizing agents in the buffers. |
| Harsh Elution Conditions | Test a range of milder elution conditions, such as a pH gradient or the use of a competitive ligand. |
| Non-specific Binding to the Matrix | Include a pre-clearing step with an unconjugated matrix to remove proteins that bind non-specifically. |
| Slow Flow Rate | Optimize the flow rate to allow sufficient time for the MGBP to bind to the immobilized ligand. |
Quantitative Data Summary
Table 1: Properties of this compound Binding Proteins in Various Crustaceans
| Species | Tissue | Method | Molecular Weight (kDa) | Dissociation Constant (Kd) | Reference |
| Libinia emarginata | Hemolymph | Radioligand Assay, Gel Filtration | ~650 | 4.5 x 10⁻⁶ M | [4] |
| Cancer magister | Hemolymph | Photoaffinity Labeling | 34 and 44 | ~65 nM (for MF) | [7] |
| Homarus americanus | Hemolymph | Photoaffinity Labeling | 40 | - | (Prestwich et al., 1990) |
| Procambarus clarkii | Hemolymph | Photoaffinity Labeling | 93 | - | (King et al., 1995) |
Note: Data from different studies may not be directly comparable due to variations in experimental conditions and methodologies.
Experimental Protocols
Protocol 1: General Radioligand Binding Assay for MFBPs in Hemolymph
-
Hemolymph Collection and Preparation:
-
Collect hemolymph from the crustacean species of interest, often from the base of a walking leg.
-
Immediately place the hemolymph on ice and add a protease inhibitor cocktail to prevent protein degradation.
-
Centrifuge the hemolymph at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove hemocytes.
-
Collect the supernatant (cell-free hemolymph) and store it at -80°C until use.
-
-
Binding Assay:
-
Prepare a series of dilutions of the hemolymph sample in a suitable binding buffer (e.g., Tris-HCl with NaCl and a non-ionic detergent).
-
For total binding, add a fixed concentration of radiolabeled MF (e.g., [³H]MF) to each dilution.
-
For non-specific binding, add the same concentration of radiolabeled MF along with a large excess (e.g., 100-fold) of unlabeled MF.
-
Incubate the samples for a predetermined time (e.g., 1-2 hours) at a specific temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the protein-bound radioligand from the free radioligand. A common method is vacuum filtration through a glass fiber filter that retains proteins.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Visualizations
Caption: this compound (MF) signaling pathway from biosynthesis to physiological response.
References
- 1. Identification and Evolution Analysis of the Complete this compound Biosynthesis and Related Pathway Genes in the Mud Crab, Scylla paramamosain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a this compound binding protein in hemolymph from Libinia emarginata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of this compound and related compounds with a crustacean retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Crab Is Not a Fish: Unique Aspects of the Crustacean Endocrine System and Considerations for Endocrine Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Eyestalk Ablation and Methyl Farnesoate Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing eyestalk ablation to study methyl farnesoate (MF) in crustaceans.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High mortality rates in ablated animals.
-
Question: We are experiencing a high rate of mortality in our crustaceans following eyestalk ablation. What are the likely causes and how can we mitigate this?
-
Answer: High mortality post-ablation is a common and critical issue. Several factors can contribute to this:
-
Stress from Handling and the Procedure: The entire process, from handling to the surgical procedure, is highly stressful for the animals.[1] To minimize stress, handle the animals gently and reduce the time they are out of the water. Some studies suggest that cooling the animals in chilled seawater before and after the procedure can help reduce stress and control the heart rate.[1][2]
-
Hemolymph Loss: Uncontrolled bleeding after ablation is a major cause of death.[1] Cauterization or ligation techniques are generally more effective at preventing hemolymph loss compared to simple pinching or cutting, as they provide immediate wound closure.[3][4]
-
Infection: Open wounds are susceptible to infection. Using sterile surgical instruments and ensuring a clean environment for post-operative recovery can significantly reduce the risk of infection.[1] Cauterization also helps by sealing the wound against pathogens.[3][5]
-
Timing of Ablation: Ablating animals during their post-molt (soft-shelled) or pre-molt stages should be avoided.[3][6] Animals in these stages are already under physiological stress, and the additional trauma of ablation can be fatal. The inter-molt period is the most suitable time for the procedure.[5][6]
-
Issue 2: Inconsistent or no significant increase in this compound (MF) levels after ablation.
-
Question: We have performed unilateral eyestalk ablation, but the expected rise in hemolymph MF levels is either not observed or highly variable between individuals. What could be the reason?
-
Answer: Several factors can lead to inconsistent MF levels post-ablation:
-
Incomplete Removal of the X-organ-Sinus Gland Complex: The primary goal of eyestalk ablation in this context is to remove the source of Mandibular Organ-Inhibiting Hormone (MOIH), which is the X-organ-sinus gland complex.[6][7][8] If the ablation is not performed correctly and this complex is not entirely removed, the inhibition of the mandibular organs will persist, leading to little or no increase in MF synthesis. Review your ablation technique to ensure complete removal of the eyestalk.
-
Animal's Physiological State: The reproductive and molting status of the animal at the time of ablation can influence the response. For instance, the inhibitory effect of MOIH on MF synthesis is maximal in animals in the early stages of ovarian development.[7] It is crucial to record and consider the physiological state of each animal in your experimental design.
-
Time-Course of MF Response: The increase in MF levels is not instantaneous. Studies have shown that MF levels can continue to rise for several days post-ablation.[9] It is important to establish a time-course experiment to determine the optimal time point for sampling hemolymph in your specific species.
-
Individual Variation: As with any biological experiment, there will be individual variation in the response to eyestalk ablation. A sufficiently large sample size is necessary to account for this variability and to obtain statistically significant results.
-
Issue 3: Difficulty in quantifying low concentrations of this compound (MF).
-
Question: We are struggling to accurately quantify MF levels in the hemolymph, especially in our control (non-ablated) animals where the concentrations are very low. What can we do to improve our detection and quantification?
-
Answer: Quantifying low levels of MF requires a sensitive and optimized analytical method.
-
Method of Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for MF quantification.[10][11][12] GC-MS, particularly in the Selected Ion Monitoring (SIM) mode, offers very high sensitivity and is well-suited for detecting trace amounts of MF.[11]
-
Sample Preparation: Proper extraction of MF from the hemolymph is critical. A solid-phase microextraction (SPME) method coupled with GC-MS has been shown to be effective for detecting MF at ultra-trace levels.[13] Ensure your extraction protocol is optimized to minimize loss of the analyte and to remove interfering compounds.
-
Detection Limits: The limit of detection for HPLC-UV methods has been reported to be less than 250 pg/ml.[10] For GC-MS, even lower detection limits can be achieved.[13] If you are unable to detect MF in your control animals, your analytical method may not be sensitive enough. Consider switching to a more sensitive technique like GC-MS.
-
Frequently Asked Questions (FAQs)
Q1: What is the physiological basis for using eyestalk ablation to study this compound?
A1: The eyestalks of crustaceans contain a neuroendocrine complex called the X-organ-sinus gland, which produces and secretes several hormones.[6][14] One of these is the Mandibular Organ-Inhibiting Hormone (MOIH).[7][15] MOIH negatively regulates the synthesis of this compound (MF) by the mandibular organs (MOs).[7][15] By removing the eyestalk(s) (ablation), the source of MOIH is eliminated.[7][16] This removes the inhibition on the MOs, leading to an increase in MF synthesis and its release into the hemolymph.[9][17] This experimentally induced rise in MF allows researchers to study its physiological roles, such as in reproduction and molting.[18][19][20]
Q2: What are the differences between unilateral and bilateral eyestalk ablation, and which is recommended for MF studies?
A2:
-
Unilateral ablation involves the removal of one eyestalk.[6]
-
Bilateral ablation involves the removal of both eyestalks.[6]
For most research purposes, unilateral ablation is preferred . While bilateral ablation can lead to a faster and more pronounced increase in MF levels, it is associated with significantly higher stress, mortality rates, and other detrimental physiological effects.[1][6] Unilateral ablation is generally sufficient to induce a significant increase in MF for experimental study while being less harmful to the animal.[15]
Q3: Are there any alternatives to eyestalk ablation for studying the effects of elevated this compound?
A3: Yes, there are alternatives to eyestalk ablation. Instead of surgically manipulating the animal to increase endogenous MF, researchers can directly administer exogenous MF. This can be done through injection or by providing MF-supplemented feed.[15][20] This approach avoids the trauma and non-specific physiological effects associated with eyestalk ablation.[21] However, it is important to determine the appropriate dosage and delivery method to mimic a physiological response.
Q4: What are the ethical considerations associated with eyestalk ablation?
A4: There are significant animal welfare concerns surrounding eyestalk ablation.[14][22] Evidence suggests that crustaceans can feel pain and distress.[14][23][24] The procedures of cutting, crushing, cauterizing, or ligating the eyestalk are invasive and likely cause pain.[14][23][25] In addition to the immediate pain, ablated animals can suffer from long-term stress, physiological imbalances, and increased susceptibility to disease.[1][2][14] Researchers should carefully consider these ethical implications and explore alternatives whenever possible. If ablation is deemed necessary, it is crucial to use methods that minimize pain and distress.[23][24]
Quantitative Data Summary
The following table summarizes the reported effects of eyestalk ablation on hemolymph this compound levels in different crustacean species.
| Species | Type of Ablation | Time Post-Ablation | Fold Increase in MF | Reference |
| Homarus americanus (male lobster) | Bilateral | 1 day | ~5.4 | [9] |
| Homarus americanus (male lobster) | Bilateral | 6 days | ~7.0 | [9] |
| Homarus americanus (male lobster) | Bilateral | 14 days | ~12.0 | [9] |
| Nephrops norvegicus (Norway lobster) | Unilateral/Bilateral | Not specified | ~10 | [17] |
| Oziotelphusa senex senex (crab) | Bilateral | 24 hours | ~1.6 | [16] |
Experimental Protocols
Protocol 1: Unilateral Eyestalk Ablation by Cauterization
This protocol is designed to minimize hemolymph loss and the risk of infection.
-
Animal Preparation:
-
Ablation Procedure:
-
Use a small, handheld electrocautery device or a pair of fine-tipped forceps heated until red-hot.[3]
-
Gently but firmly restrain the animal.
-
Quickly and decisively cauterize through one eyestalk at its base.[3] The heat will sever the eyestalk and simultaneously seal the wound, preventing bleeding and infection.[3]
-
-
Post-Operative Care:
-
Immediately return the animal to a recovery tank with clean, well-aerated seawater.
-
Monitor the animal for signs of distress.
-
Maintain optimal water quality and provide adequate food.
-
Protocol 2: Quantification of this compound in Hemolymph by HPLC
This is a general protocol for MF quantification; specific parameters may need to be optimized for your equipment and species.
-
Hemolymph Collection:
-
Collect hemolymph from the ventral sinus at the base of a walking leg using a chilled syringe containing an anticoagulant solution (e.g., 0.1% BSA and 1 mM EDTA in saline).[9]
-
-
Extraction of MF:
-
Extract the hemolymph sample with a suitable organic solvent (e.g., hexane (B92381) or diethyl ether).
-
Vortex the mixture and then centrifuge to separate the phases.
-
Carefully collect the organic phase containing the MF.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into a normal-phase HPLC system equipped with a silica (B1680970) column.[10]
-
Use a mobile phase such as 1.3% diethyl ether in hexane.[10]
-
Detect MF using a UV detector at a wavelength of 220 nm.[10]
-
Quantify the MF concentration by comparing the peak area to a standard curve prepared with pure MF.
-
Visualizations
Caption: Experimental workflow for eyestalk ablation and subsequent this compound analysis.
Caption: Hormonal regulation of this compound synthesis and the effect of eyestalk ablation.
References
- 1. ijard.com [ijard.com]
- 2. jala.tech [jala.tech]
- 3. aquaculture.ugent.be [aquaculture.ugent.be]
- 4. Eyestalk ablation - Wikipedia [en.wikipedia.org]
- 5. Eye Stalk Ablation in Crustaceans | PPTX [slideshare.net]
- 6. vigyanvarta.in [vigyanvarta.in]
- 7. Neuropeptide regulation of biosynthesis of the juvenoid, this compound, in the edible crab, Cancer pagurus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound synthesis in the lobster mandibular organ: The roles of HMG-CoA reductase and farnesoic acid-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of this compound levels in hemolymph by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Why stop using Eyestalk Ablation? — Shrimp Welfare Project [shrimpwelfareproject.org]
- 15. oak.go.kr [oak.go.kr]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Effects of this compound on the Growth and Antioxidant Capacity of Neocaridina denticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Eye Ablation in Prawn and Shrimp Farming - Taylor Foods : Taylor Foods [taylorfoods.co.uk]
- 23. veganfta.com [veganfta.com]
- 24. Pain in crustaceans - Wikipedia [en.wikipedia.org]
- 25. Do prawns feel pain? Why scientists are urging a rethink of Australia’s favoured festive food | Animal welfare | The Guardian [theguardian.com]
Validation & Comparative
A Comparative Analysis of Methyl Farnesoate and Juvenile Hormone III Effects for Researchers
An objective guide for researchers, scientists, and drug development professionals detailing the comparative effects, signaling pathways, and experimental protocols for methyl farnesoate and juvenile hormone III.
This guide provides a comprehensive comparison of the biological activities of this compound (MF) and juvenile hormone III (JH III), two structurally similar sesquiterpenoids crucial in arthropod physiology. While JH III is the predominant form of juvenile hormone in most insects, regulating metamorphosis, reproduction, and behavior, MF is considered its crustacean counterpart.[1] Understanding the distinct and overlapping effects of these two molecules is vital for research in developmental biology, endocrinology, and the development of targeted pest control strategies.
Quantitative Comparison of Biological Activity
The biological potency of MF and JH III can vary significantly between different species and physiological processes. Below are key quantitative comparisons from experimental studies.
Induction of Krüppel homolog 1 (Kr-h1) Gene Expression in Drosophila melanogaster
Kr-h1 is a primary response gene to juvenile hormone and plays a critical role in preventing metamorphosis. In Drosophila, while JH III and another form, JH III bisepoxide (JHB3), are potent inducers of Kr-h1, MF also demonstrates significant, albeit weaker, activity.
| Compound | Relative Kr-h1 mRNA Induction |
| Control | 1.0 |
| This compound (MF) | ~4.5 |
| Juvenile Hormone III (JH III) | ~7.0 |
| JH III Bisepoxide (JHB3) | ~8.0 |
Data synthesized from studies on Drosophila larvae.
Vitellogenin Induction in Crustaceans
In crustaceans, MF is a key regulator of vitellogenesis, the process of yolk protein synthesis. In vitro studies on the crayfish Cherax quadricarinatus have demonstrated a dose-dependent effect of MF on vitellogenin accumulation in ovarian tissue.
| This compound (MF) Concentration (µM) | Vitellogenin Accumulation in Ovary (relative units) |
| 0 (Control) | 1.00 |
| 0.15 | 1.12 |
| 1.5 | 1.35 |
| 15 | 2.18[2] |
Data from in vitro ovarian culture of the crayfish Cherax quadricarinatus.[2]
Receptor Binding Affinity
The primary receptor for both JH III and MF is the Methoprene-tolerant (Met) protein, a nuclear receptor.[3] Studies on the crustacean Daphnia magna have shown that the Met receptor in this species exhibits a higher affinity for MF compared to JH III, which is consistent with MF being the endogenous ligand in crustaceans.[4]
| Ligand | Binding Affinity (Kd) for Daphnia magna Met Receptor |
| This compound (MF) | Higher Affinity (Lower Kd) |
| Juvenile Hormone III (JH III) | Lower Affinity (Higher Kd) |
Qualitative comparison based on competitive binding assays.[4]
Signaling Pathways
Both MF and JH III exert their effects through genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The genomic pathway involves the activation of the nuclear receptor Met. Upon binding of the ligand (MF or JH III), Met forms a heterodimer with another protein, often a steroid receptor coactivator (SRC), and binds to specific DNA sequences called juvenile hormone response elements (JHREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: Genomic signaling pathway of MF and JH III via the Met receptor.
Non-Genomic Signaling Pathway
Evidence suggests a rapid, non-genomic signaling pathway for juvenile hormones, likely mediated by a G-protein coupled receptor (GPCR) on the cell membrane. This pathway involves the activation of second messengers such as inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration ([Ca2+]). This rapid signaling can modulate various cellular processes, including ion channel activity and protein kinase C (PKC) activation.
Caption: Non-genomic signaling pathway of MF and JH III.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Vitellogenin Synthesis Assay in Crustaceans
This protocol is designed to quantify the effect of MF and JH III on vitellogenin synthesis in crustacean hepatopancreas or ovarian tissue explants.
Workflow Diagram:
Caption: Workflow for in vitro vitellogenin synthesis assay.
Methodology:
-
Tissue Dissection: Aseptically dissect hepatopancreas or ovarian tissue from the crustacean of interest.
-
Tissue Culture: Place tissue fragments in a suitable crustacean cell culture medium.
-
Hormone Treatment: Add varying concentrations of MF or JH III (dissolved in a suitable solvent like ethanol) to the culture medium. A solvent control should also be included.
-
Incubation: Incubate the tissue cultures for a defined period (e.g., 24-48 hours) at an appropriate temperature.
-
Sample Collection and Preparation: Collect the culture medium and/or the tissue fragments. Homogenize the tissue in a suitable buffer.
-
Vitellogenin Quantification: Determine the concentration of vitellogenin in the culture medium and tissue homogenates using an enzyme-linked immunosorbent assay (ELISA) specific for the crustacean vitellogenin.[5][6][7][8]
Competitive Radioligand Binding Assay for Met Receptor
This assay is used to determine the binding affinity of MF and JH III to the Met receptor.
Workflow Diagram:
Caption: Workflow for competitive radioligand binding assay.
Methodology:
-
Receptor Preparation: Prepare a source of the Met receptor, either from cell lysates expressing the receptor or purified recombinant Met protein.
-
Incubation: Incubate the receptor preparation with a constant concentration of a radiolabeled JH analog (e.g., [³H]-methoprene) and increasing concentrations of unlabeled competitor ligands (MF and JH III).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters.[9][10]
-
Quantification: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor ligand. From this competition curve, the IC50 (the concentration of competitor that inhibits 50% of radioligand binding) can be determined. The binding affinity (Ki) for each competitor can then be calculated using the Cheng-Prusoff equation.[11]
Intracellular Calcium Measurement
This protocol measures changes in intracellular calcium concentration in response to MF or JH III, indicating activation of the non-genomic signaling pathway.
Workflow Diagram:
Caption: Workflow for intracellular calcium measurement.
Methodology:
-
Cell Culture and Loading: Culture appropriate cells (e.g., insect or crustacean cell lines) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[12][13][14]
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells before adding the hormone.
-
Hormone Application: Add MF or JH III to the cells.
-
Real-time Fluorescence Monitoring: Continuously monitor the fluorescence intensity of the cells using a fluorescence microscope or a plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: Quantify the change in fluorescence over time to determine the kinetics and magnitude of the calcium response. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the absolute intracellular calcium concentration.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of JH signaling in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methoprene-Tolerant (Met) Acts as this compound Receptor to Regulate Larva Metamorphosis in Mud Crab, Scylla paramamosain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homologous ELISA procedure for the determination of penaeid shrimp vitellogenin | Aquatic Living Resources [alr-journal.org]
- 6. researchgate.net [researchgate.net]
- 7. Vitellogenin levels in hemolymph, ovary and hepatopancreas of the freshwater crayfish Cherax quadricarinatus (Decapoda: Parastacidae) during the reproductive cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitellogenin levels in hemolymph, ovary and hepatopancreas of the freshwater crayfish Cherax quadricarinatus (Decapoda: Parastacidae) during the reproductive cycle [scielo.sa.cr]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Stage-specific changes in calcium concentration in crustacean (Callinectes sapidus) Y-organs during a natural molting cycle, and their relation to the hemolymphatic ecdysteroid titer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 14. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Methyl Farnesoate in Crustacean Molting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl farnesoate (MF), a sesquiterpenoid hormone structurally similar to the insect juvenile hormone III, plays a crucial role in the regulation of various physiological processes in crustaceans, including reproduction and molting.[1][2] The molting process, or ecdysis, is a fundamental requirement for crustacean growth and is tightly controlled by a complex interplay of hormones. This guide provides a comprehensive comparison of experimental data validating the role of MF in molting, details key experimental protocols, and visualizes the underlying signaling pathways.
The primary mechanism through which MF is understood to influence molting is by stimulating the Y-organs to synthesize and release ecdysteroids, the principal molting hormones.[1][3][4] This action positions MF as a key positive regulator in the hormonal cascade leading to ecdysis, acting antagonistically to molt-inhibiting hormone (MIH), a neuropeptide that suppresses Y-organ activity.[3][5][6] This guide will delve into the experimental evidence supporting this role and provide the necessary information for researchers to design and execute their own validation studies.
Comparative Efficacy of this compound in Inducing Molting
The following tables summarize quantitative data from various studies that have investigated the effects of exogenous MF administration on molting parameters in different crustacean species.
Table 1: Effect of this compound on Molt Cycle Duration
| Species | Treatment | Molt Cycle Duration (days) | % Reduction in Molt Interval | Reference |
| Oziothelphusa senex senex (female) | 15 ng/crab MF injection | 14 | Not Reported | [7] |
| Oziothelphusa senex senex (male) | 10⁻⁸ moles/crab MF injection | Molted by day 28 | 22.22% molted | [8] |
| Travancoriana schirnerae | 30 ng 20-Hydroxyecdysone (20E) | 6.60 ± 0.69 | 63.0 ± 1.69 | This study compared MF and 20E, with 20E showing a stronger effect. |
| Travancoriana schirnerae | 50 ng MF | Premoult intervals shortened | Not as effective as 20E | This study highlighted the comparative efficacy of MF and 20E. |
Table 2: Effect of this compound on Molting Frequency and Survival
| Species | Treatment | Molting Frequency | Survival Rate (%) | Reference |
| Litopenaeus vannamei | 0.1 µg MF injection | Higher than control | 80 | [9] |
| Litopenaeus vannamei | 1.0 µg MF injection | Similar to eyestalk ablation | 73.3 | [9] |
| Litopenaeus vannamei | Eyestalk Ablation (ESA) | Highest | 50 | [9] |
Table 3: Effect of this compound on Larval Metamorphosis of Marsupenaeus japonicus
| Developmental Stage Transition | Treatment | EC50 for Survival (µM) | EC50 for Metamorphosis (µM) | Reference |
| Nauplius to Zoea | MF | 7.67 | 0.12 | [10] |
| Nauplius to Zoea | 20E | 3.84 | 0.06 | [10] |
| Zoea to Mysis | MF | 1.25 | - | [10] |
| Zoea to Mysis | 20E | 0.22 | - | [10] |
| Mysis to Post-larvae | MF | 0.65 | - | [10] |
| Mysis to Post-larvae | 20E | 0.46 | - | [10] |
Key Experimental Protocols
This compound Injection for Molt Induction
This protocol is a generalized procedure based on methodologies reported for crabs and crayfish.[8][11][12]
Materials:
-
This compound (trans, trans-isomer)
-
Ethanol (B145695) (95-100%)
-
Crustacean saline solution (e.g., Pantin's saline, adjusted for the specific species)
-
Microsyringe (10-100 µL)
-
Experimental animals (crabs, shrimp, etc.) maintained in appropriate conditions.
Procedure:
-
Stock Solution Preparation: Dissolve a known weight of MF in a small volume of absolute ethanol to create a concentrated stock solution. Store at -20°C or below.
-
Working Solution Preparation: On the day of injection, dilute the stock solution with crustacean saline to the desired final concentration. The final ethanol concentration in the injection solution should be kept low (typically <1%) to avoid toxicity.
-
Animal Preparation: Select healthy, intermolt stage animals of a consistent size and sex. Acclimatize them to laboratory conditions.
-
Injection: Inject a specific volume of the MF working solution into the arthrodial membrane at the base of a walking leg or into the abdominal musculature using a microsyringe.[11] The injection volume should be minimal to avoid injury. A control group should be injected with the same volume of saline containing the same percentage of ethanol.
-
Post-injection Monitoring: Return the animals to their holding tanks and monitor them daily for signs of premolt (e.g., apolysis, new cuticle formation) and ecdysis. Record the time to molt and the number of molted animals.
Hemolymph Extraction and this compound Quantification by HPLC
This protocol outlines the steps for collecting hemolymph and measuring MF levels using High-Performance Liquid Chromatography (HPLC).[13][14][15]
Materials:
-
Chilled syringes with fine gauge needles (e.g., 25-27G)
-
Anticoagulant solution (e.g., 10% EDTA, pH 7.4)
-
Microcentrifuge tubes
-
Organic solvents (e.g., hexane (B92381), diethyl ether, acetonitrile)
-
HPLC system with a UV detector and a normal-phase silica (B1680970) column
Procedure:
-
Hemolymph Collection: Withdraw hemolymph from the arthrodial membrane at the base of a walking leg or from the pericardial sinus using a chilled syringe pre-filled with a small amount of anticoagulant.[15]
-
Sample Preparation:
-
Immediately place the hemolymph sample on ice.
-
For MF extraction, add the hemolymph to a tube containing a mixture of acetonitrile (B52724) and a saline solution to precipitate proteins.
-
Add a known amount of an internal standard (e.g., cis-trans MF isomer) to each sample for quantification.
-
Perform a liquid-liquid extraction using an organic solvent like hexane.
-
Evaporate the organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the compounds on a normal-phase silica column using a mobile phase typically composed of a mixture of hexane and diethyl ether (e.g., 98.7:1.3 v/v).[13]
-
Detect MF using a UV detector at approximately 220 nm.[13]
-
Quantify the MF concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of MF and corrected using the internal standard.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Molt Regulation in the Y-Organ
The following diagram illustrates the hormonal control of ecdysteroid synthesis in the crustacean Y-organ, highlighting the opposing roles of Molt-Inhibiting Hormone (MIH) and the stimulatory effect of this compound (MF).
Caption: Hormonal regulation of molting in the Y-organ.
Experimental Workflow for Validating MF's Role in Molting
The diagram below outlines a typical experimental workflow to investigate the effects of this compound on crustacean molting.
Caption: Experimental workflow for validating this compound's role in molting.
Comparison with Alternative Molting Regulators
While MF is a significant promoter of molting, it is part of a larger endocrine network. Understanding its role in comparison to other key hormones is crucial.
-
Ecdysteroids (e.g., 20-Hydroxyecdysone): These are the direct molting hormones. MF's primary role appears to be upstream of ecdysteroid synthesis, acting as a stimulator of the Y-organs.[1][3] In some studies, direct administration of 20E has a more potent and immediate effect on inducing molting compared to MF. This is expected as 20E acts directly on target tissues to initiate the molting cascade, whereas MF's effect is indirect.
-
Molt-Inhibiting Hormone (MIH): This neuropeptide from the eyestalk's X-organ-sinus gland complex is the primary negative regulator of molting.[5][6] It acts on the Y-organs to suppress ecdysteroid synthesis. The interplay between the stimulatory effect of MF and the inhibitory effect of MIH on the Y-organ is a critical control point in the decision to initiate molting. During the intermolt period, MIH levels are thought to be high, preventing molting. A decrease in MIH and/or an increase in MF can trigger the onset of premolt. However, some studies suggest that MIH titers do not significantly change during the molt cycle, except for a large increase just before ecdysis, indicating a more complex regulatory mechanism.[9][16]
-
Other Neuropeptides: Besides MIH, other neuropeptides from the crustacean hyperglycemic hormone (CHH) family can also exhibit molt-inhibiting activity.[5] Additionally, various other neuropeptides and biogenic amines are implicated in the complex regulation of the Y-organ, suggesting a multi-hormonal control system.[17]
Conclusion
The experimental evidence strongly supports a pro-molting role for this compound in crustaceans, primarily through the stimulation of ecdysteroid synthesis in the Y-organs. This function places MF as a key positive regulator in the hormonal cascade that governs crustacean growth. The provided comparative data, detailed experimental protocols, and visualizations of the signaling pathways offer a valuable resource for researchers investigating crustacean endocrinology and for professionals in aquaculture and drug development seeking to manipulate the molting process. Future research should continue to unravel the intricate interactions between MF, MIH, ecdysteroids, and other signaling molecules to provide a more complete understanding of this vital physiological process.
References
- 1. researchgate.net [researchgate.net]
- 2. Crustacean this compound–binding protein is an insect juvenile hormone–binding protein homolog that inhibits molting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. What is molt-inhibiting hormone? The role of an ecdysteroidogenesis inhibitor in the crustacean molting cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crab Lab | Current Research | Hormonal Control of Molting [mykleslab.biology.colostate.edu]
- 6. An investigation of the molecular complexities that regulate molting in decapod crustaceans [mountainscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Comparative Endocrinology of Molting and Reproduction: Insects and Crustaceans | Annual Reviews [annualreviews.org]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. Quantification of this compound levels in hemolymph by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Neuropeptides in Crustacean Hemolymph via MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digsfish.com [digsfish.com]
- 16. Dynamics of in vivo release of molt-inhibiting hormone and crustacean hyperglycemic hormone in the shore crab, Carcinus maenas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Signaling Pathways That Regulate the Crustacean Molting Gland - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Methyl Farnesoate Function in Different Crustacean Species: A Guide for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl farnesoate (MF), a sesquiterpenoid hormone structurally related to insect juvenile hormone III, is a critical regulator of physiological processes in crustaceans.[1] Synthesized by the mandibular organs (MOs), MF plays pleiotropic roles in reproduction, molting, morphogenesis, and behavior.[2][3] Its functions, however, can vary significantly across the diverse range of crustacean species. This guide provides a comparative analysis of MF's roles in key crustacean species, presenting quantitative data, detailed experimental protocols for its study, and diagrams of its core biological pathways to support further research and potential applications in aquaculture and drug development.
Comparative Functions of this compound
MF's functional roles are best understood in the context of reproduction and molting, two of the most critical physiological events in the crustacean life cycle. Its effects are often dose-dependent and vary based on the species, sex, and developmental stage.[4]
Role in Reproduction and Vitellogenesis
MF is widely recognized as a gonadotropic hormone in both males and females.[3] In females, it is most actively synthesized during vitellogenesis (yolk formation) and is positively correlated with ovarian maturation.[2] Elevated MF titers stimulate the synthesis of vitellogenin (Vg), the precursor to the primary yolk protein, vitellin.[2] This effect has been documented in numerous species, though the specific response can differ. For instance, MF administration has been shown to increase the ovarian index and oocyte diameter in the freshwater crab Travancoriana schirnerae and stimulate Vg synthesis in species like the whiteleg shrimp Litopenaeus vannamei and the red swamp crayfish Procambarus clarkii.[5] In males, high MF levels are often associated with larger reproductive systems and more aggressive mating behaviors, as seen in the spider crab Libinia emarginata.[2][3]
Role in Molting and Metamorphosis
The role of MF in molting is complex and involves intricate crosstalk with the primary molting hormones, the ecdysteroids. MF is believed to stimulate the Y-organs to synthesize and release ecdysteroids, thereby promoting the molt cycle.[6][7][8] This contrasts with the action of Molt-Inhibiting Hormone (MIH), a neuropeptide from the eyestalk's X-organ-sinus gland complex that suppresses ecdysteroid production.[9] Recent evidence in Litopenaeus vannamei has identified a specific MF-binding protein (MFBP) that, when bound to MF, appears to inhibit molting, adding another layer of regulatory control.[1] This suggests a finely tuned system where MF can both promote and, via a binding protein, restrain the molting process.[1]
Quantitative Data on this compound Function
The following tables summarize key quantitative data regarding MF titers and its physiological effects across various crustacean species.
Table 1: Hemolymph Titers of this compound in Select Crustacean Species
| Species | Sex / Condition | Hemolymph MF Titer (ng/mL) | Analytical Method | Reference |
| Nephrops norvegicus (Norway Lobster) | Male & Female (intact) | 0.5 - 1.0 | LC / GC-MS | [10] |
| Nephrops norvegicus (Norway Lobster) | Male & Female (eyestalk ablated) | 5.0 - 10.0 (10-fold increase) | LC / GC-MS | [10] |
| Carcinus maenas (Green Crab) | Non-reproductive | 1.77 (mean log-transformed value) | GC-MS (SIM) | [11] |
| Carcinus maenas (Green Crab) | Reproductively active | 2.79 (mean log-transformed value) | GC-MS (SIM) | [11] |
| Homarus americanus (American Lobster) | Larvae (Stages II & III) | ~0.1 ng/g body weight | Not Specified | |
| Homarus americanus (American Lobster) | Adult Female (early ovarian maturation) | ~2.0 | Not Specified |
Table 2: Physiological Effects of Exogenous this compound Administration
| Species | Parameter Measured | Treatment | Result | Reference |
| Travancoriana schirnerae (Freshwater Crab) | Ovarian Index | MF Injection (1 µg/g BW) | Significant increase from 0.481 to 1.021 during vitellogenesis | [12] |
| Travancoriana schirnerae (Freshwater Crab) | Mean Oocyte Diameter (µm) | MF Injection (1 µg/g BW) | Significant increase from 489.43 to 778.99 during vitellogenesis | [12] |
| Neocaridina denticulata (Freshwater Shrimp) | Body Length | Feed with 0.4 µg/kg MF for 40 days | Significantly enhanced growth compared to control | [4] |
| Neocaridina denticulata (Freshwater Shrimp) | Body Length | Feed with 40 µg/kg MF for 40 days | Restricted growth compared to control | [4] |
| Procambarus clarkii (Red Swamp Crayfish) | Vitellogenin (Vg) Gene Expression | In vitro hepatopancreas culture with MF | Stimulation of Vg expression | [5] |
Experimental Protocols
Accurate quantification of MF and assessment of its synthesis are fundamental to crustacean endocrinology. Below are detailed methodologies for commonly cited experiments.
Protocol for MF Quantification by HPLC
This protocol is adapted from the rapid and sensitive method for measuring MF in crustacean hemolymph.[13]
-
Hemolymph Collection: Collect hemolymph from the arthrodial membrane at the base of a walking leg into an ice-cold tube containing an anticoagulant (e.g., 10% sodium citrate).
-
Extraction:
-
To 100 µL of hemolymph, add 400 µL of methanol (B129727) to precipitate proteins.
-
Vortex thoroughly and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of hexane (B92381) and 250 µL of distilled water.
-
Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper hexane phase, which contains MF.
-
Repeat the hexane extraction on the aqueous phase and pool the hexane extracts.
-
-
Sample Concentration: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen gas.
-
HPLC Analysis:
-
Reconstitute the dried extract in 50 µL of the mobile phase.
-
Inject the sample onto a normal-phase HPLC system.
-
Column: 5-µm silica (B1680970) column (250 x 4.6 mm I.D.).
-
Mobile Phase: 1.3% diethyl ether in hexane (Isocratic).
-
Detection: UV detector at 220 nm.
-
Quantification: Compare the peak area of the sample to a standard curve generated with synthetic MF. The limit of detection for this method is typically less than 250 pg/mL.[13]
-
Protocol for Radiochemical Assay of MF Biosynthesis
This protocol is used to measure the rate of MF synthesis by the mandibular organs (MOs) in vitro, adapted from methods used for the mud crab, Scylla serrata.[14]
-
Tissue Dissection: Dissect MOs from the crustacean in sterile, ice-cold crustacean saline.
-
In Vitro Incubation:
-
Place individual or paired MOs in a well of a 24-well plate containing 500 µL of incubation medium (e.g., Medium 199) supplemented with a radiolabeled precursor.
-
Add L-[methyl-³H]methionine to the medium to a final concentration of 65 µM. This serves as the donor for the methyl group in the final step of MF synthesis.
-
Incubate the tissue for a defined period (e.g., 4-8 hours) at an appropriate temperature (e.g., 20°C) with gentle shaking.
-
-
Extraction of Synthesized MF:
-
Following incubation, transfer the medium to a new tube. Rinse the MOs with fresh medium and add the rinse to the tube.
-
Homogenize the MO tissue in methanol. Centrifuge and collect the supernatant.
-
To both the medium and the tissue homogenate supernatant, add an equal volume of isooctane (B107328).
-
Vortex vigorously to partition the radiolabeled MF into the isooctane phase.
-
-
Quantification:
-
Transfer a known volume of the isooctane phase into a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
The rate of MF synthesis can be expressed as pmol of [³H]MF synthesized per hour per mg of tissue.
-
Validation: It is crucial to confirm that MF is the exclusive radiolabeled product using HPLC analysis of the isooctane extract.[14]
-
Signaling Pathways and Workflows
This compound Biosynthesis Pathway
MF is synthesized in the mandibular organs from acetyl-CoA via the mevalonate (B85504) pathway. The final and rate-limiting step is the methylation of farnesoic acid (FA) by the enzyme farnesoic acid O-methyltransferase (FAMeT).[15] The entire process is under negative regulation by Mandibular Organ-Inhibiting Hormone (MOIH) from the eyestalk complex.[8]
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Effects of this compound on the Growth and Antioxidant Capacity of Neocaridina denticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crustacean Molting: Regulation and Effects of Environmental Toxicants | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. fra.go.jp [fra.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of this compound levels in hemolymph by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production of this compound by the mandibular organs of the mud crab, Scylla serrata: validation of a radiochemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and Evolution Analysis of the Complete this compound Biosynthesis and Related Pathway Genes in the Mud Crab, Scylla paramamosain - PMC [pmc.ncbi.nlm.nih.gov]
Farnesoic Acid vs. Methyl Farnesoate: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Farnesoic acid (FA) and methyl farnesoate (MF) are two closely related sesquiterpenoid molecules that play crucial roles in the regulation of physiological processes in invertebrates, particularly arthropods. While this compound is well-established as the primary juvenile hormone in crustaceans, the distinct biological activities of its precursor, farnesoic acid, are an area of expanding research. This guide provides a comparative analysis of the bioactivities of farnesoic acid and this compound, supported by experimental data, to aid researchers in understanding their differential effects and potential applications.
Overview of Bioactivity
This compound (MF) is recognized as the crustacean equivalent of the insect juvenile hormone (JH), primarily regulating development, metamorphosis, and reproduction.[1] Farnesoic acid (FA) is the immediate precursor to MF, and recent studies have demonstrated that it is not merely an intermediate but possesses its own distinct biological functions.[1][2] Research indicates that FA and MF can regulate different sets of genes and elicit distinct physiological responses, highlighting their differential roles in crustacean endocrinology.[1]
Comparative Bioactivity Data
The following tables summarize key quantitative data from comparative studies on the bioactivities of farnesoic acid and this compound.
Table 1: Differential Gene Expression in the Shrimp Hepatopancreas
This table summarizes the transcriptomic response of the hepatopancreas of the shrimp Neocaridina davidi to in vitro treatment with farnesoic acid and this compound. The data reveals that FA and MF regulate distinct sets of genes, suggesting different functional roles.[1]
| Compound | Concentration | Duration of Exposure | Number of Differentially Expressed Genes (DEGs) | Key Upregulated Gene Pathways |
| Farnesoic Acid (FA) | 1 ppm | 3 hours | 112[1][3] | Pancreatic secretion[1][3] |
| This compound (MF) | 1 ppm | 3 hours | 65[1][3] | Hemocyanin production[1] |
Table 2: Effects on Larval Metamorphosis in the Mud Crab
This table outlines the concentration-dependent effects of farnesoic acid and this compound on the metamorphosis of the mud crab, Scylla paramamosain, from the 5th zoea (Z5) to the megalopa (M) stage. The results indicate that while both compounds can inhibit metamorphosis, their effective concentrations and dose-response relationships differ.
| Compound | Concentration | Effect on Z5 to M Metamorphosis |
| Farnesoic Acid (FA) | 0.1 µM, 1 µM, 10 µM | Inhibition of metamorphosis (concentration-independent) |
| This compound (MF) | 0.1 µM | Partial inhibition of metamorphosis |
| 1 µM | Significant inhibition of metamorphosis | |
| 10 µM | Complete prohibition of metamorphosis (concentration-dependent) |
Signaling Pathways and Molecular Interactions
The precise receptor-mediated signaling pathways for both farnesoic acid and this compound are still under active investigation. While the Methoprene-tolerant (Met) receptor is a known receptor for MF, the direct receptor for FA has not been definitively identified, with some evidence suggesting a role for the Retinoid X Receptor (RXR).[4][5]
The following diagram illustrates the biosynthetic relationship between farnesoic acid and this compound and their currently understood interactions with cellular machinery.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
In Vitro Hepatopancreas Culture and Transcriptomic Analysis
Objective: To determine the differential effects of farnesoic acid and this compound on gene expression in the shrimp hepatopancreas.
Protocol:
-
Tissue Dissection and Culture: Hepatopancreases are dissected from adult female shrimp (Neocaridina davidi) and rinsed with a sterile phosphate-buffered saline (PBS) solution.
-
Hormone Treatment: The tissues are cultured in a suitable medium, such as Schneider's Drosophila Medium, supplemented with either 1 ppm of farnesoic acid or 1 ppm of this compound. Control groups are cultured in the medium without the addition of hormones.
-
Incubation: The cultures are maintained at 25°C for a specified duration, for example, 3 hours.[1]
-
RNA Extraction: Total RNA is extracted from the cultured hepatopancreas tissue using a commercial RNA purification kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
Library Preparation and Sequencing: RNA-sequencing libraries are prepared from the extracted RNA and sequenced using a high-throughput sequencing platform.
-
Data Analysis: The resulting sequence reads are quality-filtered, mapped to a reference genome or transcriptome, and the differential expression of genes between the treatment and control groups is determined using appropriate bioinformatics software and statistical methods (e.g., WGCNA package in R).[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and Evolution Analysis of the Complete this compound Biosynthesis and Related Pathway Genes in the Mud Crab, Scylla paramamosain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpenoid Hormones Farnesoic Acid and this compound Regulate Different Gene Sets in Shrimp Neocaridina davidi Hepatopancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of this compound and related compounds with a crustacean retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesoic acid and this compound production during lobster reproduction: possible functional correlation with retinoid X receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Methyl Farnesoate Receptor Binding Affinity
For Immediate Publication
Shanghai, China – December 22, 2025 – For researchers and drug development professionals in crustacean endocrinology and related fields, accurately validating the binding affinity of compounds to the methyl farnesoate (MF) receptor (MfR) is a critical step in understanding its physiological roles and in the development of novel pesticides or aquaculture therapeutics. This guide provides a comprehensive comparison of key experimental methods, presenting supporting data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable validation techniques.
The this compound receptor is a heterodimer composed of two proteins: Methoprene-tolerant (Met) and Steroid Receptor Co-activator (SRC). Upon binding of this compound, this complex acts as a transcription factor, regulating the expression of downstream target genes involved in processes such as sex determination and development in crustaceans.
Comparative Analysis of Binding Affinity Validation Methods
The selection of an appropriate assay for validating MF receptor binding affinity depends on several factors, including the specific research question, available resources, and desired throughput. The following table summarizes quantitative data from various studies, highlighting the different methodologies employed and the resulting binding affinity values.
| Assay Type | Ligand | Receptor Source | Affinity Metric | Value | Reference |
| Radioligand Binding Assay | This compound (MF) | Hemolymph from Cancer magister (crab) | Kd | ~65 nM | [1][2] |
| Radioligand Binding Assay | [3H]Farnesyl diazomethyl ketone (FDK) | Hemolymph from Cancer magister (crab) | Kd | ~100 nM | [1][2] |
| Scatchard Analysis | This compound (MF) | Hemolymph from Cancer magister (crab) | Kd | 145 ± 10 nM | [1][2] |
| Luciferase Reporter Assay | This compound (MF) | Transfected cells with Daphnia pulex Met and SRC | EC50 | 16 µM |
Note on Affinity Metrics:
-
Kd (Dissociation Constant): Represents the concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.
-
EC50 (Half-maximal Effective Concentration): Represents the concentration of a ligand that induces a response halfway between the baseline and maximum. In the context of a reporter assay, it reflects the potency of the ligand in activating the receptor to induce gene transcription.
Alternative Binding Partners: The Retinoid X Receptor (RXR)
While the MfR (Met/SRC complex) is the primary receptor for this compound, studies have explored its interaction with other nuclear receptors. The Retinoid X Receptor (RXR) has been a key focus of such investigations.
Research indicates that this compound does not directly activate the crustacean RXR. However, it can act synergistically with ecdysteroids to activate the RXR:EcR (Ecdysone Receptor) heterodimeric complex.[3] This suggests a potential for crosstalk between the MF and ecdysteroid signaling pathways, although this interaction does not appear to be directly involved in male sex determination.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for two key assays used in the validation of MF receptor binding affinity.
Competitive Radioligand Binding Assay
This method is used to determine the binding affinity of a test compound (unlabeled ligand) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
a. Preparation of Receptor Source (e.g., Hemolymph or Tissue Homogenate):
-
Collect hemolymph from the crustacean species of interest on ice, containing protease inhibitors.
-
Alternatively, dissect the target tissue (e.g., hepatopancreas, ovaries) and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
The resulting supernatant containing the receptor can be used immediately or stored at -80°C.
b. Binding Assay:
-
In a microtiter plate, add a constant concentration of the radiolabeled ligand (e.g., [3H]Farnesyl diazomethyl ketone - FDK).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound or its analogs).
-
Add the receptor preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Separate the bound from the free radioligand using a filtration apparatus (e.g., glass fiber filters).
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test compound.
-
Determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki (inhibition constant), which is a measure of the affinity of the test compound for the receptor, using the Cheng-Prusoff equation.
Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to activate the MF receptor, leading to the transcription of a reporter gene (luciferase).
a. Plasmid Constructs:
-
Clone the cDNAs for the two subunits of the MF receptor, Met and SRC, from the crustacean species of interest into mammalian expression vectors.
-
Construct a reporter plasmid containing a promoter with response elements for the MfR, upstream of the firefly luciferase gene.
b. Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) in appropriate media.
-
Co-transfect the cells with the Met and SRC expression plasmids and the luciferase reporter plasmid using a suitable transfection reagent.
-
As a control for transfection efficiency, a plasmid constitutively expressing Renilla luciferase can be co-transfected.
c. Compound Treatment and Luciferase Assay:
-
After an appropriate incubation period post-transfection (e.g., 24-48 hours), treat the cells with various concentrations of the test compound (e.g., this compound).
-
Incubate for a further period (e.g., 18-24 hours) to allow for receptor activation and luciferase expression.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate luciferase assay reagents.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the test compound concentration.
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal luciferase response.
Visualizing the Pathways and Processes
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of this compound binding proteins from the crab, Cancer magister - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of this compound and related compounds with a crustacean retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Methyl Farnesoate's Molecular Targets: A Comparative Guide to Gene Expression Profiling and Beyond
For researchers, scientists, and drug development professionals, identifying the molecular targets of methyl farnesoate (MF) is crucial for understanding its diverse physiological roles and for harnessing its potential in various applications, from aquaculture to pest control. This guide provides an objective comparison of gene expression profiling techniques and other advanced methods for confirming MF targets, supported by experimental data and detailed protocols.
This compound, a sesquiterpenoid hormone analogous to the insect juvenile hormone III, plays a pivotal role in the growth, reproduction, and metamorphosis of crustaceans.[1][2] Elucidating the genes and proteins that are modulated by MF is key to deciphering its mechanism of action. Gene expression profiling technologies, such as DNA microarrays and RNA sequencing (RNA-Seq), have been instrumental in this endeavor. However, a multi-pronged approach that includes alternative methods can provide a more comprehensive and validated understanding of MF's molecular targets.
Gene Expression Profiling: A Tale of Two Technologies
Gene expression profiling allows for the simultaneous measurement of the expression levels of thousands of genes in response to a specific treatment, such as MF exposure. This provides a global view of the transcriptional changes and helps to identify candidate target genes. The two most prominent techniques in this field are DNA microarrays and RNA-Seq.
DNA Microarrays
DNA microarrays rely on the hybridization of fluorescently labeled cDNA, derived from RNA samples, to a solid surface containing thousands of pre-designed DNA probes corresponding to known gene sequences. The intensity of the fluorescence at each probe location is proportional to the abundance of the corresponding transcript in the sample.
RNA Sequencing (RNA-Seq)
RNA-Seq, a more recent technology, directly sequences the cDNA molecules derived from the RNA sample. This approach provides a quantitative count of each transcript present, offering a digital and highly sensitive measure of gene expression.
Table 1: Comparison of Gene Expression Profiling Techniques for this compound Target Identification
| Feature | DNA Microarray | RNA-Sequencing (RNA-Seq) |
| Principle | Hybridization of labeled cDNA to probes | Direct sequencing of cDNA |
| Quantitative Data | Relative fluorescence intensity | Digital read counts |
| Sensitivity | Lower, limited by background noise | Higher, capable of detecting low-abundance transcripts |
| Dynamic Range | Narrower | Wider |
| Discovery of Novel Transcripts | Not possible, limited to pre-designed probes | Possible, as it sequences all transcripts |
| Detection of Splice Variants | Limited | Possible |
| Cost per Sample | Generally lower | Can be higher, but costs are decreasing |
| Data Analysis Complexity | Relatively straightforward | More complex, requires specialized bioinformatics tools |
Experimental Workflows: From Sample to Signal
The following diagrams illustrate the typical experimental workflows for identifying this compound targets using RNA-Seq and a general microarray approach.
Quantitative Data from an RNA-Seq Study
A study on the freshwater shrimp Neocaridina denticulata provides valuable quantitative data on the dose-dependent effects of MF on gene expression.
Table 2: Differentially Expressed Genes (DEGs) in Neocaridina denticulata after 40 Days of MF Treatment
| MF Concentration | Total DEGs | Upregulated DEGs | Downregulated DEGs |
| 10-9 M (Low) | 596 | 308 | 288 |
| 10-8 M (Medium) | 227 | 133 | 94 |
| 10-7 M (High) | 601 | 221 | 380 |
| Data from a study on the effects of MF on N. denticulata.[2] |
Experimental Protocols
RNA-Seq Protocol for MF Target Identification in Neocaridina davidi
This protocol is based on a study that investigated the effects of MF on the hepatopancreas of the shrimp Neocaridina davidi.[3]
-
Animal Treatment: Adult female shrimps are treated with a specific concentration of MF in vitro for a defined period (e.g., 3 hours). A control group is treated with the vehicle solution.
-
RNA Extraction: Total RNA is extracted from the hepatopancreas of both control and MF-treated shrimps using a suitable RNA isolation kit.
-
Library Construction: cDNA libraries are constructed from the extracted RNA. This typically involves mRNA purification, fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.
-
Mapping: The clean reads are mapped to a reference genome or transcriptome.
-
Quantification: The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression Analysis: Statistical analysis (e.g., using DESeq2) is performed to identify genes that are significantly upregulated or downregulated in the MF-treated group compared to the control group. A false discovery rate (FDR) cutoff (e.g., < 0.05) and a fold-change threshold (e.g., > 2) are typically applied.
-
Functional Annotation: The identified differentially expressed genes are annotated to understand their biological functions and the pathways they are involved in.
-
General Microarray Protocol
While a detailed protocol for a microarray study specifically on MF targets in crustaceans was not available in the reviewed literature, a general workflow is as follows:
-
RNA Extraction and Quality Control: Isolate total RNA from control and MF-treated tissues and assess its integrity and purity.
-
cDNA Synthesis and Labeling: Synthesize first-strand cDNA from the RNA templates. During this process, fluorescent dyes (e.g., Cy3 and Cy5) are incorporated into the cDNA.
-
Hybridization: The labeled cDNA from the control and treated samples are mixed and hybridized to the microarray slide. The labeled cDNA molecules will bind to their complementary probes on the array.
-
Washing: After hybridization, the microarray slide is washed to remove any unbound or non-specifically bound cDNA.
-
Scanning: The microarray is scanned using a laser scanner to excite the fluorescent dyes. The scanner measures the fluorescence intensity at each probe location.
-
Data Analysis:
-
Image Analysis: The scanned image is processed to quantify the fluorescence intensity for each spot.
-
Normalization: The raw data is normalized to correct for systematic variations.
-
Differential Expression Analysis: Statistical tests are applied to identify genes with significant differences in expression between the control and MF-treated samples.
-
Beyond Gene Expression: Alternative Methods for Target Confirmation
While gene expression profiling is a powerful tool for generating hypotheses about MF targets, it is essential to validate these findings using other methods. These alternative approaches can provide evidence at the protein and metabolite levels and can confirm direct physical interactions.
Radioligand Binding Assays
This technique is used to identify and characterize proteins that directly bind to MF. It involves using a radiolabeled form of MF (the ligand) and measuring its binding to proteins in a tissue extract.
Protocol Overview: [4][5][6][7][8]
-
Membrane Preparation: Prepare a crude membrane fraction from the tissue of interest, as many receptors are membrane-bound.
-
Incubation: Incubate the membrane preparation with a radiolabeled MF ligand at various concentrations.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration.
-
Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Analyze the binding data to determine the affinity (Kd) and the number of binding sites (Bmax) for the MF receptor. Competition assays, where a non-radiolabeled compound is used to compete with the radioligand for binding, can be used to assess the specificity of the interaction.
Quantitative Proteomics
Proteomics allows for the large-scale study of proteins and can identify changes in protein abundance or post-translational modifications in response to MF treatment. This provides a functional readout of the downstream effects of MF signaling.
General Workflow:
-
Protein Extraction: Extract total proteins from control and MF-treated tissues.
-
Protein Digestion: Digest the proteins into smaller peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but Recommended for Quantification): Label the peptides from the different samples with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis:
-
Protein Identification: Search the MS/MS spectra against a protein database to identify the peptides and, by inference, the proteins.
-
Protein Quantification: Quantify the relative abundance of proteins between the control and treated samples based on the reporter ion intensities from the isobaric tags.
-
Bioinformatics Analysis: Identify differentially expressed proteins and perform functional enrichment analysis to understand their roles in MF signaling.
-
Metabolomics
Metabolomics is the comprehensive analysis of small molecules (metabolites) in a biological system. It can reveal changes in metabolic pathways that are affected by MF.
General Workflow: [9][10][11][12]
-
Metabolite Extraction: Extract metabolites from control and MF-treated tissues or biofluids.
-
Metabolite Analysis: Analyze the metabolite extracts using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis:
-
Metabolite Identification: Identify the metabolites based on their mass spectra and retention times by comparing them to spectral libraries.
-
Statistical Analysis: Use multivariate statistical methods to identify metabolites that are significantly different between the control and MF-treated groups.
-
Pathway Analysis: Map the significantly altered metabolites to metabolic pathways to understand the metabolic impact of MF.
-
Table 3: Comparison of Alternative Methods for Confirming this compound Targets
| Method | Information Provided | Advantages | Limitations |
| Radioligand Binding Assay | Direct binding of MF to its receptor | Confirms direct interaction; provides affinity data (Kd) | Requires a radiolabeled ligand; may not identify downstream targets |
| Quantitative Proteomics | Changes in protein abundance and post-translational modifications | Provides functional information downstream of transcription; can identify protein targets not regulated at the transcript level | Can be technically challenging; data analysis is complex |
| Metabolomics | Changes in the levels of small molecule metabolites | Provides a snapshot of the metabolic state; can identify novel metabolic pathways affected by MF | Does not directly identify the initial protein targets; can be influenced by various factors |
The this compound Signaling Pathway
Based on current research, the signaling pathway of this compound in crustaceans is thought to be analogous to the juvenile hormone signaling pathway in insects.
The current model suggests that MF binds to a receptor complex composed of Methoprene-tolerant (Met) and Steroid Receptor Coactivator (SRC).[13] This activated complex then translocates to the nucleus and binds to specific DNA response elements, regulating the transcription of target genes. One of the key primary-response genes identified is Krüppel-homolog 1 (Kr-h1), a transcription factor that mediates many of the downstream effects of MF.[1]
Conclusion
The identification of this compound targets is a multifaceted process that benefits from an integrated approach. While RNA-Seq offers a comprehensive and sensitive method for initial discovery through gene expression profiling, DNA microarrays remain a viable, cost-effective option for studying known genes. Crucially, the validation of these transcriptomic findings through alternative methods such as radioligand binding assays, quantitative proteomics, and metabolomics is essential for a complete and accurate understanding of MF's molecular mechanisms. By combining these powerful techniques, researchers can build a robust picture of the signaling cascades and physiological responses orchestrated by this important crustacean hormone.
References
- 1. This compound Plays a Dual Role in Regulating Drosophila Metamorphosis | PLOS Genetics [journals.plos.org]
- 2. Effects of this compound on the Growth and Antioxidant Capacity of Neocaridina denticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. A cell-based radioligand binding assay for farnesyl: protein transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 9. An Efficient Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry Method for the Analysis of this compound Released in Growth Medium by Daphnia pulex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. This compound Plays a Dual Role in Regulating Drosophila Metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Methyl Farnesoate-Treated Tissues: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the molecular effects of methyl farnesoate (MF) is crucial for harnessing its potential in aquaculture, pest control, and crustacean biology research. This guide provides a comparative overview of transcriptomic responses to MF treatment in various crustacean tissues, supported by experimental data and detailed protocols.
This compound, a sesquiterpenoid hormone analogous to the juvenile hormone in insects, plays a pivotal role in regulating key physiological processes in crustaceans, including reproduction, molting, and growth.[1][2] Transcriptomic analysis, particularly RNA sequencing (RNA-seq), has emerged as a powerful tool to elucidate the genome-wide effects of MF. This guide synthesizes findings from several key studies to offer a comparative perspective on how different tissues and sexes respond to MF treatment at the transcript level.
Comparative Analysis of Differentially Expressed Genes (DEGs)
The transcriptomic response to MF treatment exhibits significant variability depending on the species, sex, dosage, and tissue type. The hepatopancreas, a central metabolic and endocrine organ in crustaceans, has been a primary focus of these investigations.[3]
Below is a summary of quantitative data from comparative transcriptomic studies on MF-treated tissues.
| Study Organism | Tissue | Treatment Condition | Up-regulated DEGs | Down-regulated DEGs | Key Findings & Affected Pathways | Reference |
| Litopenaeus vannamei (White-leg shrimp) | Hepatopancreas | MF Injection (Female vs. Male) | 769 - 1122 (transcripts) | 648 - 885 (transcripts) | Male-specific: Sugar and lipid metabolism, chitinase (B1577495) up-regulation. Female-specific: miRNA processing, immune responses. | [4][5] |
| Neocaridina davidi (Red cherry shrimp) | Hepatopancreas | in vitro MF Treatment (3h) | Not specified | Not specified | 65 total DEGs identified. Differential regulation compared to farnesoic acid treatment. | [6][7] |
| Neocaridina denticulata | Whole body | Dietary MF (Low, Medium, High concentrations) | 428 (Low), 104 (Medium), 420 (High) - specific DEGs | Not specified | Low dose: Muscle function. Medium dose: Enhanced growth (metabolic and signaling pathways). High dose: Growth restriction (exoskeleton-related and cellular stress genes). | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of transcriptomic studies. The following sections outline a generalized workflow based on methodologies reported in the cited literature.
Animal Culture and Acclimation
Prior to MF treatment, crustaceans are typically acclimated to laboratory conditions to minimize stress-related gene expression changes.
-
Species: Litopenaeus vannamei, Neocaridina davidi, Neocaridina denticulata[6][8][9]
-
Housing: Animals are maintained in tanks with recirculating, filtered artificial seawater or freshwater, depending on the species.[9]
-
Environmental Conditions: Temperature, salinity, and photoperiod are controlled to mimic natural conditions.[9]
-
Feeding: A commercial pelleted diet is provided daily.[9]
This compound Administration
MF can be administered through injection or dietary supplementation.
-
Injection:
-
Prepare a stock solution of MF (Echelon Biosciences) in ethanol (B145695) (e.g., 1 mg/mL).[9]
-
Dilute the stock solution with a suitable buffer (e.g., PBS) to the desired final concentrations.[9]
-
Inject a specific volume (e.g., 60 µL) into the lateral muscle of each animal.[9]
-
Control groups are injected with the vehicle (ethanol and PBS) only.[9]
-
-
Dietary Supplementation:
Tissue Collection and RNA Extraction
The target tissue, most commonly the hepatopancreas, is dissected at a specific time point post-treatment.
-
Euthanize the animals on ice.
-
Dissect the desired tissue (e.g., hepatopancreas) and immediately freeze it in liquid nitrogen or place it in an RNA stabilization solution (e.g., RNAlater®).[10]
-
Extract total RNA using a commercial kit (e.g., TRIzol® reagent, Qiagen RNeasy Micro Kit) following the manufacturer's instructions.[7][11]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).[11]
RNA-Seq Library Preparation and Sequencing
High-quality RNA is used to construct libraries for next-generation sequencing.
-
Isolate polyadenylated (poly(A)) RNA from the total RNA using oligo(dT) magnetic beads.[12]
-
Fragment the mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[13]
Bioinformatic Analysis of Transcriptomic Data
The raw sequencing reads are processed and analyzed to identify differentially expressed genes.
Figure 1. A generalized workflow for comparative transcriptomic analysis of this compound-treated tissues.
-
Quality Control: Raw sequencing reads are assessed for quality, and low-quality bases and adapter sequences are trimmed.
-
Alignment: The cleaned reads are aligned to a reference genome or transcriptome.
-
Quantification: The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes with significant expression changes between treatment and control groups.[4][5] A common threshold for significance is a log2 fold change > 1 and a p-value < 0.05.[8]
-
Functional Annotation and Pathway Analysis: Differentially expressed genes are annotated with Gene Ontology (GO) terms and mapped to Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways to infer their biological functions.[8]
Validation of RNA-Seq Data
The expression levels of a subset of differentially expressed genes are typically validated using quantitative real-time PCR (qRT-PCR).[6][14]
-
Reverse transcribe total RNA into cDNA.
-
Design gene-specific primers for the target genes and a reference gene.
-
Perform qRT-PCR using a SYBR Green-based method.
-
Calculate the relative expression of target genes using the 2-ΔΔCt method.[6]
This compound Signaling Pathway
The molecular mechanism of MF action involves a signaling cascade that ultimately leads to changes in gene expression. While not fully elucidated in all crustaceans, a general model has emerged based on studies in various arthropods.
Figure 2. A simplified model of the this compound signaling pathway in crustaceans.
The pathway is initiated by the binding of MF to its receptor complex, which is thought to be a dimer of Methoprene-tolerant (Met) and Steroid receptor coactivator (SRC).[15] This activated complex can then bind to the promoter regions of target genes, modulating their transcription. One of the key downstream targets is Krüppel-homolog 1 (Kr-h1), a transcription factor that mediates many of the physiological effects of MF.[15]
Conclusion
Comparative transcriptomic studies provide valuable insights into the multifaceted roles of this compound in crustacean biology. The data clearly indicate that the effects of MF are highly context-dependent, with significant differences observed between sexes and at varying concentrations. The experimental protocols and signaling pathway model presented in this guide offer a foundational framework for researchers designing and interpreting their own transcriptomic experiments. Future research, including functional validation of differentially expressed genes, will further unravel the complex regulatory networks governed by this crucial hormone.
References
- 1. researchgate.net [researchgate.net]
- 2. Sesquiterpenoid Hormones Farnesoic Acid and this compound Regulate Different Gene Sets in Shrimp Neocaridina davidi Hepatopancreas [mdpi.com]
- 3. Comparative Transcriptome Analysis of Hepatopancreas Reveals Sexual Dimorphic Response to this compound Injection in Litopenaeus vannamei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNA-seq data validation by real-time quantitative RT-PCR [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. rna-seqblog.com [rna-seqblog.com]
- 12. genome.ucsc.edu [genome.ucsc.edu]
- 13. researchgate.net [researchgate.net]
- 14. 2.7. Quantitative RT-PCR Data Validation [bio-protocol.org]
- 15. sicb.org [sicb.org]
A Comparative Guide to the Functional Conservation of Methyl Farnesoate Signaling Across Invertebrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methyl farnesoate (MF) signaling pathways across various invertebrate taxa. It synthesizes experimental data to highlight the functional conservation of this critical endocrine system, which is analogous to the juvenile hormone (JH) pathway in insects. Detailed methodologies for key experiments are provided to support further research and development.
The Conserved this compound (MF) Signaling Pathway
This compound is a sesquiterpenoid hormone crucial for regulating development, metamorphosis, and reproduction in crustaceans, where it is considered the primary juvenile hormone (JH).[1][2] In insects, MF is the immediate, non-epoxidized precursor to JH III.[3][4] Despite the absence of the terminal epoxide group found in insect JHs, MF has been shown to be biologically active in insects and functions through the same canonical receptor complex.[5][6] This suggests a deeply conserved signaling mechanism that predates the evolutionary split of crustacean and hexapod lineages.[7]
The central components of this pathway are the nuclear receptors Methoprene-tolerant (Met) and Germ cell-expressed (Gce), which are bHLH-PAS transcription factors.[5][6][8] The general mechanism involves the following steps:
-
Ligand Binding: MF enters the target cell and binds to a heterodimer of Met and Gce in the cytoplasm.
-
Dimerization and Translocation: Ligand binding induces a conformational change that facilitates the recruitment of the Steroid Receptor Coactivator (SRC), also known as Taiman (Tai).[7] This complex then translocates into the nucleus.
-
Transcriptional Activation: In the nucleus, the MF-Met/Gce-SRC complex binds to specific DNA sequences known as JH Response Elements (JHREs) in the promoter regions of target genes.
-
Gene Expression: This binding initiates the transcription of primary response genes, most notably Krüppel-homolog 1 (Kr-h1), which mediates the anti-metamorphic and developmental effects of the hormone.[5][6][9]
This MF-Met→Kr-h1 signaling cascade has been demonstrated to be conserved in crustaceans, such as the mud crab Scylla paramamosain, providing direct evidence of its functional importance outside of insects.[9]
References
- 1. Sesquiterpenoid Hormones Farnesoic Acid and this compound Regulate Different Gene Sets in Shrimp Neocaridina davidi Hepatopancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crustacean this compound–binding protein is an insect juvenile hormone–binding protein homolog that inhibits molting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Juvenile hormone pathway in honey bee larvae: A source of possible signal molecules for the reproductive behavior of Varroa destructor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Plays a Dual Role in Regulating Drosophila Metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Plays a Dual Role in Regulating Drosophila Metamorphosis | PLOS Genetics [journals.plos.org]
- 7. Genetic Evidence for Function of the bHLH-PAS Protein Gce/Met As a Juvenile Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sdbonline.org [sdbonline.org]
- 9. mdpi.com [mdpi.com]
Validating the Inhibitory Effect of Methyl Farnesoate on Metamorphosis: A Comparative Guide
This guide provides a comparative analysis of methyl farnesoate (MF) as an inhibitor of metamorphosis in arthropods, primarily focusing on crustaceans and insects. It is intended for researchers, scientists, and drug development professionals working on insect pest control and crustacean aquaculture. The guide details the signaling pathway of MF, presents comparative experimental data against other hormonal compounds, and provides detailed protocols for validating its effects.
Mechanism of Action: The this compound Signaling Pathway
This compound (MF) is a sesquiterpenoid hormone, considered the crustacean equivalent of insect juvenile hormone (JH).[1][2][3][4] Its primary role is to prevent the transition from larval to adult stages by antagonizing the action of the molting hormone, 20-hydroxyecdysone (B1671079) (20E).[5][6][7] The inhibitory effect of MF is mediated through a specific signaling pathway. MF binds to a receptor complex, which includes the Methoprene-tolerant (Met) protein.[5][6][8][9] This activation leads to the induction of the transcription factor Krüppel-homolog 1 (Kr-h1).[5][6][10] Kr-h1, in turn, prevents the 20E-induced metamorphic events, thus maintaining the larval state.[5][6] In some species, MF can also be converted to other juvenile hormones, like JH III bisepoxide (JHB3), which also exert anti-metamorphic effects through the same receptor pathway.[5][6][11]
References
- 1. Frontiers | Impacts of this compound and 20-Hydroxyecdysone on Larval Mortality and Metamorphosis in the Kuruma Prawn Marsupenaeus japonicus [frontiersin.org]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Evolution Analysis of the Complete this compound Biosynthesis and Related Pathway Genes in the Mud Crab, Scylla paramamosain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Plays a Dual Role in Regulating Drosophila Metamorphosis | PLOS Genetics [journals.plos.org]
- 6. This compound Plays a Dual Role in Regulating Drosophila Metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metamorphosis: The Hormonal Reactivation of Development - Developmental Biology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Methoprene-Tolerant (Met) Acts as this compound Receptor to Regulate Larva Metamorphosis in Mud Crab, Scylla paramamosain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methoprene-Tolerant (Met) Acts as this compound Receptor to Regulate Larva Metamorphosis in Mud Crab, Scylla paramamosain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sicb.org [sicb.org]
- 11. researchgate.net [researchgate.net]
Cross-Species Activity of Methyl Farnesoate and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of methyl farnesoate (MF) and its synthetic analogs across different arthropod species, with a focus on crustaceans and insects. The information presented is supported by experimental data to aid in the research and development of species-specific pest control agents and to further the understanding of arthropod endocrinology.
Introduction to this compound
This compound (MF) is a sesquiterpenoid hormone that plays a crucial role in the regulation of various physiological processes in crustaceans, including reproduction, molting, and morphogenesis.[1][2] It is considered the crustacean equivalent of insect juvenile hormone (JH), specifically juvenile hormone III (JH III), from which it differs by the absence of an epoxide group.[1][2] While MF is the primary juvenoid in crustaceans, JH III is the most common form of JH in insects, where it regulates metamorphosis, reproduction, and diapause.[3] The structural similarity and analogous functions of MF and JH make them and their synthetic analogs a subject of interest for comparative endocrinology and for the development of targeted insecticides.
Comparative Biological Activity
The biological activity of this compound and its analogs varies significantly between crustaceans and insects. This variation is attributed to differences in receptor binding affinity and metabolic pathways. The following tables summarize key quantitative data from various studies.
Receptor Binding Affinity
The affinity of MF and JH III for their respective receptors is a key determinant of their biological activity. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating a stronger binding.
| Compound | Species | Receptor/Binding Protein | Kd (nM) | Reference |
| This compound | Cancer magister (crab) | Hemolymph MF-binding proteins | ~65 and 100 | [4] |
| JH III | Tribolium castaneum (beetle) | Methoprene-tolerant (Met) | 2.94 ± 0.68 | [5] |
| Methoprene | Tribolium castaneum (beetle) | Methoprene-tolerant (Met) | 388 ± 52 | [5] |
| Pyriproxyfen (B1678527) | Tribolium castaneum (beetle) | Methoprene-tolerant (Met) | 4.75 ± 0.86 | [5] |
In silico studies suggest that insect Methoprene-tolerant (Met) receptors may have evolved to exhibit a higher affinity for both MF and JH III compared to crustacean Met receptors.[6]
Morphogenetic and Reproductive Effects
The potency of MF and its analogs in eliciting physiological responses, such as the induction of male offspring in Daphnia or the inhibition of metamorphosis in insects, is often quantified by the median effective concentration (EC50) or lethal concentration (LC50).
| Compound | Species | Effect | EC50/LC50 (ng/L) | Reference |
| This compound | Daphnia magna (water flea) | Male offspring induction | 3,700 | [7] |
| JH III | Daphnia magna (water flea) | Male offspring induction | 330,000 | [7] |
| Methoprene | Daphnia magna (water flea) | Male offspring induction | 130,000 | [7] |
| Pyriproxyfen | Daphnia magna (water flea) | Male offspring induction | 100 - 222 | [8] |
| Fenoxycarb | Daphnia magna (water flea) | Male offspring induction | 330 | [9] |
| Diofenolan | Daphnia magna (water flea) | Male offspring induction | 4.0 | [8] |
| Imidacloprid | Daphnia magna (water flea) | 48h EC50 (Immobilisation) | 16,100,000 | [10] |
| Imidacloprid | Daphnia magna (water flea) | 48h LC50 (Mortality) | 26,700,000 | [10] |
These data highlight the differential sensitivity of crustaceans and insects to various juvenoids. For instance, the insecticide pyriproxyfen is a potent inducer of male offspring in Daphnia magna at concentrations much lower than the endogenous crustacean hormone, MF.[7][8]
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is adapted from methodologies used for insect juvenile hormone receptor binding assays.[11][12][13][14]
Objective: To determine the binding affinity (Ki) of unlabeled test compounds (analogs) to the juvenile hormone receptor by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Cell lysate or purified receptor protein (e.g., recombinant Met).
-
Radioligand: ³H-labeled JH III or a suitable analog.
-
Unlabeled Competitors: this compound and its analogs.
-
Binding Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1 mM EDTA.
-
Wash Buffer: Ice-cold binding buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation of Receptor: Homogenize tissues or cells expressing the receptor in cold lysis buffer. Centrifuge to pellet membranes and resuspend in binding buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of receptor preparation (e.g., 50-120 µg protein for tissue homogenates).
-
50 µL of unlabeled competitor at various concentrations (or buffer for total binding).
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Washing: Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding from wells containing a high concentration of unlabeled ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Daphnia magna Male Offspring Induction Assay
This bioassay is used to assess the ability of juvenoids to induce the production of male offspring in the crustacean Daphnia magna.[7][9]
Objective: To determine the EC50 for male offspring induction by MF and its analogs.
Materials:
-
Daphnia magna cultures (healthy, parthenogenetically reproducing females).
-
Culture medium (e.g., moderately hard reconstituted water).
-
Test compounds (MF and analogs) dissolved in a suitable solvent (e.g., ethanol).
-
Glass beakers or other suitable test vessels.
-
Microscope for sexing neonates.
Procedure:
-
Test Organisms: Use young, healthy adult female Daphnia magna (e.g., less than 24 hours old for chronic exposure, or at a specific stage of their molt cycle for acute exposure).
-
Test Solutions: Prepare a series of concentrations of the test compound in the culture medium. Include a solvent control (medium with the same concentration of solvent used to dissolve the test compounds) and a negative control (medium only).
-
Exposure: Place individual daphnids into beakers containing the test solutions. Maintain the cultures under controlled conditions (e.g., 20°C, 16:8 light:dark photoperiod).
-
Feeding and Maintenance: Feed the daphnids daily and renew the test solutions every other day.
-
Observation: Monitor the daphnids for mortality and reproductive output. Collect the offspring (neonates) from each brood.
-
Sex Determination: Examine the neonates under a microscope to determine their sex. Male daphnids can be identified by their longer first antennae and the presence of claspers on their post-abdominal claws.
-
Data Analysis:
-
For each concentration, calculate the percentage of male offspring in each brood.
-
Plot the percentage of male offspring against the log concentration of the test compound.
-
Determine the EC50 value, the concentration that induces male offspring in 50% of the broods or results in a 50% male population, using appropriate statistical software.
-
Signaling Pathways
The signaling pathways of MF in crustaceans and JH in insects share similarities, primarily involving the Methoprene-tolerant (Met) receptor. However, there are also key differences.
This compound (MF) Signaling Pathway in Crustaceans
Caption: this compound (MF) signaling pathway in crustaceans.
Juvenile Hormone (JH) Signaling Pathway in Insects
Caption: Juvenile Hormone (JH) signaling pathway in insects.
In both crustaceans and insects, the binding of the hormone to the Met receptor leads to a conformational change and the formation of an active complex with a partner protein (SRC in crustaceans, Tai/SRC in insects).[15][16] This complex then binds to specific DNA sequences called Juvenile Hormone Response Elements (JHREs) in the promoter region of target genes, thereby regulating their transcription.[16] A key downstream target in insects is the Krüppel-homolog 1 (Kr-h1) gene, which mediates the anti-metamorphic effects of JH.[3][17] While a Kr-h1 homolog exists in crustaceans, its role in MF signaling is less clear and may be tissue-specific.[6] Transcriptomic studies in crustaceans have begun to identify genes regulated by MF, which are involved in processes like pancreatic secretion and metabolism.[18][19] In insects, JH and Met regulate a large number of genes involved in posteclosion development and reproduction.[1]
Conclusion
This compound and its analogs exhibit a wide range of activities across different arthropod species. While MF and JH share a common evolutionary origin and a conserved signaling pathway centered around the Met receptor, there are significant differences in receptor affinity and downstream gene regulation that lead to species-specific responses. The quantitative data and experimental protocols presented in this guide provide a framework for further research into the comparative endocrinology of these important hormones and for the development of more selective and effective pest management strategies.
References
- 1. pnas.org [pnas.org]
- 2. Juvenile hormone receptor Methoprene tolerant: Functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Juvenile Hormone Studies in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-binding properties of a juvenile hormone receptor, Methoprene-tolerant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Insecticidal juvenile hormone analogs stimulate the production of male offspring in the crustacean Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Time- and Age-dependent Effects of the Juvenile Hormone Analog Pesticide, Pyriproxyfen on Daphnia magna Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of an insect juvenile hormone receptor complex enables insights into its post-translational phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Transgenerational Endocrine Signaling Pathway in Crustacea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sesquiterpenoid Hormones Farnesoic Acid and this compound Regulate Different Gene Sets in Shrimp Neocaridina davidi Hepatopancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Unraveling the Role of Methyl Farnesoate Beyond Crustaceans: A Comparative Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl farnesoate (MF), a sesquiterpenoid hormone, is firmly established as a critical regulator of reproduction, molting, and development in crustaceans, where it functions as a juvenile hormone (JH) analog. In insects, MF serves as the immediate precursor to the canonical Juvenile Hormone III (JH III), the primary hormone responsible for maintaining the larval state and regulating reproductive maturation. While the functions of MF in these two major arthropod groups are well-documented, its role in other non-crustacean invertebrates remains a subject of ongoing investigation and considerable debate. This guide provides a comprehensive re-evaluation of the function of this compound in non-crustacean invertebrates, presenting a comparative analysis with its established roles in crustaceans and insects, and exploring the alternative signaling pathways that govern similar physiological processes in groups such as mollusks, chelicerates, and myriapods.
Comparative Analysis of this compound and its Analogs
The physiological effects of this compound and its related compounds, juvenile hormones, are diverse and lineage-specific. The following tables summarize the quantitative data on the function of these molecules across different invertebrate groups.
Table 1: Comparative Functions of this compound (MF) and Juvenile Hormone (JH) in Invertebrates
| Invertebrate Group | Primary Sesquiterpenoid | Key Functions | Supporting Experimental Evidence (Example) |
| Crustacea | This compound (MF) | - Stimulates vitellogenesis and ovarian maturation[1][2].- Regulates molting and morphogenesis[3].- Influences male reproductive behavior and gonad development[4]. | - Injection of MF in female Macrobrachium rosenbergii significantly increased ovarian index and oocyte diameter.[5] |
| Insecta | Juvenile Hormone (JH) III | - Prevents metamorphosis, maintaining the larval "status quo"[6].- Regulates reproductive maturation, including vitellogenesis.- Influences caste differentiation in social insects. | - Topical application of JH or MF analogs to Tenebrio molitor pupae arrests development, resulting in pupal-adult intermediates.[7] |
| Mollusca | Not established | - No definitive evidence for a physiological role of MF. Reproduction is primarily regulated by neuropeptides. | - Studies on various mollusks have not demonstrated a clear reproductive or developmental role for MF. |
| Chelicerata (Spiders) | Potentially JH III or MF | - Evidence is emerging but not conclusive. Transcripts for JH biosynthesis and receptor genes have been identified. | - qPCR analysis in the spider Parasteatoda tepidariorum detected transcripts for a JH biosynthesis enzyme (CYP15A1) and the JH receptor (Met).[8][9] |
| Chelicerata (Acari) | Absent | - Acari are believed to lack juvenile hormones and rely on ecdysteroids for both molting and reproduction.[10] | - Genomic and functional studies in mites and ticks have not identified key JH biosynthesis genes or a clear role for JH/MF. |
| Myriapoda (Millipedes) | Likely Absent | - Genomic data indicates the loss of the juvenile hormone acid O-methyltransferase (JHAMT) gene, which is crucial for MF and JH III synthesis. | - Analysis of millipede genomes revealed the absence of the JHAMT gene. |
| Myriapoda (Centipedes) | Unknown | - The presence and function of MF have not been extensively studied. | - Limited research is available on the endocrine regulation of reproduction and development in centipedes. |
Table 2: Titer Levels of this compound and Juvenile Hormone III in Selected Invertebrates
| Species | Compound | Developmental Stage / Condition | Hemolymph Titer |
| Libinia emarginata (Spider Crab) | MF | Vitellogenic Female | 10-50 ng/mL |
| Procambarus clarkii (Crayfish) | MF | Intermolt | 0.5-3 ng/mL |
| Homarus americanus (Lobster) | MF | Premolt | ~5 ng/mL |
| Apis mellifera (Honey Bee) | JH III | Forager | 10-250 ng/mL |
| Manduca sexta (Tobacco Hornworm) | JH I & II | Last larval instar (peak) | ~50 ng/mL |
Signaling Pathways: A Visual Comparison
The signaling pathways that regulate development and reproduction vary significantly across invertebrate phyla. The following diagrams, generated using the DOT language, illustrate the established pathways in crustaceans and insects, and the alternative pathways in mollusks.
Crustacean this compound Signaling
In crustaceans, MF is synthesized in the mandibular organs and is thought to act through a nuclear receptor complex to regulate gene expression related to reproduction and molting.
Caption: this compound signaling pathway in crustaceans.
Insect Juvenile Hormone Signaling
In insects, JH III is synthesized from MF in the corpora allata and plays a pivotal role in preventing metamorphosis and promoting reproductive maturation.
Caption: Juvenile Hormone signaling pathway in insects.
Alternative Reproductive Signaling in Mollusks
In mollusks, reproduction is primarily under the control of neuropeptides, such as Gonadotropin-Releasing Hormone (GnRH)-like peptides and APGWamide.
Caption: Neuropeptide-mediated reproductive signaling in mollusks.
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately measure the concentration of MF in the hemolymph of invertebrates.
Methodology:
-
Hemolymph Collection: Hemolymph is collected from the animal using a chilled syringe and immediately transferred to a tube containing an anticoagulant solution and antioxidants (e.g., phenylthiourea) to prevent clotting and degradation of MF.
-
Extraction: The hemolymph sample is extracted with an organic solvent, typically a mixture of hexane (B92381) and diethyl ether. The sample is vortexed and centrifuged to separate the organic and aqueous phases.
-
Purification: The organic phase containing the lipids and MF is collected and dried under a stream of nitrogen. The residue is then redissolved in a small volume of hexane for HPLC analysis.
-
HPLC Analysis: The sample is injected into a normal-phase HPLC system equipped with a silica (B1680970) column. An isocratic mobile phase of a low percentage of diethyl ether in hexane is used to separate MF from other lipids.
-
Detection and Quantification: MF is detected by its absorbance at 220 nm using a UV detector. The concentration of MF in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of synthetic MF.[11]
In Vitro Mandibular Organ Culture for MF Synthesis Assay
Objective: To measure the rate of MF synthesis by the mandibular organs (MOs) under different experimental conditions.
Methodology:
-
Dissection: MOs are dissected from the animal in a sterile saline solution.
-
Incubation: The dissected MOs are placed in a culture medium containing a radiolabeled precursor, such as L-[methyl-³H]methionine. The tissues are incubated for a specific period (e.g., 2-4 hours) at a controlled temperature.
-
Extraction: After incubation, the MOs and the culture medium are collected and extracted with an organic solvent to isolate the newly synthesized radiolabeled MF.
-
Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) or HPLC. The amount of radiolabeled MF is quantified using a scintillation counter. The rate of MF synthesis is expressed as pmol of MF synthesized per hour per pair of MOs.
Juvenile Hormone Bioassay using Tenebrio molitor
Objective: To assess the juvenile hormone activity of a test compound.
Methodology:
-
Test Animals: Pupae of the yellow mealworm, Tenebrio molitor, are used at a specific age (e.g., 24-48 hours post-pupation).
-
Application: The test compound, dissolved in a suitable solvent like acetone, is topically applied to the ventral side of the pupal abdomen. A control group is treated with the solvent alone.
-
Observation: The pupae are maintained under controlled conditions until the control group emerges as adults.
-
Scoring: The treated individuals are scored for their developmental stage. A juvenilizing effect is indicated by the retention of pupal characteristics in the emerged individuals, which are scored on a scale from normal adult to a perfect pupal-adult intermediate. The dose required to produce a 50% juvenilizing effect (ED₅₀) can be calculated.[7]
Conclusion and Future Directions
The function of this compound is well-defined in crustaceans and its role as a precursor to juvenile hormone in insects is clear. However, a comprehensive re-evaluation of its function in other non-crustacean invertebrates reveals a more complex and divergent evolutionary picture. In mollusks, neuropeptides have taken center stage in the regulation of reproduction, with no significant evidence supporting a role for MF. Within the chelicerates, there is a clear divergence, with Acari appearing to have lost the JH/MF signaling pathway, while spiders may retain a functional, yet uncharacterized, role for these sesquiterpenoids. The loss of a key biosynthetic enzyme in millipedes further underscores the evolutionary plasticity of this hormonal system.
For researchers and drug development professionals, this comparative analysis highlights the need for caution when extrapolating endocrine mechanisms across different invertebrate phyla. The unique hormonal systems of non-crustacean invertebrates present both challenges and opportunities. For instance, the neptidergic systems in mollusks could be targets for the development of novel and specific molluscicides for pest control. Further research, employing a combination of genomic, transcriptomic, and functional analyses, is crucial to fully elucidate the role, or lack thereof, of this compound in these diverse and economically important invertebrate groups. Understanding these alternative signaling pathways will not only advance our fundamental knowledge of invertebrate endocrinology but also open new avenues for the development of targeted and environmentally safer pest management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Rhodnius, Golden Oil, and Met: A History of Juvenile Hormone Research [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Juvenile hormone in spiders. Is this the solution to a mystery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Molluscan GnRH associated with reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Methyl Farnesoate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of operational safety and environmental responsibility. Methyl farnesoate, a sesquiterpenoid hormone involved in crustacean development, requires careful management due to its incompletely understood toxicological properties.[1][2] This guide provides essential, step-by-step procedures for its safe disposal, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate caution. Although not officially listed as a hazardous waste, its pharmacological and toxicological characteristics are not fully known.[1][2] Therefore, treating it as a potentially hazardous substance is a prudent safety measure.
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.
-
General Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling.
Quantitative Data Summary
For quick reference, the following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₆H₂₆O₂ |
| Molecular Weight | 250.38 g/mol |
| CAS Number | 10485-70-8 |
| Solubility | Soluble in most organic solvents; poor solubility in water.[1] |
| Storage | Store dry at -20°C. Stock solutions should be stored frozen (-20°C or below).[1] |
Step-by-Step Disposal Procedures
The following operational plan provides a clear, sequential guide for the proper disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Waste Stream Identification: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Compatible Containers: Collect liquid waste in a sealed, leak-proof container made of a material compatible with organic solvents. Solid waste, such as contaminated pipette tips, gloves, and absorbent materials, should be collected in a separate, properly sealed container.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
Step 2: Managing Spills
In the event of a spill, immediate action is necessary to contain the substance and prevent its spread.
-
Evacuate and Ventilate: For significant spills, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways by using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container for solids.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone) and collect the cleaning materials as hazardous waste.
Step 3: Disposal of Empty Containers
-
Triple Rinsing: Empty this compound containers must be triple-rinsed with a suitable organic solvent (e.g., ethanol or acetone).[3]
-
Rinsate Collection: The first rinseate is considered hazardous and must be collected in the designated liquid hazardous waste container.[3] Subsequent rinsate may also need to be collected, depending on local regulations.
-
Container Defacing: After rinsing, deface or remove the original label to prevent misuse.
-
Final Disposal: Dispose of the rinsed, empty container according to your institution's guidelines for non-hazardous lab glass or plastic.
Step 4: Final Disposal
-
Professional Disposal Service: Due to the unknown long-term environmental effects and toxicological profile, do not dispose of this compound down the drain or in regular trash.
-
Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
References
Personal protective equipment for handling Methyl farnesoate
This guide provides crucial safety and logistical information for the handling and disposal of Methyl farnesoate, tailored for researchers, scientists, and drug development professionals. Following these procedures will help ensure a safe laboratory environment.
This compound is a crustacean reproductive hormone structurally similar to insect juvenile hormone.[1] While its toxicological and pharmacological properties are not fully known, it is essential to handle it with care, treating it as a substance with unknown toxicity.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Protects against splashes and aerosols. |
| Hand Protection | Chemical impermeable gloves.[3] Inspect gloves prior to use. | Prevents skin contact. |
| Body Protection | Wear fire/flame resistant and impervious clothing.[3] A lab coat is standard. | Protects against spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] | Minimizes inhalation of aerosols or vapors. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical for safety and experimental integrity.
1. Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[3][4]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that an eyewash station and safety shower are accessible.[4]
-
Put on all required personal protective equipment as detailed in the table above.
2. Handling:
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools to prevent ignition sources.[3]
-
Keep the container tightly closed when not in use.[3]
3. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Stock solutions should be stored frozen (-20°C or below).[1]
4. Emergency Procedures:
| Emergency | Procedure |
| Spill | Evacuate personnel to a safe area. Remove all sources of ignition.[3] Use dry chemical, carbon dioxide, or alcohol-resistant foam for containment.[3] Collect and arrange for disposal.[3] Do not let the chemical enter drains.[3] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[3] Wear self-contained breathing apparatus for firefighting if necessary.[3] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[3][5] |
5. Disposal:
-
Keep the chemical in suitable and closed containers for disposal.[3]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[3]
-
Do not let the product enter drains.[6]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
